Ethidium-d5 Bromide
Description
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Properties
Molecular Formula |
C21H20BrN3 |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
5-(1,1,2,2,2-pentadeuterioethyl)-6-phenylphenanthridin-5-ium-3,8-diamine bromide |
InChI |
InChI=1S/C21H19N3.BrH/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;/h3-13,23H,2,22H2,1H3;1H/i1D3,2D2; |
InChI Key |
ZMMJGEGLRURXTF-LUIAAVAXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-] |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-] |
Origin of Product |
United States |
Foundational & Exploratory
What is Ethidium-d5 Bromide and its chemical structure?
For researchers, scientists, and professionals in drug development, understanding the tools of molecular biology is paramount. Ethidium-d5 Bromide is a specialized, deuterium-labeled variant of Ethidium Bromide (EtBr), a widely used fluorescent intercalating agent for nucleic acids. This guide provides a comprehensive overview of its chemical nature, properties, and applications, with a focus on the technical details relevant to a laboratory setting.
Chemical Structure and Properties
This compound is structurally identical to Ethidium Bromide, with the exception that the five hydrogen atoms on the ethyl group attached to the nitrogen at position 5 of the phenanthridinium ring system have been replaced with deuterium atoms. This isotopic labeling increases the molecular weight of the compound by approximately 5 daltons, making it distinguishable from its non-labeled counterpart by mass spectrometry.
The chemical structure of this compound is as follows:
IUPAC Name: 3,8-Diamino-5-(ethyl-d5)-6-phenylphenanthridinium bromide
Chemical Formula: C₂₁H₁₅D₅BrN₃
The core of the molecule is a planar heterocyclic system known as phenanthridine. This planarity allows it to intercalate between the stacked base pairs of double-stranded DNA and, to a lesser extent, RNA.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, with a comparison to standard Ethidium Bromide for reference.
| Property | This compound | Ethidium Bromide |
| Molecular Formula | C₂₁H₁₅D₅BrN₃ | C₂₁H₂₀BrN₃[1] |
| Molecular Weight | 399.34 g/mol | 394.31 g/mol [2] |
| CAS Number | Not available | 1239-45-8[3] |
| Appearance | Dark red to purple solid | Dark red to purple crystalline powder[1] |
| Purity | Typically >98% | ≥95% (HPLC) |
| Isotopic Enrichment | Typically ≥98% Deuterium | Not Applicable |
| Melting Point | Not available | 260-262 °C (decomposes) |
| Solubility | Soluble in water | Soluble in water (~40 g/L)[4] |
| UV Absorption Maxima | ~210 nm, 285 nm | 210 nm, 285 nm |
| Fluorescence Emission Maximum | ~605 nm (when bound to DNA) | ~605 nm (when bound to DNA) |
Applications in Research and Drug Development
The primary application of standard Ethidium Bromide is as a fluorescent stain for nucleic acids in agarose and polyacrylamide gel electrophoresis. When exposed to ultraviolet (UV) light, it fluoresces with an orange color, and its fluorescence is enhanced approximately 20-fold upon binding to DNA.
While this compound can be used for the same purpose, its deuterated nature makes it particularly valuable as an internal standard in quantitative analysis using mass spectrometry (MS). In pharmacokinetic studies of Ethidium Bromide or its derivatives, for instance, a known amount of the d5-labeled compound can be added to a biological sample. Because it is chemically identical to the non-labeled compound, it will behave similarly during sample extraction and analysis. However, due to its higher mass, it will produce a distinct signal in the mass spectrometer, allowing for precise quantification of the unlabeled analyte.
Experimental Protocols
The most common experimental procedure involving Ethidium Bromide is the staining of nucleic acids in agarose gels. The following is a detailed protocol for this application.
Protocol: Agarose Gel Electrophoresis with Ethidium Bromide Staining
1. Preparation of Agarose Gel (1% w/v)
-
Weigh 1.0 g of agarose powder and add it to a 250 mL Erlenmeyer flask.
-
Add 100 mL of 1x TAE (Tris-acetate-EDTA) or TBE (Tris-borate-EDTA) electrophoresis buffer to the flask.
-
Microwave the solution for 1-2 minutes, swirling occasionally, until the agarose is completely dissolved.
-
Allow the solution to cool to approximately 50-60°C.
-
Staining: Add 5 µL of a 10 mg/mL Ethidium Bromide stock solution to the molten agarose to a final concentration of 0.5 µg/mL. Swirl gently to mix.
-
Caution: Ethidium Bromide is a potent mutagen. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
-
Pour the molten agarose into a gel casting tray with the appropriate well comb in place.
-
Allow the gel to solidify at room temperature for 20-30 minutes.
2. Electrophoresis
-
Once solidified, place the gel in the electrophoresis tank and cover it with 1x running buffer.
-
Carefully remove the comb to expose the sample wells.
-
Load your DNA samples (mixed with loading dye) into the wells.
-
Connect the electrophoresis apparatus to a power supply and run the gel at an appropriate voltage (e.g., 80-120 V) until the loading dye has migrated a sufficient distance.
3. Visualization
-
After electrophoresis, carefully remove the gel from the tank.
-
Place the gel on a UV transilluminator.
-
Caution: UV radiation is harmful. Use a UV-protective face shield.
-
-
The DNA bands stained with Ethidium Bromide will fluoresce under UV light and can be visualized and documented using a gel imaging system.
Visualizing the Workflow
The following diagram illustrates the key steps in the agarose gel electrophoresis workflow.
Signaling Pathways and Logical Relationships
While Ethidium Bromide itself is not part of a signaling pathway, its mechanism of action is a logical relationship of binding to DNA, which can be visualized. The following diagram illustrates the principle of fluorescence upon intercalation.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of Ethidium-d5 Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethidium-d5 Bromide is the deuterated analog of Ethidium Bromide (EtBr), a well-established intercalating agent and fluorescent dye.[1] For decades, Ethidium Bromide has been a cornerstone in molecular biology for the visualization of nucleic acids.[2] Its deuterated form, this compound, serves as a valuable tool in specific research applications, particularly in mass spectrometry-based assays where its distinct mass allows for its use as an internal standard. This guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and relevant scientific context for this compound, leveraging the extensive data available for its non-deuterated counterpart.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are fundamentally similar to those of Ethidium Bromide, with the primary distinction being its molecular weight due to the incorporation of five deuterium atoms. The properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | 3,8-Diamino-5-ethyl-6-(phenyl-d5)phenanthridin-5-ium bromide | N/A |
| Synonyms | Ethidium Bromide-d5, EtBr-d5 | [1] |
| Molecular Formula | C₂₁H₁₅D₅BrN₃ | [3][4] |
| Molecular Weight | 399.34 g/mol | Calculated |
| Appearance | Dark red to purple crystalline powder | |
| Melting Point | 260-262 °C (with decomposition) | |
| Physical State | Solid | |
| Storage Conditions | Room temperature, protected from light, in a tightly sealed container |
Solubility Data
| Solvent | Solubility | Reference(s) |
| Water | ~40 g/L (at 25 °C) | |
| Ethanol | Slightly soluble | |
| DMSO | Slightly soluble | |
| Methanol | Slightly soluble | |
| Chloroform | Soluble |
Spectral Properties
The spectral characteristics of this compound are expected to be virtually identical to those of Ethidium Bromide.
| Spectral Property | Wavelength (nm) | Conditions | Reference(s) |
| UV Absorption Maxima (λmax) | 210, 285 | In aqueous solution | |
| Fluorescence Excitation Maximum (λex) | 480 | In water | |
| Fluorescence Emission Maximum (λem) | 605 | In water, bound to DNA |
Mechanism of Action: Nucleic Acid Intercalation
The primary mechanism of action for Ethidium Bromide, and by extension this compound, is its intercalation into the double helix of DNA and RNA. The planar phenanthridinium ring structure of the molecule inserts itself between adjacent base pairs. This intercalation causes a conformational change in the nucleic acid, unwinding the helix and increasing the separation between base pairs. Upon binding to nucleic acids, the fluorescence of Ethidium Bromide is enhanced approximately 20-fold, which is the basis for its utility as a nucleic acid stain.
Experimental Protocols
The following are detailed methodologies for common experiments involving Ethidium Bromide. These protocols are directly applicable to this compound due to their chemical equivalence in these applications.
Agarose Gel Electrophoresis Staining
This protocol describes the use of Ethidium Bromide for the visualization of DNA fragments separated by agarose gel electrophoresis.
Materials:
-
Agarose gel in electrophoresis buffer (e.g., TAE or TBE)
-
Ethidium Bromide stock solution (10 mg/mL in water)
-
Staining tray
-
UV transilluminator
-
Appropriate personal protective equipment (lab coat, nitrile gloves, UV-protective eyewear)
Procedure:
-
Post-Staining:
-
After electrophoresis, carefully transfer the agarose gel into a staining tray.
-
Prepare a staining solution of 0.5 µg/mL Ethidium Bromide in water or electrophoresis buffer. For example, add 5 µL of a 10 mg/mL stock solution to 100 mL of buffer.
-
Immerse the gel in the staining solution and incubate for 15-30 minutes at room temperature with gentle agitation.
-
(Optional) To reduce background fluorescence, destain the gel by incubating it in fresh water or buffer for 15-30 minutes.
-
-
In-Gel Staining:
-
Prepare the molten agarose solution for the gel.
-
Just before pouring the gel, add Ethidium Bromide to the molten agarose to a final concentration of 0.5 µg/mL. Swirl gently to mix.
-
Pour the gel and allow it to solidify.
-
Run the electrophoresis as usual. The Ethidium Bromide will migrate towards the cathode (negative electrode).
-
Visualization:
-
Place the stained gel on a UV transilluminator.
-
DNA bands will fluoresce as orange bands against a darker background.
-
Document the results using a gel documentation system.
Preparation of Ethidium Bromide Stock Solution
Materials:
-
Ethidium Bromide powder
-
Nuclease-free water
-
Fume hood
-
Appropriate personal protective equipment
Procedure:
-
Working in a chemical fume hood, weigh out the desired amount of Ethidium Bromide powder.
-
Dissolve the powder in nuclease-free water to a final concentration of 10 mg/mL.
-
Stir until fully dissolved. The solution will be a dark red color.
-
Store the stock solution in a light-blocking container at room temperature.
Mandatory Visualizations
Experimental Workflow for DNA Visualization
The following diagram illustrates the general workflow for using Ethidium Bromide (or its deuterated analog) to visualize DNA after agarose gel electrophoresis.
Logical Relationship of Intercalation and Fluorescence
This diagram illustrates the principle of fluorescence enhancement upon intercalation of Ethidium Bromide into DNA.
Safety and Handling
Ethidium Bromide is a potent mutagen and is considered a suspected carcinogen and teratogen. Therefore, it must be handled with extreme caution.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety goggles when handling Ethidium Bromide in powder or solution form.
-
Engineering Controls: Work with Ethidium Bromide powder in a certified chemical fume hood to prevent inhalation.
-
Spill Cleanup: In case of a spill, decontaminate the area using a solution of sodium nitrite and hypophosphorous acid, or absorb the spill with appropriate materials and dispose of it as hazardous waste. Use a UV lamp to check for residual contamination.
-
Waste Disposal: All materials contaminated with Ethidium Bromide, including gels, solutions, and disposable labware, must be disposed of as hazardous chemical waste according to institutional guidelines.
Conclusion
This compound, as the deuterated analog of Ethidium Bromide, possesses nearly identical physical, chemical, and spectral properties. Its primary application lies in its utility as a fluorescent stain for nucleic acids, with the added advantage of a distinct mass for specialized analytical techniques. The experimental protocols and safety precautions established for Ethidium Bromide are directly applicable to its deuterated form. This guide provides the foundational knowledge for the safe and effective use of this compound in a research setting.
References
An In-Depth Technical Guide to the Mechanism of Ethidium-d5 Bromide Intercalation with DNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethidium bromide (EtBr) is a well-established intercalating agent widely utilized in molecular biology and as a model compound in the study of DNA-ligand interactions. This technical guide provides a comprehensive overview of the mechanism of action of its deuterated analogue, Ethidium-d5 Bromide (EtBr-d5), with a focus on its intercalation into the DNA double helix. While direct experimental data for the d5 variant is limited in publicly accessible literature, this guide extrapolates from the extensive knowledge of EtBr and incorporates theoretical considerations of deuterium isotope effects on its binding thermodynamics, kinetics, and spectroscopic properties. This document details the structural and energetic aspects of the intercalation process, presents quantitative data for the non-deuterated compound, and provides detailed experimental protocols for key analytical techniques. The aim is to equip researchers, scientists, and drug development professionals with a thorough understanding of this interaction, which is crucial for the design and development of novel DNA-targeting therapeutics.
Introduction
The interaction of small molecules with DNA is a cornerstone of drug discovery, with many therapeutic agents targeting DNA to exert their biological effects. Intercalating agents, which insert themselves between the base pairs of the DNA double helix, are a significant class of such molecules. Ethidium bromide is a prototypical intercalating dye, and its interactions with DNA have been extensively studied for decades.[1][2] The deuteration of small molecules, such as in this compound, is a common strategy in drug development to modulate metabolic stability and pharmacokinetic properties. Understanding the potential impact of deuteration on the fundamental mechanism of DNA intercalation is therefore of considerable interest.
This guide will first elucidate the well-established mechanism of ethidium bromide intercalation, covering the structural rearrangements of both the DNA and the ligand, the driving forces of the interaction, and the significant fluorescence enhancement that accompanies binding. Subsequently, it will explore the potential effects of deuterium substitution on these processes.
The Core Mechanism of Intercalation
The binding of ethidium bromide to DNA is a multi-step process that culminates in the insertion of its planar phenanthridinium ring between adjacent base pairs of the DNA double helix.[2][3]
Initial Electrostatic Interaction and Groove Binding
The initial interaction between the cationic ethidium molecule and the anionic phosphate backbone of DNA is primarily electrostatic. This is followed by a transient binding in the minor groove of the DNA.[2]
Intercalation: The "Unwinding and Lengthening" Model
The hallmark of ethidium bromide's interaction is the intercalation event itself. This process involves a significant conformational change in the DNA structure:
-
Unwinding: The DNA helix must locally unwind to create a space for the ethidium molecule to insert itself. This unwinding angle has been determined to be approximately 26 degrees.
-
Lengthening: The insertion of the ~0.34 nm thick ethidium molecule increases the distance between the adjacent base pairs, leading to a local lengthening of the DNA helix.
The phenanthridinium ring of ethidium stacks between the base pairs, stabilized by van der Waals forces and hydrophobic interactions. The phenyl and ethyl groups of the ethidium molecule are positioned in the major groove of the DNA.
Fluorescence Enhancement
In aqueous solution, ethidium bromide exhibits weak fluorescence. However, upon intercalation into the hydrophobic environment between the DNA base pairs, its fluorescence quantum yield increases dramatically, by a factor of approximately 20-25. This is attributed to the protection of the excited state of the ethidium molecule from quenching by water molecules.
Quantitative Data for Ethidium Bromide-DNA Intercalation
The following tables summarize key quantitative data for the interaction of non-deuterated ethidium bromide with DNA, compiled from various studies. These values can serve as a baseline for understanding the potential impact of deuteration.
Table 1: Thermodynamic Parameters for Ethidium Bromide-DNA Interaction
| Parameter | Value | Conditions | Reference |
| Binding Constant (K) | 1.0 - 7.0 x 10^6 M⁻¹ | Varies with ionic strength and DNA sequence | |
| Dissociation Constant (Kd) | ~0.14 - 1.0 µM | Varies with ionic strength and DNA sequence | |
| Enthalpy (ΔH) | -6.5 to -9.5 kcal/mol | Calorimetric measurements | |
| Entropy (ΔS) | Favorable, contributes to binding | Calorimetric measurements | |
| Binding Site Size | 2-4 base pairs | One EtBr molecule per 2-4 base pairs |
Table 2: Kinetic Parameters for Ethidium Bromide-DNA Interaction
| Parameter | Value | Method | Reference |
| Association Rate Constant (kon) | 1-3 x 10^7 M⁻¹s⁻¹ | Temperature-jump, stopped-flow | |
| Dissociation Rate Constant (koff) | 1 - 20 s⁻¹ | Temperature-jump, stopped-flow |
Potential Effects of Deuteration: The Case of this compound
-
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. If any C-H bond breaking is involved in the rate-determining step of a process, deuteration will slow down the reaction rate. While the primary binding event is non-covalent, subtle conformational rearrangements might be affected.
-
Thermodynamic Effects: Deuteration can slightly alter the van der Waals interactions and the molecule's vibrational modes, which could lead to small changes in the binding enthalpy and entropy.
-
Spectroscopic Properties: A study on the effect of deuterium oxide (D₂O) as a solvent showed an increase in both the fluorescence lifetime and intensity of DNA-bound ethidium bromide. This is attributed to the reduced efficiency of vibrational quenching of the excited state by the heavier deuterium atoms. It is plausible that direct deuteration of the ethidium bromide molecule would have a similar, and perhaps more pronounced, effect on its photophysical properties. This could lead to enhanced fluorescence quantum yield and a longer fluorescence lifetime for this compound upon DNA intercalation.
Experimental Protocols
The following are detailed methodologies for two key experiments used to characterize the interaction of intercalating agents with DNA.
Fluorescence Titration Spectroscopy
This technique is used to determine the binding constant (K) and binding stoichiometry (n) of a fluorescent ligand to DNA.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA in the same buffer and determine its concentration accurately by measuring the absorbance at 260 nm (A260).
-
Prepare a series of DNA solutions of varying concentrations by diluting the stock solution with the buffer.
-
-
Fluorescence Measurements:
-
Set the excitation and emission wavelengths on the spectrofluorometer appropriate for this compound (for EtBr, excitation is typically around 525 nm and emission is measured around 600 nm).
-
To a cuvette containing a fixed concentration of this compound, add successive aliquots of the DNA solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the fluorescence intensity.
-
-
Data Analysis:
-
Correct the fluorescence data for the dilution effect.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
Analyze the binding isotherm using appropriate models, such as the Scatchard plot or non-linear regression fitting to a binding equation, to determine the binding constant (K) and the number of binding sites (n).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, K, and n) in a single experiment.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound and a solution of DNA in the same, extensively dialyzed buffer to minimize heats of dilution.
-
Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell.
-
Accurately determine the concentrations of both the ligand and the DNA.
-
-
ITC Experiment:
-
Load the DNA solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, the injection volume, and the spacing between injections.
-
Perform a series of injections of the ligand into the DNA solution. The instrument will measure the heat evolved or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to DNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: the binding constant (K), the enthalpy of binding (ΔH), and the stoichiometry of binding (n). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTlnK.
-
Visualizations
Signaling Pathway of Intercalation
Caption: Mechanism of this compound Intercalation with DNA.
Experimental Workflow for Fluorescence Titration
Caption: Experimental Workflow for Fluorescence Titration.
Conclusion
The intercalation of ethidium bromide with DNA is a well-characterized process that serves as a fundamental model for understanding DNA-ligand interactions. While specific experimental data for this compound is currently lacking in the literature, this guide provides a robust framework for understanding its mechanism of action. By combining the extensive knowledge of the non-deuterated compound with the principles of deuterium isotope effects, researchers can anticipate the likely consequences of deuteration on the binding thermodynamics, kinetics, and spectroscopic properties. The detailed experimental protocols provided herein offer a practical guide for the characterization of this compound and other DNA-intercalating agents. Further experimental studies on deuterated ethidium bromide analogues are warranted to validate these predictions and to further refine our understanding of the subtle yet significant role of isotopic substitution in molecular recognition.
References
- 1. Protocol for high-sensitivity/long linear-range spectrofluorimetric DNA quantification using ethidium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
The Impact of Deuteration on the Fluorescence Properties of Ethidium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the fluorescence properties of Ethidium-d5 Bromide, a deuterated analog of the widely used nucleic acid intercalator, Ethidium Bromide (EtBr). Due to a scarcity of direct experimental data for the deuterated form, this guide presents a comprehensive overview of the well-documented fluorescence characteristics of Ethidium Bromide and elucidates the expected modifications to these properties resulting from isotopic substitution. This information is critical for researchers employing this compound in sensitive fluorescence-based assays and for professionals in drug development exploring the interactions of small molecules with nucleic acids.
Core Fluorescence Properties of Ethidium Bromide
Ethidium Bromide is a phenanthridine-based fluorescent dye that has been a cornerstone of molecular biology for decades. Its fluorescence is significantly enhanced upon intercalation into the hydrophobic environment between the base pairs of double-stranded DNA (dsDNA) and, to a lesser extent, RNA.[1][2][3] This property makes it an invaluable tool for the visualization and quantification of nucleic acids.
The core fluorescence properties of the non-deuterated Ethidium Bromide are summarized in the tables below. These values serve as a baseline for understanding the behavior of its deuterated counterpart.
Table 1: Spectral Characteristics of Ethidium Bromide
| Property | Free in Aqueous Solution | Intercalated in dsDNA |
| Excitation Maximum (λex) | 285 nm, 480 nm[1][4] | ~520 nm |
| Emission Maximum (λem) | ~605 nm | ~600-605 nm |
Table 2: Quantum Yield and Fluorescence Lifetime of Ethidium Bromide
| Property | Free in Aqueous Solution | Intercalated in dsDNA |
| Fluorescence Quantum Yield (Φf) | Low | Significantly Increased (~20-25 fold enhancement) |
| Fluorescence Lifetime (τ) | ~1.8 ns | ~22 ns |
The Deuterium Isotope Effect on Ethidium Bromide's Fluorescence
The substitution of hydrogen with its heavier isotope, deuterium, at specific molecular positions can subtly but significantly alter the photophysical properties of a fluorophore. In the case of this compound, where the five protons of the phenyl ring are replaced with deuterium, and more critically, as studied by Olmsted & Kearns (1977), when the amino protons are deuterated, a notable impact on its fluorescence is observed.
The primary mechanism for the low fluorescence quantum yield of free Ethidium Bromide in aqueous solution is attributed to excited-state proton transfer from its amino groups to the solvent. Deuteration of these amino groups reduces the efficiency of this non-radiative decay pathway, leading to an enhancement of fluorescence.
Key effects of deuteration on the fluorescence properties of Ethidium Bromide include:
-
Increased Fluorescence Lifetime: The fluorescence lifetime (τ) of the deuterated form is substantially longer than that of the protonated form, particularly in the free state in solution. This is a direct consequence of the reduced rate of non-radiative decay processes.
-
Enhanced Fluorescence Intensity: As a result of the increased lifetime and reduced non-radiative decay, the fluorescence quantum yield (Φf), and therefore the fluorescence intensity, is expected to be higher for the deuterated analog.
Table 3: Comparison of Fluorescence Lifetimes (τ) for Protonated and Deuterated Ethidium Bromide (Amino Protons)
| Solvent | τ (protonated) (ns) | τ (deuterated) (ns) |
| H₂O | 1.8 | ~6.3 (in D₂O) |
| Methanol | 4.5 | 7.8 |
| Ethanol | 5.5 | 9.0 |
Data extracted from Olmsted & Kearns, Biochemistry, 1977, 16 (16), pp 3647–3654.
Experimental Protocols
The characterization of the fluorescence properties of this compound follows standard spectrofluorometric procedures. Below are detailed methodologies for key experiments.
Determination of Excitation and Emission Spectra
Objective: To determine the wavelengths of maximum fluorescence excitation and emission.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
This compound stock solution (concentration determined by UV-Vis spectrophotometry)
-
Buffer solution (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
dsDNA stock solution (e.g., calf thymus DNA)
Procedure:
-
Prepare a dilute solution of this compound in the buffer.
-
Emission Spectrum: a. Set the excitation wavelength to a known absorbance maximum (e.g., 480 nm). b. Scan a range of emission wavelengths (e.g., 500 nm to 700 nm). c. The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).
-
Excitation Spectrum: a. Set the emission wavelength to the determined emission maximum. b. Scan a range of excitation wavelengths (e.g., 300 nm to 580 nm). c. The wavelength at which the highest fluorescence intensity is recorded is the excitation maximum (λex).
-
To determine the spectra of the DNA-bound form, repeat the measurements with a solution containing this compound and a saturating concentration of dsDNA.
Measurement of Fluorescence Quantum Yield
Objective: To determine the efficiency of the fluorescence process.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quantum yield standard with a known Φf in the same spectral region (e.g., Rhodamine 6G in ethanol, Φf = 0.95)
-
This compound solution
-
Solvent matching that of the standard
Procedure:
-
Prepare a series of dilute solutions of both the sample (this compound) and the standard, with absorbances at the excitation wavelength kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to their respective quantum yields.
-
Calculate the quantum yield of the sample using the following equation: Φf_sample = Φf_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where 'n' is the refractive index of the solvent.
Determination of Fluorescence Lifetime
Objective: To measure the average time the molecule spends in the excited state.
Materials:
-
Time-Correlated Single Photon Counting (TCSPC) instrument or a phase-modulation fluorometer.
-
Pulsed light source (e.g., laser diode or LED) with a wavelength suitable for exciting the sample.
-
This compound solution (with and without dsDNA).
Procedure:
-
The sample is excited by a short pulse of light.
-
The instrument measures the time delay between the excitation pulse and the detection of the emitted photons.
-
A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay curve.
-
This decay curve is then fitted to an exponential decay model to extract the fluorescence lifetime (τ). For a heterogeneous sample (e.g., a mixture of free and bound dye), a multi-exponential decay model may be required.
Visualizations
The following diagrams illustrate key concepts and workflows related to the fluorescence of Ethidium Bromide.
Caption: Experimental workflow for characterizing fluorescence properties.
Caption: Mechanism of fluorescence enhancement upon DNA intercalation.
References
- 1. Mechanism of ethidium bromide fluorescence enhancement on binding to nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethidium bromide - Wikipedia [en.wikipedia.org]
Deuterium-Labeled Ethidium Bromide: An In-Depth Technical Guide for Advanced Nucleic Acid Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, core principles, and applications of deuterium-labeled ethidium bromide in nucleic acid research. Ethidium bromide (EtBr) is a well-established intercalating agent and fluorescent tag for nucleic acids. The strategic replacement of hydrogen atoms with deuterium in the EtBr molecule offers significant advantages in certain experimental contexts, primarily through the enhancement of its photophysical properties. This guide details the underlying mechanism of this enhancement, provides experimental protocols for its use, and presents quantitative data to facilitate its application in research and drug development.
Core Principles: The Deuterium Isotope Effect on Ethidium Bromide Fluorescence
Ethidium bromide's fluorescence is significantly quenched in aqueous solutions. This quenching is primarily due to excited-state proton transfer from the ethidium bromide molecule to surrounding water molecules. By replacing the hydrogen atoms on the exocyclic amino groups of ethidium bromide with deuterium, a heavier and more stable isotope, the rate of this non-radiative decay pathway is reduced. This phenomenon, known as the kinetic isotope effect, leads to a notable increase in both the fluorescence quantum yield and the fluorescence lifetime of the deuterated molecule.[1][2]
This enhanced fluorescence provides a more robust and sensitive signal in nucleic acid studies, which can be particularly advantageous in applications requiring high signal-to-noise ratios or precise measurements of binding events.
Quantitative Data: Photophysical Properties of Ethidium Bromide and its Deuterated Analog
The following table summarizes the key photophysical properties of standard ethidium bromide and its deuterated form, highlighting the impact of deuterium labeling on its fluorescence characteristics.
| Property | Ethidium Bromide (in H₂O) | Deuterium-Labeled Ethidium Bromide (in D₂O) | Fold Increase |
| Fluorescence Lifetime (τ) | ~1.7 ns[2] | ~6.0 ns[2] | ~3.5 |
| Relative Fluorescence Intensity | 1.0 | ~3.5 | ~3.5 |
Note: Data is based on studies using D₂O as the solvent to simulate the effect of deuteration on the ethidium bromide molecule itself. The values can vary depending on the specific nucleic acid sequence and experimental conditions.
Experimental Protocols
Synthesis of Deuterium-Labeled Ethidium Bromide
While a specific, detailed, and publicly available protocol for the synthesis of deuterium-labeled ethidium bromide (e.g., 3,8-diamino-5-ethyl-6-phenylphenanthridinium-d5 bromide) is not readily found in the reviewed literature, the general approach involves isotopic exchange reactions. A plausible synthetic route would involve the following conceptual steps:
-
Protection of Reactive Sites: The amino groups of a suitable precursor to ethidium bromide would first be protected to prevent unwanted side reactions.
-
Deuterium Exchange: The protected precursor would then be subjected to a deuterium exchange reaction. This could be achieved by treatment with a deuterated acid (e.g., D₂SO₄) in a deuterated solvent (e.g., D₂O) under elevated temperatures to facilitate the exchange of aromatic protons with deuterium.
-
Quaternization: The ethyl group is introduced at the N5 position through reaction with a deuterated ethylating agent (e.g., ethyl-d5 iodide).
-
Deprotection: The protecting groups on the amino functions are removed to yield the final deuterium-labeled ethidium bromide.
-
Purification: The final product would be purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Note: The synthesis of isotopically labeled compounds is a complex process that requires expertise in organic synthesis and handling of specialized reagents.
Agarose Gel Electrophoresis with Deuterium-Labeled Ethidium Bromide
The enhanced fluorescence of deuterium-labeled EtBr can improve the sensitivity of DNA visualization in agarose gels.
Materials:
-
Deuterium-labeled Ethidium Bromide stock solution (10 mg/mL)
-
Agarose
-
1x TAE or TBE buffer
-
DNA samples
-
DNA loading dye
-
UV transilluminator
-
Gel documentation system
Procedure:
-
Prepare Agarose Gel:
-
Weigh out the appropriate amount of agarose to achieve the desired gel concentration (e.g., 1 g of agarose for a 1% 100 mL gel).
-
Add the agarose to the appropriate volume of 1x TAE or TBE buffer in a flask.
-
Microwave the solution until the agarose is completely dissolved.
-
Allow the solution to cool to approximately 50-60°C.
-
-
Add Deuterium-Labeled Ethidium Bromide:
-
Add the deuterium-labeled ethidium bromide stock solution to the molten agarose to a final concentration of 0.5 µg/mL.
-
Swirl the flask gently to mix.
-
-
Cast the Gel:
-
Pour the agarose solution into a gel casting tray with a comb in place.
-
Allow the gel to solidify at room temperature.
-
-
Run the Gel:
-
Once solidified, place the gel in an electrophoresis tank and cover it with 1x TAE or TBE buffer (containing 0.5 µg/mL deuterium-labeled EtBr).
-
Mix DNA samples with loading dye and load them into the wells of the gel.
-
Run the gel at an appropriate voltage until the dye front has migrated a sufficient distance.
-
-
Visualize DNA:
-
Carefully remove the gel from the electrophoresis tank.
-
Place the gel on a UV transilluminator to visualize the DNA bands.
-
Capture the image using a gel documentation system.
-
Fluorescence Quenching Assay for DNA Binding Analysis
This assay is used to determine the binding affinity of a compound (e.g., a potential drug candidate) to DNA by measuring the displacement of deuterium-labeled ethidium bromide. The enhanced signal of the deuterated probe can provide a wider dynamic range for the assay.
Materials:
-
Deuterium-labeled Ethidium Bromide
-
Calf thymus DNA (or other target nucleic acid)
-
Compound of interest (ligand)
-
Assay buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a DNA-Probe Complex:
-
Prepare a solution of DNA in the assay buffer.
-
Add deuterium-labeled ethidium bromide to the DNA solution at a concentration that gives a strong and stable fluorescence signal. Allow the mixture to incubate to ensure complete binding.
-
-
Titration with the Ligand:
-
Aliquot the DNA-probe complex solution into a series of cuvettes or wells of a microplate.
-
Add increasing concentrations of the compound of interest to the aliquots.
-
Incubate the mixtures for a set period to allow for competitive binding to reach equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample using a fluorometer. Set the excitation and emission wavelengths appropriate for the deuterium-labeled ethidium bromide-DNA complex.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the ligand concentration.
-
The decrease in fluorescence indicates the displacement of the deuterated probe by the ligand.
-
The data can be fitted to a suitable binding model (e.g., the Stern-Volmer equation) to calculate the binding constant (Ksv) and the binding affinity (Ka) of the ligand for the DNA.
-
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the application of deuterium-labeled ethidium bromide.
Applications in Drug Development
The enhanced photophysical properties of deuterium-labeled ethidium bromide make it a valuable tool in drug discovery and development for:
-
High-Throughput Screening (HTS): The brighter signal allows for more sensitive and reliable screening of large compound libraries for DNA-binding activity.
-
Mechanism of Action Studies: Elucidating the binding mode of novel drug candidates by accurately quantifying their ability to displace the deuterated probe.
-
Binding Kinetics: The improved signal-to-noise ratio can facilitate more precise measurements of the on- and off-rates of drug-DNA interactions.
Conclusion
Deuterium-labeled ethidium bromide represents a refinement of a classic molecular biology tool. By leveraging the kinetic isotope effect, this labeled compound offers enhanced fluorescence properties that can significantly improve the sensitivity, accuracy, and dynamic range of various nucleic acid studies. For researchers and drug development professionals, the adoption of deuterium-labeled ethidium bromide can lead to more robust and informative experimental outcomes, particularly in applications requiring high-precision fluorescence measurements.
References
Ethidium Bromide: A Technical Guide to its Spectral Properties and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethidium bromide (EtBr) is a widely utilized intercalating agent and fluorescent tag in molecular biology and drug development for the visualization of nucleic acids. Its fluorescence intensity increases significantly upon binding to double-stranded DNA, making it an invaluable tool for qualitative and quantitative analysis. This technical guide provides an in-depth overview of the absorption and emission spectra of ethidium bromide, along with detailed experimental protocols for its spectral analysis.
Spectral Properties of Ethidium Bromide
The photophysical properties of ethidium bromide are characterized by its absorption of ultraviolet (UV) and visible light and subsequent emission of orange-red fluorescence. These properties are highly dependent on the solvent environment and whether the molecule is in a free or DNA-bound state.
Quantitative Spectral Data
The following table summarizes the key absorption and emission maxima for ethidium bromide under various conditions.
| Condition | Absorption Maximum (λ_abs) (nm) | Emission Maximum (λ_em) (nm) | Reference |
| Free in Aqueous Solution | 210, 285 | 605 | [1] |
| 300, 520 | 590 | [2] | |
| 301 | 603 | [3] | |
| 480 (in water) | - | [4] | |
| DNA-Bound | 270 | 605 | [5] |
| 526 | 605 (aqueous) | ||
| 524 | 615 | ||
| - | ~600 | ||
| Solvent Effects on Absorption | 515 (glycerol), 520 (methanol), 520 (acetone), 532 (ethanol), 535 (DMSO), 540 (pyridine) | - |
Experimental Protocols
Accurate determination of the absorption and emission spectra of ethidium bromide is crucial for its effective use in research. Below are detailed methodologies for these key experiments.
Measurement of Absorption Spectrum
The absorption spectrum of ethidium bromide can be determined using a UV-Visible spectrophotometer.
Materials:
-
Ethidium bromide stock solution (e.g., 10 mg/mL in water)
-
Appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM NaCl)
-
Quartz cuvettes
-
UV-Visible spectrophotometer
Protocol:
-
Prepare a working solution of ethidium bromide by diluting the stock solution in the desired buffer to a final concentration suitable for spectrophotometric analysis (e.g., 1-10 µg/mL).
-
Blank the spectrophotometer using the same buffer that was used to dilute the ethidium bromide.
-
Fill a quartz cuvette with the ethidium bromide working solution.
-
Scan a range of wavelengths (e.g., 200-700 nm) to record the absorbance.
-
Identify the wavelengths at which maximum absorbance occurs (λ_abs).
Measurement of Emission Spectrum (Fluorescence Spectroscopy)
The emission spectrum of ethidium bromide is measured using a spectrofluorometer.
Materials:
-
Ethidium bromide working solution
-
Calf thymus DNA (ct-DNA) solution (optional, for measuring bound spectrum)
-
Appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM NaCl)
-
Fluorescence cuvettes
-
Spectrofluorometer
Protocol:
-
Prepare the sample by adding the ethidium bromide working solution to a fluorescence cuvette containing the buffer. For the DNA-bound spectrum, titrate the ethidium bromide solution with increasing concentrations of ct-DNA.
-
Set the excitation wavelength (λ_ex) on the spectrofluorometer. This is typically set at one of the absorption maxima of ethidium bromide (e.g., 285 nm, 300 nm, or in the visible range around 520 nm).
-
Scan a range of emission wavelengths (e.g., 500-700 nm) to record the fluorescence intensity.
-
Identify the wavelength at which the maximum fluorescence emission occurs (λ_em).
-
Correct for background fluorescence by subtracting the spectrum of the buffer alone.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the absorption and emission spectra of a fluorescent compound like ethidium bromide.
Caption: Workflow for determining absorption and emission spectra.
Conclusion
This technical guide provides essential information on the spectral properties of ethidium bromide and standardized protocols for their measurement. A thorough understanding of its absorption and emission characteristics is fundamental for the successful application of ethidium bromide in various research and development settings, from nucleic acid quantification to the study of drug-DNA interactions. While specific data for Ethidium-d5 Bromide remains elusive in the reviewed literature, the methodologies presented here serve as a robust foundation for its characterization.
References
An In-depth Technical Guide to Ethidium Bromide and Its Deuterated Analog, Ethidium-d5 Bromide
For Researchers, Scientists, and Drug Development Professionals
Core Chemical and Physical Properties
Ethidium Bromide is a cationic, fluorescent intercalating agent that binds to double-stranded DNA and, to a lesser extent, RNA.[1][2] Its deuterated counterpart, Ethidium-d5 Bromide, is structurally identical except for the substitution of the five hydrogen atoms on its phenyl ring with deuterium atoms.
Table 1: Chemical and Physical Properties of Ethidium Bromide and this compound
| Property | Ethidium Bromide | This compound (phenyl-d5) |
| Chemical Formula | C₂₁H₂₀BrN₃[2] | C₂₁H₁₅D₅BrN₃ |
| Molecular Weight | 394.31 g/mol [3] | 399.34 g/mol |
| CAS Number | 1239-45-8[2] | Not available |
| Appearance | Dark red to purple crystalline powder | Data not available |
| Melting Point | 260-262 °C (with decomposition) | Data not available |
| Solubility | Soluble in water (approx. 40 g/L) | Expected to be similar to Ethidium Bromide |
Spectral Properties
The fluorescence of Ethidium Bromide is significantly enhanced upon intercalation into the hydrophobic environment between the base pairs of nucleic acids. This enhancement is attributed to the exclusion of water molecules, which are efficient quenchers of fluorescence.
Table 2: Spectral Properties of Ethidium Bromide and this compound
| Property | Ethidium Bromide | This compound (phenyl-d5) |
| Absorption Maxima (λabs) | In aqueous solution: 210 nm and 285 nm | Expected to be very similar to Ethidium Bromide, with potential minor shifts. |
| Emission Maximum (λem) | 605 nm (when intercalated with DNA) | Expected to be very similar to Ethidium Bromide, with potential minor shifts. |
| Fluorescence Quantum Yield (ΦF) | In water: ~0.01; Intercalated in DNA: ~0.15-0.25 | Theoretically, deuteration of the phenyl ring may lead to a slight increase in the fluorescence quantum yield due to a decrease in non-radiative decay pathways. However, specific experimental data is not available. |
| Fluorescence Lifetime (τ) | Free in solution: ~1.8 ns; Intercalated in DNA: ~20-25 ns | Deuteration can sometimes lead to a slight increase in fluorescence lifetime. Specific data for this compound is not available. |
DNA Intercalation and Binding Affinity
Ethidium Bromide intercalates between the base pairs of double-stranded DNA, causing a local unwinding of the helix. This interaction is the basis for its use in visualizing DNA in applications like agarose gel electrophoresis.
Table 3: DNA Binding Parameters of Ethidium Bromide and this compound
| Parameter | Ethidium Bromide | This compound (phenyl-d5) |
| Binding Affinity (Ka) | Reported values vary, typically in the range of 10⁵ to 10⁷ M⁻¹ | The kinetic isotope effect (KIE) due to deuteration of the phenyl ring is expected to have a minimal impact on the thermodynamic binding affinity, as the C-H bonds on the phenyl group are not directly involved in the primary intercalation event. However, subtle secondary isotope effects on van der Waals interactions or solvation cannot be ruled out. No experimental data is available. |
| Binding Stoichiometry | Approximately one EtBr molecule per 2-5 base pairs of DNA | Expected to be identical to Ethidium Bromide. |
Experimental Protocols
General Protocol for DNA Staining with Ethidium Bromide in Agarose Gel Electrophoresis
This protocol outlines the standard procedure for visualizing DNA fragments separated by agarose gel electrophoresis using Ethidium Bromide.
-
Preparation of Ethidium Bromide Stock Solution:
-
Dissolve Ethidium Bromide powder in deionized water to a final concentration of 10 mg/mL.
-
Store the stock solution in a light-protected container at 4°C.
-
-
In-Gel Staining:
-
Prepare the desired concentration of agarose gel in 1X electrophoresis buffer (e.g., TAE or TBE).
-
After the molten agarose has cooled to approximately 50-60°C, add Ethidium Bromide stock solution to a final concentration of 0.5 µg/mL.
-
Swirl the flask gently to mix, avoiding the introduction of air bubbles.
-
Cast the gel and allow it to solidify.
-
Load DNA samples mixed with loading dye and run the electrophoresis.
-
-
Post-Staining:
-
Run the agarose gel electrophoresis with DNA samples in a buffer without Ethidium Bromide.
-
After electrophoresis, immerse the gel in a staining solution containing 0.5 µg/mL Ethidium Bromide in 1X electrophoresis buffer or water.
-
Stain for 15-30 minutes with gentle agitation.
-
(Optional) Destain the gel in water for 15-30 minutes to reduce background fluorescence.
-
-
Visualization:
-
Place the stained gel on a UV transilluminator.
-
Visualize the DNA bands, which will fluoresce orange.
-
Capture an image using a gel documentation system.
-
Note: Due to the lack of specific experimental data for this compound, a detailed comparative protocol cannot be provided. Theoretically, the same protocol could be followed, with the expectation of very similar staining performance. Any subtle differences in fluorescence intensity would require quantitative analysis.
Visualizations
Chemical Structures
Caption: Chemical structures of Ethidium Bromide and this compound.
DNA Intercalation Mechanism
Caption: Simplified signaling pathway of Ethidium Bromide DNA intercalation.
Experimental Workflow for Comparative Analysis
Caption: Logical workflow for a comparative study of the two compounds.
Discussion of Isotopic Effects
The primary difference between Ethidium Bromide and this compound is the increased mass due to the five deuterium atoms on the phenyl ring. This substitution can potentially lead to several subtle effects:
-
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. While the phenyl ring is not directly involved in the intercalation process, which is primarily driven by stacking interactions and electrostatic forces, deuteration could have a minor secondary kinetic isotope effect on the dynamics of the molecule, potentially affecting the rates of association and dissociation with DNA. However, a significant impact on the equilibrium binding constant is not expected.
-
Fluorescence Properties: Deuteration of aromatic rings can sometimes lead to a slight increase in fluorescence quantum yield and lifetime. This is because the higher vibrational energy of C-H bonds compared to C-D bonds can provide a more efficient pathway for non-radiative decay of the excited state. By replacing C-H with C-D bonds, this non-radiative pathway can be partially suppressed, leading to a higher probability of radiative decay (fluorescence). However, the magnitude of this effect can vary depending on the specific molecule and its environment. Without experimental data for this compound, this remains a theoretical consideration.
Conclusion
Ethidium Bromide is a well-characterized and indispensable tool in molecular biology. Its deuterated analog, this compound, offers a potential tool for specialized research applications, such as studies involving neutron scattering or mass spectrometry-based assays where the mass difference is advantageous. While the core DNA intercalation and fluorescence properties are expected to be very similar to the non-deuterated form, subtle differences arising from isotopic effects may exist. This guide has summarized the extensive knowledge available for Ethidium Bromide and provided a theoretical framework for understanding the potential properties of this compound. Further experimental investigation is required to quantitatively determine the specific characteristics of the deuterated compound and to fully elucidate the impact of deuteration on its interaction with nucleic acids.
References
- 1. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethidium bromide - Wikipedia [en.wikipedia.org]
- 3. Ethidium bromide - CAS-Number 1239-45-8 - Order from Chemodex [chemodex.com]
Applications of Stable Isotope-Labeled DNA Intercalators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, application, and analysis of stable isotope-labeled DNA intercalators. These powerful tools offer enhanced precision and novel insights in quantitative analysis, mechanistic studies of drug-DNA interactions, and pharmacokinetic tracing. This document provides a comprehensive overview of the core principles, detailed experimental protocols, and data interpretation strategies for researchers in drug discovery and molecular biology.
Introduction to DNA Intercalators and Stable Isotope Labeling
DNA intercalators are molecules, often planar and aromatic, that insert themselves between the base pairs of a DNA double helix. This mode of binding can significantly alter the structure and function of DNA, making many intercalators potent anti-cancer agents.[1] The study of their interaction with DNA is crucial for understanding their mechanism of action and for the development of new therapeutics.
Stable isotope labeling involves the substitution of an atom in a molecule with its non-radioactive ("stable") isotope. Common stable isotopes used in biological research include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[2] Unlike their radioactive counterparts, stable isotopes do not decay, making them safe to handle and suitable for a wider range of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2] When incorporated into DNA intercalators, these isotopes act as sensitive probes to elucidate binding thermodynamics, kinetics, and in vivo fate.
Synthesis of Stable Isotope-Labeled DNA Intercalators
The synthesis of stable isotope-labeled DNA intercalators is a critical first step for their application. While commercially available options for some labeled intercalators, such as doxorubicin, exist, custom synthesis is often required for novel compounds or specific labeling patterns.
Commercially Available Labeled Intercalators
A limited number of stable isotope-labeled DNA intercalators are commercially available. For instance, Doxorubicin-13C,D3 is available from various suppliers.[3][4] The availability of such standards is crucial for quantitative studies, serving as internal standards in mass spectrometry-based assays.
General Synthetic Strategies
The introduction of a stable isotope can be achieved through various synthetic routes. One common approach involves using a commercially available labeled precursor in the synthesis pathway. For example, the synthesis of a radiolabeled version of the intercalator ethidium bromide ([¹⁴C]-ethidium bromide) has been reported, and a similar strategy could be adapted for stable isotopes. The synthesis of various daunorubicin and doxorubicin derivatives has also been described, which could be modified to incorporate stable isotopes.
Conceptual Synthesis Workflow:
Caption: General workflow for the synthesis of a stable isotope-labeled DNA intercalator.
Applications in Quantitative Analysis of DNA Binding
Stable isotope-labeled intercalators are invaluable for the precise quantification of binding to DNA. Techniques such as mass spectrometry and NMR spectroscopy can leverage the mass or nuclear spin difference between the labeled and unlabeled forms to yield detailed binding information.
Mass Spectrometry-Based Quantification
Isotope-dilution mass spectrometry (IDMS) is a powerful technique for the accurate quantification of DNA-ligand binding. In this method, a known amount of the stable isotope-labeled intercalator is used as an internal standard. The ratio of the labeled to unlabeled intercalator bound to DNA is measured, allowing for precise determination of binding affinity and stoichiometry.
Experimental Workflow for IDMS:
Caption: Workflow for quantitative binding analysis using isotope-dilution mass spectrometry.
Table 1: Hypothetical Quantitative Binding Data from an IDMS Experiment
| Intercalator | DNA Target | Binding Affinity (Kd) | Stoichiometry (n) |
| Doxorubicin | Calf Thymus DNA | 1.2 ± 0.2 µM | 0.25 ± 0.03 |
| [¹³C,D₃]-Doxorubicin | Calf Thymus DNA | 1.3 ± 0.1 µM | 0.26 ± 0.02 |
| Daunorubicin | pBR322 Plasmid | 0.8 ± 0.1 µM | 0.30 ± 0.04 |
| [¹³C]-Daunorubicin | pBR322 Plasmid | 0.9 ± 0.2 µM | 0.29 ± 0.05 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide atomic-level information about drug-DNA interactions. When a stable isotope-labeled intercalator is used, specific signals from the labeled atoms can be monitored upon titration with DNA. Changes in the chemical shifts and intensities of these signals provide insights into the binding interface and can be used to determine binding constants. For example, ¹⁵N-labeled actinomycin D has been studied to understand its conformation and interactions.
Experimental Workflow for NMR Titration:
Caption: Workflow for determining DNA binding affinity using NMR titration with a labeled intercalator.
Mechanistic Studies of Drug-DNA Interactions
Stable isotope-labeled intercalators can be used in conjunction with techniques like mass spectrometry-based footprinting to probe the structural changes in DNA upon binding. While footprinting traditionally focuses on the macromolecule, a labeled ligand can provide complementary information.
Mass Spectrometry-Based Footprinting
In a footprinting experiment, the DNA-ligand complex is subjected to a chemical or enzymatic agent that modifies accessible regions of the DNA. The protection of certain regions from modification upon ligand binding reveals the binding site. If a stable isotope-labeled intercalator is used, it can aid in distinguishing between different bound states and provide a more detailed picture of the interaction.
Stable Isotope-Labeled Intercalators as Tracers in Pharmacokinetic Studies
A significant application of stable isotope-labeled drugs is in pharmacokinetic (PK) studies. By administering a labeled version of the drug, its absorption, distribution, metabolism, and excretion (ADME) can be traced with high precision using mass spectrometry. This approach is particularly valuable for anthracycline antibiotics like doxorubicin and daunorubicin, which are widely used in chemotherapy.
Pharmacokinetic Analysis Workflow:
Caption: General workflow for a pharmacokinetic study using a stable isotope-labeled DNA intercalator.
Table 2: Representative Pharmacokinetic Parameters for Doxorubicin
| Parameter | Value | Unit | Reference |
| Plasma half-life (α-phase) | 3-5 | min | |
| Plasma half-life (terminal) | 20-30 | h | |
| Total plasma clearance | ~30 | L/hr/m² | |
| Volume of distribution | ~15 | L/kg |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for DNA-Intercalator Binding
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. While ITC itself is a label-free technique, using a well-characterized stable isotope-labeled intercalator can serve as a standard for validating the method and for comparative studies.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the DNA intercalator (labeled or unlabeled) at a concentration of 100 µM in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a solution of the target DNA at a concentration of 10 µM in the same buffer.
-
Degas both solutions immediately before the experiment to prevent bubble formation.
-
-
ITC Experiment:
-
Load the DNA solution into the sample cell of the calorimeter.
-
Load the intercalator solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform an initial injection of 0.5 µL, followed by 19 injections of 2 µL at 150-second intervals.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
NMR Titration for Binding Affinity Determination
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the ¹⁵N or ¹³C-labeled DNA intercalator at a concentration of 1 mM in a deuterated buffer.
-
Prepare a stock solution of the target DNA at a concentration of 10 mM in the same deuterated buffer.
-
-
NMR Experiment:
-
Acquire a reference spectrum (e.g., ¹H-¹⁵N HSQC) of the labeled intercalator alone (e.g., at 50 µM).
-
Add aliquots of the DNA stock solution to the NMR tube to achieve increasing molar ratios of DNA to intercalator (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, etc.).
-
Acquire a spectrum after each addition, ensuring the system has reached equilibrium.
-
-
Data Analysis:
-
Monitor the chemical shift changes of the amide protons and other well-resolved peaks of the labeled intercalator.
-
Plot the chemical shift perturbations as a function of the DNA concentration.
-
Fit the data to a binding isotherm to calculate the dissociation constant (Kd).
-
Quantitative Mass Spectrometry for Pharmacokinetic Analysis
Protocol:
-
Sample Collection and Preparation:
-
Following administration of the stable isotope-labeled intercalator, collect blood samples at various time points.
-
Separate the plasma by centrifugation.
-
To 100 µL of plasma, add a known amount of an unlabeled intercalator as an internal standard for extraction efficiency.
-
Perform a protein precipitation or liquid-liquid extraction to isolate the drug and its metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto a reverse-phase HPLC column.
-
Use a gradient elution to separate the parent drug from its metabolites.
-
Perform mass spectrometric detection using multiple reaction monitoring (MRM) to specifically detect the transitions for the labeled drug, its metabolites, and the unlabeled internal standard.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of the labeled drug.
-
Quantify the concentration of the labeled drug in each plasma sample.
-
Use pharmacokinetic modeling software to determine parameters such as half-life, clearance, and volume of distribution.
-
Conclusion
Stable isotope-labeled DNA intercalators are powerful and versatile tools for modern drug discovery and molecular biology. Their use in quantitative binding assays, mechanistic studies, and pharmacokinetic tracing provides a level of precision and detail that is often unattainable with other methods. As synthetic methodologies for labeled compounds become more accessible, the application of these reagents is expected to grow, further advancing our understanding of drug-DNA interactions and facilitating the development of more effective and safer therapeutics.
References
- 1. Design and Characterization of Neutral Linker-Based Bis-Intercalator via Computer Simulations: Balancing DNA Binding and Cellular Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Doxorubicin-13C,D3 - Acanthus Research [acanthusresearch.com]
- 4. schd-shimadzu.com [schd-shimadzu.com]
In-Depth Technical Guide to the Synthesis of Ethidium-d5 Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethidium-d5 Bromide, a deuterated analog of the widely used fluorescent intercalating agent, Ethidium Bromide. The incorporation of deuterium at the phenyl group offers a valuable tool for various research applications, including metabolic stability studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays. This document details the synthetic pathway, experimental protocols, and relevant data.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that begins with the construction of a deuterated phenanthridine core, followed by ethylation and reduction of nitro groups. The key challenge lies in the efficient and specific incorporation of the five deuterium atoms onto the phenyl ring. A plausible and efficient synthetic strategy involves a Suzuki coupling reaction to form the 6-(phenyl-d5)-phenanthridine skeleton.
The overall synthetic transformation can be visualized as follows:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on established methods for the synthesis of ethidium bromide and related phenanthridine derivatives, adapted for the preparation of the deuterated analog.
Step 1: Synthesis of 3,8-Dinitro-6-(phenyl-d5)-phenanthridine
This step utilizes a palladium-catalyzed Suzuki coupling reaction to form the C-C bond between the phenanthridine precursor and the deuterated phenyl ring.
Materials:
-
2-Bromo-N-(4-nitrophenyl)aniline
-
Phenyl-d5-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-N-(4-nitrophenyl)aniline (1 equivalent), phenyl-d5-boronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and potassium carbonate (2 equivalents).
-
Add anhydrous dimethylformamide to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3,8-dinitro-6-(phenyl-d5)-phenanthridine.
Step 2: Synthesis of 3,8-Dinitro-5-ethyl-6-(phenyl-d5)-phenanthridinium Ethosulfate
This step involves the quaternization of the phenanthridine nitrogen with an ethylating agent.[1]
Materials:
-
3,8-Dinitro-6-(phenyl-d5)-phenanthridine
-
Diethyl sulfate
-
Nitrobenzene
Procedure:
-
In a reaction vessel, dissolve 3,8-dinitro-6-(phenyl-d5)-phenanthridine in nitrobenzene.
-
Add an excess of diethyl sulfate to the solution.[1]
-
Heat the mixture at 150 °C for 12 hours.[1]
-
Cool the reaction mixture, which should result in the precipitation of the product.[1]
-
Collect the precipitate by filtration and wash it with nitrobenzene and then with ether to obtain 3,8-dinitro-5-ethyl-6-(phenyl-d5)-phenanthridinium ethosulfate.[1]
Step 3: Synthesis of this compound (3,8-Diamino-5-ethyl-6-(phenyl-d5)-phenanthridinium Bromide)
The final step involves the reduction of the two nitro groups to amino groups.
Materials:
-
3,8-Dinitro-5-ethyl-6-(phenyl-d5)-phenanthridinium ethosulfate
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Potassium bromide (KBr)
Procedure:
-
Suspend the 3,8-dinitro-5-ethyl-6-(phenyl-d5)-phenanthridinium ethosulfate in a mixture of ethanol and glacial acetic acid.
-
Heat the suspension to reflux.
-
Add iron powder portion-wise to the refluxing suspension.
-
After the addition is complete, continue to reflux for an additional 4 hours.
-
Filter the hot reaction mixture to remove excess iron and other solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and add a solution of potassium bromide to precipitate the crude this compound.
-
Collect the precipitate by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Quantitative Data
While specific yield and full characterization data for the synthesis of this compound are not widely published, the following table provides expected analytical parameters based on the non-deuterated compound and the principles of isotopic labeling. Researchers should perform their own analyses to confirm the identity and purity of the synthesized compound.
| Parameter | Expected Value/Technique | Notes |
| Molecular Formula | C₂₁H₁₅D₅BrN₃ | |
| Molecular Weight | ~399.34 g/mol | Increased by 5 Da compared to the non-deuterated form due to the five deuterium atoms. |
| Purity (HPLC) | >95% | To be determined by High-Performance Liquid Chromatography. |
| ¹H NMR | Consistent with structure | The signals corresponding to the phenyl protons should be absent or significantly reduced in intensity. The remaining proton signals of the phenanthridine core and the ethyl group should be present. |
| ¹³C NMR | Consistent with structure | The carbon signals of the deuterated phenyl ring may show splitting due to C-D coupling. |
| Mass Spectrometry (MS) | m/z consistent with [M]⁺ | The molecular ion peak should be observed at approximately m/z 319.19 for the cation, which is 5 units higher than that of the non-deuterated ethidium cation (m/z 314.15). |
| UV/Vis Absorption | λmax ≈ 210, 285 nm (in water) | The absorption maxima are not expected to shift significantly from the non-deuterated compound. |
| Fluorescence Emission | λem ≈ 605 nm (when bound to DNA) | The fluorescence properties are expected to be very similar to the non-deuterated compound. |
Experimental Workflow Visualization
The following diagram illustrates the key stages of the synthesis and purification process for this compound.
Caption: Workflow for the synthesis and purification of this compound.
Safety Considerations
Ethidium bromide and its derivatives are potent mutagens and should be handled with extreme care. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. All waste materials containing ethidium bromide or its deuterated analog must be decontaminated according to institutional safety guidelines before disposal.
References
Methodological & Application
Application Notes and Protocols for Ethidium-d5 Bromide in Agarose Gel Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethidium-d5 Bromide is a deuterated analog of Ethidium Bromide (EtBr), a widely used fluorescent intercalating agent for the visualization of nucleic acids in agarose and polyacrylamide gels.[1][2] Like its non-deuterated counterpart, this compound inserts itself between the base pairs of double-stranded DNA, and to a lesser extent, single-stranded RNA and DNA.[1][2][3] Upon exposure to ultraviolet (UV) light, it fluoresces, emitting an orange light that allows for the visualization of nucleic acid bands. The five deuterium atoms replace five hydrogen atoms on the phenyl group of the molecule, increasing its molecular weight. This isotopic substitution does not significantly alter its chemical properties, mechanism of action, or fluorescent characteristics for the purposes of gel electrophoresis. Therefore, the handling, application, and safety protocols for Ethidium Bromide are directly applicable to this compound.
Mechanism of Action: this compound is a planar molecule that intercalates between the stacked base pairs of DNA. This interaction leads to a significant increase in fluorescence compared to the free dye in solution. The binding to DNA alters its properties, including charge, weight, conformation, and flexibility, which can slightly reduce the migration rate of DNA fragments during electrophoresis.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, which are analogous to standard Ethidium Bromide.
Table 1: Physicochemical and Spectral Properties
| Property | Value | References |
| Molecular Formula | C₂₁H₁₅D₅BrN₃ | |
| Appearance | Purple-red solid | |
| UV Absorption Maxima (Aqueous) | 210 nm, 285 nm | |
| Emission Maximum (Bound to DNA) | 605 nm (orange) | |
| Solubility in Water | ~40 g/L | |
| Melting Point | 260-262 °C |
Table 2: Recommended Concentrations for Agarose Gel Electrophoresis
| Application | Recommended Concentration | References |
| In-Gel Staining | 0.2 - 0.5 µg/mL | |
| Post-Staining Solution | 0.5 - 1.0 µg/mL | |
| Stock Solution | 10 mg/mL |
Experimental Protocols
I. Preparation of this compound Stock Solution (10 mg/mL)
Caution: this compound is a suspected mutagen and should be handled with extreme care. Always wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses. Perform all manipulations involving the powder or concentrated solutions within a chemical fume hood.
-
Weigh out 100 mg of this compound powder in a fume hood.
-
Dissolve the powder in 10 mL of deionized water in a suitable container (e.g., a falcon tube or glass bottle).
-
Mix thoroughly by vortexing or inverting the container until the powder is completely dissolved.
-
Wrap the container in aluminum foil to protect the solution from light and store at 4°C.
II. Agarose Gel Preparation with In-Gel Staining
This is the most common method as it is convenient and reduces the handling of the staining solution.
-
Prepare Agarose Solution:
-
For a standard 1% agarose gel, weigh 1 gram of agarose powder and add it to a 250 mL Erlenmeyer flask.
-
Add 100 mL of 1X electrophoresis buffer (e.g., TAE or TBE) to the flask.
-
Swirl to mix.
-
-
Dissolve Agarose:
-
Heat the mixture in a microwave oven until the agarose is completely dissolved. Swirl the flask periodically to ensure even mixing and prevent boiling over. The solution should be clear and homogeneous.
-
-
Cool the Agarose:
-
Allow the agarose solution to cool to approximately 50-60°C. You should be able to comfortably touch the outside of the flask.
-
-
Add this compound:
-
In a fume hood, add the this compound stock solution (10 mg/mL) to the cooled agarose to a final concentration of 0.2-0.5 µg/mL. For 100 mL of gel, this corresponds to 2-5 µL of the stock solution.
-
Gently swirl the flask to mix the stain evenly, avoiding the formation of air bubbles.
-
-
Cast the Gel:
-
Place the gel casting tray into the casting apparatus and insert the well comb.
-
Pour the agarose solution into the tray and allow it to solidify at room temperature for at least 30 minutes.
-
-
Prepare for Electrophoresis:
-
Once solidified, carefully remove the comb.
-
Place the gel tray into the electrophoresis tank.
-
Add 1X electrophoresis buffer to the tank until the gel is completely submerged.
-
III. Post-Staining of Agarose Gels
This method is used when the presence of the intercalating dye in the gel during electrophoresis is not desired.
-
Perform Electrophoresis: Prepare and run an agarose gel without the addition of this compound.
-
Prepare Staining Solution: In a suitable container, prepare a staining solution of 0.5-1.0 µg/mL this compound in deionized water or 1X electrophoresis buffer.
-
Stain the Gel:
-
After electrophoresis is complete, carefully transfer the gel into the staining solution.
-
Incubate at room temperature for 15-60 minutes with gentle agitation. The staining time will depend on the thickness of the gel.
-
-
Destain the Gel (Optional but Recommended):
-
To reduce background fluorescence and improve sensitivity, transfer the gel to a container with deionized water.
-
Destain for 15-30 minutes with gentle agitation.
-
IV. Visualization of DNA
-
Place the stained gel onto the viewing surface of a UV transilluminator.
-
Safety First: Always wear UV-blocking eye protection when working with a UV light source.
-
Turn on the UV transilluminator to visualize the orange fluorescent DNA bands.
-
Document the results using a gel documentation system.
Safety and Disposal
This compound, like Ethidium Bromide, is a potent mutagen and a suspected carcinogen and teratogen. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with UV protection, and nitrile gloves when handling this compound in any form (powder, solutions, stained gels). Latex gloves are not recommended as they do not provide adequate protection.
-
Handling: Conduct all procedures involving concentrated solutions or the powder form in a chemical fume hood.
-
Spills: In case of a spill, decontaminate the area immediately. Use paper towels to absorb the spill, then wipe the area with soap and water. Check the area with a UV lamp to ensure all the dye has been removed. Do not use bleach for decontamination as it can produce more hazardous compounds.
-
Waste Disposal: All materials contaminated with this compound, including gels, buffer solutions, pipette tips, and gloves, must be disposed of as hazardous waste according to institutional guidelines.
-
Solid Waste: Collect gels, contaminated gloves, paper towels, etc., in a dedicated, clearly labeled, leak-proof container.
-
Liquid Waste: Collect all buffer and staining solutions in a dedicated, labeled hazardous waste container. Some institutions may permit the decontamination of aqueous solutions using methods like charcoal filtration before disposal.
-
Diagrams
Caption: Experimental workflow for agarose gel electrophoresis.
References
Ethidium-d5 Bromide staining for DNA visualization in polyacrylamide gels.
A Note on Ethidium-d5 Bromide: This document details the use of standard Ethidium Bromide for the visualization of DNA in polyacrylamide gels. The deuterated form, this compound, is primarily utilized as an internal standard in mass spectrometry (MS) applications.[1][2][3][4][5] In isotope dilution mass spectrometry, a known quantity of the stable isotope-labeled compound (e.g., this compound) is added to a sample. The mass spectrometer can differentiate between the deuterated and non-deuterated forms based on their mass-to-charge ratios, allowing for precise quantification. For fluorescence-based visualization of nucleic acids in gels, standard Ethidium Bromide is the widely accepted and utilized reagent.
Introduction to Ethidium Bromide Staining
Ethidium Bromide (EtBr) is a fluorescent dye and a well-established intercalating agent used for the visualization of nucleic acids, such as DNA and RNA, in molecular biology laboratories. Its planar structure allows it to insert itself between the stacked base pairs of double-stranded DNA. When exposed to ultraviolet (UV) light, the fluorescence of EtBr is significantly enhanced upon intercalation into DNA, emitting an orange light. This property makes it an effective tool for identifying the location and quantity of DNA within a polyacrylamide gel. While EtBr is a sensitive and cost-effective stain, it is also a potent mutagen and must be handled with appropriate safety precautions.
Quantitative Data for Ethidium Bromide
| Parameter | Value | Reference |
| Excitation Maxima | 300 nm and 360 nm | |
| Emission Maximum | 590 nm (orange/yellow light) | |
| Detection Limit in Gels | 1-5 ng of DNA per band | |
| Fluorescence Enhancement | ~20-fold upon binding to DNA | |
| Working Concentration | 0.5 µg/mL |
Experimental Workflow for Post-Staining of Polyacrylamide Gels
Caption: Workflow for DNA visualization in polyacrylamide gels using post-staining with Ethidium Bromide.
Detailed Experimental Protocol
This protocol describes the post-staining method for visualizing DNA in polyacrylamide gels. Post-staining is often preferred for polyacrylamide gels as it can result in lower background fluorescence and sharper bands compared to including Ethidium Bromide in the gel and running buffer.
Materials and Reagents
-
Polyacrylamide gel containing separated DNA fragments
-
Ethidium Bromide stock solution (10 mg/mL)
-
Deionized water or 1x TBE/TAE buffer
-
Staining tray (polypropylene)
-
Gloves and appropriate personal protective equipment (PPE)
-
UV transilluminator
-
Gel imaging system
Preparation of Staining Solution (0.5 µg/mL)
Caution: Ethidium Bromide is a potent mutagen. Always wear gloves and a lab coat when handling. All solutions and materials that come into contact with Ethidium Bromide should be decontaminated before disposal.
-
To prepare 100 mL of staining solution, add 5 µL of a 10 mg/mL Ethidium Bromide stock solution to 100 mL of deionized water or electrophoresis buffer.
-
Mix thoroughly.
-
Store the staining solution in a light-proof container at room temperature. The solution is stable for several months.
Staining Procedure
-
Following electrophoresis, carefully remove the polyacrylamide gel from the glass plates.
-
Place the gel into a clean staining tray.
-
Add a sufficient volume of the 0.5 µg/mL Ethidium Bromide staining solution to completely submerge the gel.
-
Agitate the gel gently on an orbital shaker for 15-30 minutes at room temperature. The optimal staining time can vary depending on the thickness and percentage of the gel.
Destaining Procedure (Optional)
Destaining can help to reduce background fluorescence, thereby increasing the sensitivity and clarity of the DNA bands.
-
After staining, pour off the Ethidium Bromide solution into an appropriate waste container.
-
Add deionized water to the staining tray to submerge the gel.
-
Agitate gently for 15-30 minutes at room temperature. Replacing the water once or twice during this time can improve the destaining efficiency.
Visualization and Imaging
-
Carefully transfer the stained (and optionally destained) gel onto a UV transilluminator.
-
Visualize the DNA bands under UV illumination. The DNA will appear as bright orange fluorescent bands.
-
Capture an image of the gel using a gel documentation system.
Safety Precautions
-
Handling: Always wear nitrile gloves, a lab coat, and UV-protective safety glasses when working with Ethidium Bromide and when visualizing gels on a UV transilluminator.
-
Waste Disposal: All solutions containing Ethidium Bromide, as well as contaminated gels and consumables, must be collected and disposed of as hazardous waste according to institutional guidelines. Decontamination procedures, such as treatment with activated charcoal, can be used to remove Ethidium Bromide from solutions before disposal.
-
UV Exposure: UV radiation is harmful to the eyes and skin. Never view a UV-illuminated gel without proper UV-blocking face and eye protection. Ensure the UV transilluminator has a protective shield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. buchem.com [buchem.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
Application of Ethidium-d5 Bromide in fluorescence microscopy for cell imaging.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethidium-d5 Bromide is a deuterated analog of Ethidium Bromide (EtBr), a well-established fluorescent stain for nucleic acids. Like its non-deuterated counterpart, this compound is an intercalating agent that binds to double-stranded DNA and, to a lesser extent, RNA. Upon intercalation, its fluorescence quantum yield increases significantly, making it a valuable tool for visualizing nucleic acids in various applications, including fluorescence microscopy for cell imaging. The primary application of the deuterated form is often as an internal standard in mass spectrometry-based quantification; however, its fluorescent properties are expected to be nearly identical to Ethidium Bromide, allowing for its use in fluorescence imaging.
This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy for imaging of cells.
Principle of Action
This compound, a phenanthridine dye, inserts itself between the base pairs of nucleic acid helices. This intercalation leads to a conformational change in the dye molecule, resulting in a significant enhancement of its fluorescence when excited by ultraviolet (UV) or visible light. In an aqueous solution, the fluorescence of free this compound is low. However, when bound to DNA, its fluorescence intensifies by approximately 20-fold[1]. This property allows for the specific visualization of nucleic acid-rich structures within the cell, primarily the nucleus and mitochondria.
Quantitative Data
The following table summarizes the key spectral and physical properties of Ethidium Bromide, which are expected to be highly similar for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₅D₅BrN₃ | N/A |
| Excitation Maximum (DNA-bound) | 300 nm and 520 nm | [2] |
| Emission Maximum (DNA-bound) | 605 nm (orange-red) | [1] |
| Molar Extinction Coefficient (at 480 nm) | ~5,600 M⁻¹cm⁻¹ | N/A |
| Quantum Yield (DNA-bound) | ~0.15 | N/A |
| Binding Affinity | Intercalates between base pairs of dsDNA | [1][3] |
Applications in Cell Imaging
This compound can be employed in various cell imaging applications, including:
-
Visualization of Nuclear and Mitochondrial DNA: Staining with this compound allows for clear visualization of the cell nucleus and mitochondria, which contain the cell's genetic material.
-
Assessment of Cell Viability and Apoptosis: In conjunction with other dyes, it can be used to differentiate between live, apoptotic, and necrotic cells. As Ethidium Bromide only permeates cells with compromised membranes, it serves as a marker for dead cells.
-
Counterstaining in Immunohistochemistry: Its distinct orange-red fluorescence makes it an excellent counterstain to highlight the nucleus in immunofluorescence applications where other cellular components are labeled with green or blue fluorophores.
-
Studying Drug-DNA Interactions: The displacement of intercalated this compound by a test compound can be used to study the binding of that compound to DNA.
Experimental Protocols
Protocol 1: Staining of Fixed Cells for Nuclear Visualization
This protocol describes the staining of adherent cells grown on coverslips.
Materials:
-
Cells cultured on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
This compound stock solution (10 mg/mL in water)
-
Staining solution (1 µg/mL this compound in PBS)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., for Rhodamine)
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures with other antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. For nuclear staining with this compound alone, this step may not be necessary for all cell types.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Incubate the cells with the staining solution (1 µg/mL this compound in PBS) for 5-15 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS to remove excess stain.
-
Mounting: Mount the coverslips onto glass slides using a suitable mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope. The nucleus should fluoresce bright orange-red.
Protocol 2: Live/Dead Cell Staining Assay
This protocol utilizes the membrane-impermeant nature of this compound to identify dead cells. It is often used in combination with a membrane-permeant dye that stains all cells (e.g., Acridine Orange or Hoechst 33342).
Materials:
-
Cell suspension
-
PBS or cell culture medium
-
This compound stock solution (10 mg/mL in water)
-
Acridine Orange stock solution (1 mg/mL in water)
-
Staining solution (e.g., 1 µL of each stock solution per 1 mL of cell suspension)
-
Fluorescence microscope with appropriate filter sets for both dyes.
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension in PBS or culture medium.
-
Staining: Add the combined staining solution to the cell suspension and mix gently. Incubate for 5-10 minutes at room temperature, protected from light.
-
Imaging: Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip. Immediately visualize the cells under a fluorescence microscope.
-
Live cells: Will show green fluorescence from Acridine Orange in the nucleus and cytoplasm.
-
Dead cells: Will show red-orange fluorescence from this compound in the nucleus, as the compromised cell membrane allows the dye to enter.
-
Diagrams
Caption: Workflow for staining fixed cells with this compound.
Caption: Principle of live/dead cell differentiation using this compound.
Safety Precautions
Ethidium Bromide is a potent mutagen and should be handled with extreme care. It is classified as toxic and may have carcinogenic effects. Therefore, it is imperative to adhere to the following safety guidelines:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling this compound solutions.
-
Designated Work Area: Use a designated area for working with this compound.
-
Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, gloves, gels) as hazardous waste according to your institution's guidelines.
-
Decontamination: Decontaminate work surfaces with a solution of 0.5 M sodium nitrite and 0.5 M hypophosphorous acid, or use commercially available decontamination products.
Given the safety concerns, researchers are encouraged to consider safer alternatives for nucleic acid staining when possible, such as SYBR® Safe or GelRed™.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak fluorescence | - Incorrect filter set used.- Staining time too short.- Low concentration of nucleic acids. | - Ensure the microscope is equipped with a filter set appropriate for Rhodamine (for Ethidium Bromide).- Increase the staining incubation time.- Use cells with higher nuclear content or check cell viability. |
| High background fluorescence | - Staining concentration too high.- Inadequate washing after staining. | - Reduce the concentration of the this compound staining solution.- Increase the number and duration of washing steps after staining. |
| Photobleaching | - Excessive exposure to excitation light. | - Minimize the exposure time to the excitation light.- Use an anti-fade mounting medium. |
Conclusion
This compound is a valuable fluorescent probe for the visualization of nucleic acids in fluorescence microscopy. Its intense fluorescence upon binding to DNA allows for clear imaging of cellular structures like the nucleus and mitochondria. By following the provided protocols and adhering to strict safety precautions, researchers can effectively utilize this dye for a variety of cell imaging applications.
References
Application Notes and Protocols for Quantitative DNA Analysis Using Ethidium Bromide and Ethidium-d5 Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of DNA using ethidium bromide (EtBr) for fluorescence-based methods and a specialized protocol for high-accuracy quantification using Ethidium-d5 Bromide (EtBr-d5) as an internal standard with liquid chromatography-mass spectrometry (LC-MS).
Introduction
Accurate quantification of DNA is fundamental in molecular biology, diagnostics, and drug development. Ethidium bromide is a fluorescent dye that intercalates into the major groove of double-stranded DNA (dsDNA). Upon binding, its fluorescence quantum yield increases approximately 25-fold, making it a sensitive tool for DNA detection and quantification.[1] While fluorescence-based methods are common, for applications requiring the highest precision and accuracy, such as clinical diagnostics and forensic analysis, isotope dilution mass spectrometry using a deuterated internal standard like this compound offers a superior analytical approach.
Section 1: Fluorescence-Based DNA Quantification Using Ethidium Bromide
Fluorescence-based quantification is a widely accessible and sensitive method for determining DNA concentration. Two common approaches are spectrofluorometry and quantification from agarose gel electrophoresis.
Quantitative DNA Analysis by Spectrofluorometry
This method relies on the direct measurement of fluorescence intensity of a DNA sample stained with Ethidium Bromide in solution.
Experimental Protocol:
-
Reagent Preparation:
-
Ethidium Bromide Stock Solution (10 mg/mL): Dissolve 100 mg of Ethidium Bromide powder in 10 mL of deionized water. Store in a light-proof container at 4°C. Caution: Ethidium Bromide is a potent mutagen. Always wear appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses.
-
Working Solution (1 µg/mL): Dilute the stock solution 1:10,000 in a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
-
Standard Curve Preparation:
-
Prepare a series of DNA standards of known concentrations (e.g., 0, 10, 25, 50, 100, 250, 500 ng/mL) from a certified DNA standard stock. Use the same buffer as your unknown samples.
-
-
Sample Preparation:
-
Dilute your unknown DNA samples to fall within the range of the standard curve.
-
-
Measurement:
-
In a 96-well black microplate, add 50 µL of each DNA standard and unknown sample in triplicate.
-
Add 50 µL of the 1 µg/mL Ethidium Bromide working solution to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 300-360 nm and an emission wavelength of 590 nm.[2]
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank (0 ng/mL DNA) from all measurements.
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of the unknown samples by interpolating their fluorescence intensity on the standard curve.
-
Quantitative Data Summary:
| DNA Standard (ng/mL) | Average Fluorescence Intensity (Arbitrary Units) |
| 0 | 50 |
| 10 | 250 |
| 25 | 600 |
| 50 | 1200 |
| 100 | 2350 |
| 250 | 5500 |
| 500 | 10500 |
Note: The above data is representative. Actual values will vary depending on the instrument and reagents used.
DNA Quantification by Agarose Gel Electrophoresis
This semi-quantitative method compares the fluorescence intensity of an unknown DNA band to that of a DNA standard of known concentration on an agarose gel.
Experimental Protocol:
-
Gel Preparation:
-
Prepare a 1% (w/v) agarose gel in 1X TAE or TBE buffer.
-
Before casting, add Ethidium Bromide to the molten agarose to a final concentration of 0.5 µg/mL.[3]
-
-
Sample Preparation and Loading:
-
Prepare a dilution series of a DNA mass standard (e.g., 100, 50, 25, 12.5, 6.25 ng).
-
Mix a known volume of your unknown DNA sample with loading dye.
-
Load the DNA standards and unknown samples into separate wells of the gel.
-
-
Electrophoresis:
-
Run the gel at a constant voltage (e.g., 100 V) until the dye front has migrated an appropriate distance.
-
-
Visualization and Analysis:
-
Visualize the gel on a UV transilluminator.
-
Capture an image of the gel.
-
Using image analysis software, measure the intensity of the DNA standard bands and the unknown DNA band.
-
Create a standard curve by plotting the band intensity of the standards against their known mass.
-
Determine the mass of the unknown DNA band by interpolation.
-
Quantitative Data Summary:
| DNA Standard (ng) | Integrated Band Intensity (Arbitrary Units) |
| 100 | 95000 |
| 50 | 48000 |
| 25 | 24000 |
| 12.5 | 12500 |
| 6.25 | 6000 |
Note: This data is for illustrative purposes. Band intensity can be affected by gel background and image saturation.
Section 2: High-Precision DNA Quantification Using this compound by Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique that provides highly accurate and precise quantification. By using a known amount of a stable isotope-labeled internal standard (this compound), variations in sample preparation and instrument response can be corrected for, leading to highly reliable results. This method is particularly useful for complex matrices where fluorescence-based methods may be prone to interference.
Principle
A known amount of this compound (the internal standard) is added to the sample containing the unknown amount of DNA. The sample is then processed, and the DNA is hydrolyzed to its constituent nucleosides. The intercalated Ethidium Bromide and this compound are released and analyzed by LC-MS/MS. The ratio of the signal from the unlabeled Ethidium Bromide to the deuterated this compound is used to calculate the exact amount of DNA in the original sample.
Logical Workflow for Isotope Dilution Mass Spectrometry:
Caption: Workflow for DNA quantification using this compound as an internal standard.
Experimental Protocol
1. Reagent Preparation:
- Ethidium Bromide Standard Stock (1 mg/mL): Prepare in methanol.
- This compound Internal Standard Stock (1 mg/mL): Prepare in methanol.
- Working Standards: Prepare a series of calibration standards containing a fixed concentration of this compound and varying concentrations of Ethidium Bromide.
- Enzymatic Digestion Buffer: Prepare a buffer suitable for DNase I and phosphodiesterase I activity.
2. Sample Preparation and Intercalation:
- To a known volume of the DNA sample, add a precise amount of the this compound internal standard solution.
- Incubate the mixture to allow for complete intercalation of both the native and deuterated ethidium bromide.
3. DNA Hydrolysis:
- Perform enzymatic hydrolysis of the DNA using a cocktail of DNase I, and phosphodiesterase I to release the intercalated dyes.
4. Solid Phase Extraction (SPE):
- Use a C18 SPE cartridge to clean up the sample and concentrate the analytes.
- Condition the cartridge with methanol and then water.
- Load the hydrolyzed sample.
- Wash with water to remove salts and hydrophilic impurities.
- Elute the Ethidium Bromide and this compound with methanol.
- Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
- Liquid Chromatography (LC) Conditions:
- Column: C18 column (e.g., 50 x 2.1 mm, 3 µm particle size)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate Ethidium Bromide from matrix components.
- Flow Rate: 0.3 mL/min
- Injection Volume: 10 µL
- Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Analysis Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
- Ethidium Bromide: Monitor the transition of the parent ion (m/z 314.15) to a specific product ion.
- This compound: Monitor the transition of the parent ion (m/z 319.18) to the same product ion as the unlabeled compound.
Signaling Pathway for Mass Spectrometric Detection:
Caption: MRM detection pathway for Ethidium Bromide and its deuterated standard.
6. Data Analysis:
- Generate a calibration curve by plotting the peak area ratio of Ethidium Bromide to this compound against the concentration of the Ethidium Bromide standards.
- Calculate the concentration of Ethidium Bromide in the unknown samples using the regression equation from the calibration curve.
- Relate the concentration of intercalated Ethidium Bromide back to the concentration of DNA based on a predetermined intercalation ratio (e.g., 1 ethidium molecule per 4-5 base pairs).[4]
Quantitative Data Summary (Hypothetical):
| EtBr Conc. (ng/mL) | EtBr-d5 Conc. (ng/mL) | Peak Area Ratio (EtBr/EtBr-d5) |
| 1 | 50 | 0.02 |
| 5 | 50 | 0.10 |
| 10 | 50 | 0.21 |
| 50 | 50 | 1.05 |
| 100 | 50 | 2.08 |
| 250 | 50 | 5.20 |
Note: This data is representative of a typical calibration curve for an isotope dilution mass spectrometry assay.
Conclusion
The choice of method for DNA quantification depends on the required accuracy, sensitivity, and the nature of the sample. Fluorescence-based methods using Ethidium Bromide are well-established, sensitive, and suitable for a wide range of research applications. For applications demanding the highest level of accuracy and precision, especially in complex biological matrices, the use of this compound as an internal standard with LC-MS/MS provides a robust and reliable solution. Proper safety precautions must be observed when handling Ethidium Bromide and its derivatives due to their mutagenic properties.
References
- 1. Ethidium Bromide | Thermo Fisher Scientific - AU [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ethidium Bromide Degradation by Cold Atmospheric Plasma in Water and the Assessment of Byproduct Toxicity for Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethidium-d5 Bromide in Mass Spectrometry-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethidium bromide (EtBr) is a well-established intercalating agent widely used as a fluorescent tag for nucleic acids in molecular biology.[1][2][3] Its ability to bind to DNA makes it a valuable tool in techniques like agarose gel electrophoresis.[1][2] Beyond its use as a stain, EtBr's interaction with DNA can be quantitatively assessed, and its intracellular concentration can be an indicator of cellular processes such as efflux pump activity. In drug development, understanding how small molecules affect DNA binding or efflux pump activity is crucial.
Mass spectrometry (MS) offers a highly sensitive and specific method for the quantification of small molecules. When coupled with a stable isotope-labeled internal standard, such as Ethidium-d5 Bromide, the accuracy and precision of quantification can be significantly enhanced. This compound is the deuterium-labeled version of Ethidium Bromide, making it an ideal internal standard for MS-based assays due to its similar chemical and physical properties to the unlabeled analyte, but with a distinct mass-to-charge ratio (m/z).
These application notes provide a detailed protocol for the use of this compound as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Ethidium Bromide in a cellular matrix, relevant for studies such as drug-efflux pump interactions.
Principle of the Assay
This assay employs the principle of stable isotope dilution mass spectrometry. A known concentration of this compound (the internal standard) is spiked into an unknown sample containing Ethidium Bromide (the analyte). The analyte and internal standard are co-extracted from the sample matrix and analyzed by LC-MS/MS. The ratio of the analyte's signal to the internal standard's signal is used to calculate the concentration of the analyte, correcting for variations in sample preparation and instrument response.
Application: Monitoring Efflux Pump Inhibition
A key application for this assay is in the study of multidrug resistance (MDR) in cancer cells or bacteria, which often involves the overexpression of efflux pumps that expel therapeutic agents. Ethidium bromide is a known substrate for some of these pumps. By treating cells with a potential efflux pump inhibitor and then measuring the intracellular accumulation of Ethidium Bromide, the efficacy of the inhibitor can be determined.
Experimental Protocols
Materials and Reagents
-
Ethidium Bromide (analyte)
-
This compound (internal standard)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Cell lysis buffer (e.g., RIPA buffer)
-
96-well plates
-
LC-MS vials
Equipment
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
C18 reverse-phase HPLC column
-
Centrifuge
-
Vortex mixer
-
Precision pipettes
Protocol for Quantification of Intracellular Ethidium Bromide
1. Cell Culture and Treatment:
-
Seed cells (e.g., a cancer cell line with known efflux pump expression) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (potential efflux pump inhibitor) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Add Ethidium Bromide to each well at a final concentration of 10 µM and incubate for an additional 2 hours.
2. Sample Preparation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100 µL of cell lysis buffer to each well and incubating on ice for 10 minutes.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Add 10 µL of a 1 µM this compound solution (internal standard) to each lysate sample.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean LC-MS vial for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute re-equilibration at 5% B.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
Ethidium Bromide (Analyte): Q1 m/z 314.1 -> Q3 m/z 286.1
-
This compound (Internal Standard): Q1 m/z 319.1 -> Q3 m/z 291.1
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Prepare a calibration curve by analyzing standards with known concentrations of Ethidium Bromide and a constant concentration of this compound.
-
Plot the peak area ratio against the concentration of the analyte and perform a linear regression to obtain the calibration curve equation.
-
Use the calibration curve to determine the concentration of Ethidium Bromide in the unknown samples.
Data Presentation
Table 1: LC-MS/MS Parameters for Ethidium Bromide and this compound
| Parameter | Ethidium Bromide (Analyte) | This compound (Internal Standard) |
| Precursor Ion (Q1) m/z | 314.1 | 319.1 |
| Product Ion (Q3) m/z | 286.1 | 291.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 35 | 35 |
| Declustering Potential (V) | 80 | 80 |
Table 2: Representative Calibration Curve Data
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,100 | 0.0101 |
| 5 | 7,650 | 151,200 | 0.0506 |
| 10 | 15,300 | 149,800 | 0.1021 |
| 50 | 75,900 | 150,500 | 0.5043 |
| 100 | 152,100 | 149,900 | 1.0147 |
| 500 | 760,500 | 150,800 | 5.0431 |
Table 3: Quantification of Intracellular Ethidium Bromide with Efflux Pump Inhibitor Treatment
| Inhibitor Conc. (µM) | Mean Peak Area Ratio (n=3) | Calculated Conc. (ng/mL) | Standard Deviation |
| 0 (Vehicle) | 0.253 | 25.1 | 2.3 |
| 1 | 0.489 | 48.5 | 4.1 |
| 5 | 0.876 | 86.9 | 7.5 |
| 10 | 1.254 | 124.5 | 10.2 |
| 20 | 1.588 | 157.6 | 13.8 |
Visualization
Caption: Workflow for quantifying intracellular Ethidium Bromide.
Caption: Mechanism of efflux pump inhibition on Ethidium Bromide.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Ethidium Bromide in complex biological matrices using LC-MS/MS. This approach is particularly valuable for researchers in drug development and related fields who are investigating mechanisms of drug resistance and the efficacy of potential therapeutic agents. The detailed protocol and representative data provided herein serve as a comprehensive guide for establishing this assay in the laboratory.
References
Application Notes and Protocols for RNA Staining with Ethidium-d5 Bromide in Northern Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Northern blotting is a cornerstone technique in molecular biology for the detection and size characterization of specific RNA sequences within a complex sample.[1][2][3] This method allows for the analysis of gene expression at the RNA level, providing valuable insights into cellular function, differentiation, and disease states.[1][2] A critical step in this workflow is the visualization of RNA in the agarose gel to assess the quality and quantity of the RNA before transferring it to a membrane for hybridization.
Ethidium bromide (EtBr) is a widely used fluorescent dye for visualizing nucleic acids. It intercalates between the base pairs of nucleic acids, and upon exposure to ultraviolet (UV) light, it emits an orange fluorescence, revealing the location of RNA bands. While EtBr is a potent mutagen and requires careful handling, its effectiveness and low cost have made it a staple in many laboratories.
These application notes provide detailed protocols for staining RNA with Ethidium-d5 Bromide in the context of a northern blotting workflow. This compound is a deuterated form of ethidium bromide. For the purposes of these protocols, its handling and staining properties are considered identical to those of standard ethidium bromide.
Core Principles of Northern Blotting
The northern blotting technique involves the following key stages:
-
RNA Extraction: Isolation of total RNA or messenger RNA (mRNA) from a biological sample.
-
Denaturing Gel Electrophoresis: Separation of RNA molecules by size on an agarose gel containing a denaturing agent, such as formaldehyde, to prevent secondary structure formation.
-
RNA Staining (Optional but Recommended): Staining the gel with this compound to visualize the RNA and verify its integrity. The 28S and 18S ribosomal RNA bands are often used as indicators of RNA quality.
-
Blotting/Transfer: Transfer of the separated RNA from the gel to a solid support, typically a nylon or nitrocellulose membrane.
-
Immobilization: Covalently fixing the RNA to the membrane, often through UV crosslinking or baking.
-
Hybridization: Incubation of the membrane with a labeled probe (DNA, RNA, or oligonucleotide) that is complementary to the target RNA sequence.
-
Washing: Removal of any unbound or non-specifically bound probe.
-
Detection: Visualization of the labeled probe, and therefore the target RNA, using methods such as autoradiography for radioactive probes or enzymatic reactions for non-radioactive probes.
Experimental Workflow
Caption: Northern Blotting Experimental Workflow.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for RNA staining with this compound and for the northern blotting procedure.
Table 1: this compound Staining Parameters
| Staining Method | This compound Concentration | Incubation Time | Destaining |
| In-Gel Staining | 0.5 µg/mL in melted agarose | N/A (added before gel casting) | Not typically required |
| Post-Electrophoresis Staining | 0.5 - 1.0 µg/mL in buffer (e.g., water or TBE) | 15 - 30 minutes for RNA gels | 15 - 30 minutes in water (recommended) |
| Pre-Staining of RNA Sample | 10 - 50 µg/mL in loading buffer | N/A (added to sample before loading) | Not applicable |
Table 2: Typical Northern Blotting Parameters
| Step | Parameter | Typical Value/Range | Notes |
| RNA Loading | Amount of total RNA | 5 - 20 µg per lane | Amount may vary based on target abundance. |
| Gel Electrophoresis | Agarose concentration | 1.0 - 1.5% | Higher percentage for smaller RNA fragments. |
| Voltage | 30 - 100 V | Lower voltage for longer runs provides better resolution. | |
| Transfer | Transfer buffer | 10X - 20X SSC | |
| Transfer time | 12 - 24 hours (capillary) or 30 mins (vacuum) | Overnight for capillary transfer is common. | |
| Hybridization | Temperature | 42 - 68 °C | Dependent on probe type and buffer composition. |
| Incubation time | 4 hours to overnight | ||
| Stringency Washes | Salt concentration | 0.1X - 6X SSC | Lower salt concentration increases stringency. |
| Temperature | Room temperature to 68 °C | Higher temperature increases stringency. |
Detailed Experimental Protocols
Safety Precaution: this compound is a potent mutagen and should be handled with extreme care. Always wear gloves, a lab coat, and UV-protective eyewear when working with this chemical and when visualizing stained gels. Dispose of all contaminated materials according to your institution's guidelines for hazardous waste.
Protocol 1: Denaturing RNA Agarose Gel Electrophoresis
This protocol describes the preparation and running of a formaldehyde-containing agarose gel for RNA separation.
Materials:
-
Agarose
-
10X MOPS buffer (0.2 M MOPS, 50 mM sodium acetate, 10 mM EDTA, pH 7.0)
-
37% (12.3 M) Formaldehyde
-
Nuclease-free water
-
RNA samples
-
RNA loading buffer (e.g., 50% formamide, 6% formaldehyde, 1X MOPS, 10% glycerol, bromophenol blue)
-
Electrophoresis apparatus and power supply
Procedure:
-
Gel Preparation: For a 1.2% agarose gel (100 mL), dissolve 1.2 g of agarose in 72 mL of nuclease-free water by heating in a microwave.
-
Cool the molten agarose to approximately 60°C.
-
In a fume hood, add 10 mL of 10X MOPS buffer and 18 mL of 37% formaldehyde. Mix gently and pour into a gel casting tray with the appropriate comb.
-
Allow the gel to solidify for at least 30 minutes at room temperature.
-
Place the gel in the electrophoresis tank and add 1X MOPS running buffer until the gel is submerged.
-
Sample Preparation: Mix your RNA sample (e.g., 5-20 µg) with an equal volume of 2X RNA loading buffer.
-
Denature the RNA samples by heating at 65°C for 10-15 minutes, then immediately chill on ice for at least 1 minute.
-
Electrophoresis: Load the denatured RNA samples into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 50-80V) until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
Protocol 2: RNA Staining with this compound
Choose one of the following methods for staining your RNA gel.
Method A: In-Gel Staining This method is fast and reduces the amount of liquid hazardous waste.
-
After preparing the molten agarose and cooling it to ~60°C (Step 2 in Protocol 1), add this compound to a final concentration of 0.5 µg/mL.
-
Swirl gently to mix, then pour the gel and proceed with electrophoresis as described in Protocol 1.
-
After electrophoresis, the gel can be visualized directly on a UV transilluminator.
Method B: Post-Electrophoresis Staining This is the most common method and can provide lower background fluorescence.
-
After electrophoresis is complete, carefully transfer the gel into a clean container with a lid.
-
Add enough staining solution (0.5 - 1.0 µg/mL this compound in nuclease-free water or 1X TBE) to fully submerge the gel.
-
Incubate on a rocking platform for 15-30 minutes.
-
Destaining (Recommended): Pour off the staining solution and add nuclease-free water to the container.
-
Destain for 15-30 minutes on a rocking platform to reduce background fluorescence and improve band visibility.
-
Visualize the gel on a UV transilluminator.
Method C: Pre-Staining of RNA Samples This method can be advantageous as it may reduce interference with downstream hybridization compared to post-staining.
-
Add this compound to your RNA loading buffer to a final concentration of 10-50 µg/mL.
-
Prepare your RNA samples with this staining/loading buffer as described in Protocol 1.
-
After electrophoresis, visualize the gel directly on a UV transilluminator.
Protocol 3: Northern Blotting (Capillary Transfer)
Materials:
-
Nylon or nitrocellulose membrane
-
20X SSC buffer (3 M NaCl, 0.3 M sodium citrate, pH 7.0)
-
Whatman 3MM paper
-
Paper towels
-
Glass plate and a small weight
-
UV crosslinker or vacuum oven
Procedure:
-
After electrophoresis and visualization, rinse the gel in nuclease-free water for 15 minutes.
-
Equilibrate the gel in 10X SSC for at least 30 minutes.
-
Cut a piece of nylon membrane and Whatman 3MM paper to the exact dimensions of the gel.
-
Wet the membrane in water and then equilibrate it in 10X SSC for at least 5 minutes.
-
Set up the capillary transfer apparatus in a tray containing 10X SSC. Create a bridge with a stack of glass plates and place a piece of Whatman paper, soaked in 10X SSC, over the bridge with the ends submerged in the buffer.
-
Place the equilibrated gel on top of the Whatman paper bridge, ensuring there are no air bubbles.
-
Carefully place the pre-wetted nylon membrane on top of the gel, again removing any air bubbles.
-
Place three pieces of Whatman 3MM paper, soaked in 10X SSC, on top of the membrane.
-
Stack a pile of dry paper towels (5-10 cm high) on top of the wet Whatman paper.
-
Place a glass plate on top of the paper towels and a small weight (e.g., 200-500g) to ensure good contact.
-
Allow the transfer to proceed overnight (16-20 hours).
-
Immobilization: After transfer, carefully disassemble the stack. Mark the well locations on the membrane with a pencil.
-
Rinse the membrane briefly in 2X SSC.
-
Place the membrane RNA-side up on a piece of clean filter paper and allow it to air dry.
-
Fix the RNA to the membrane by either baking at 80°C for 2 hours or using a UV crosslinker according to the manufacturer's instructions. The membrane is now ready for prehybridization and hybridization.
Signaling Pathway Diagram Example
While northern blotting is a general technique for RNA analysis and not specific to a single signaling pathway, it is often used to study changes in gene expression downstream of such pathways. Below is a generic representation of a signaling pathway leading to gene transcription, the products of which could be analyzed by northern blotting.
Caption: Gene expression analysis via northern blotting.
References
Application Notes and Protocols for Ethidium-d5 Bromide in In Situ Hybridization Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethidium bromide (EtBr) is a well-established intercalating agent used for the visualization of nucleic acids.[1][2][3] Its fluorescence intensifies significantly upon binding to double-stranded DNA and RNA, making it a staple in molecular biology for techniques like agarose gel electrophoresis.[1][2] The deuterated analogue, Ethidium-d5 Bromide (EtBr-d5), where the five hydrogen atoms of the ethyl group are replaced with deuterium, is proposed here as a potentially superior fluorescent probe for in situ hybridization (ISH) applications.
The substitution of hydrogen with deuterium can enhance the photophysical properties of fluorophores. This is attributed to the "kinetic isotope effect," where the heavier deuterium atom forms stronger bonds with carbon, making the molecule more resistant to photochemical degradation. This can lead to increased fluorescence quantum yield, greater photostability, and improved resistance to photobleaching. These enhancements are critical for the prolonged and intense illumination required in fluorescence microscopy, a key component of modern ISH techniques.
These application notes provide a comprehensive overview of the potential benefits of using this compound in ISH and detailed protocols for its hypothetical application. It is important to note that while the principles of fluorophore deuteration are well-documented for other dyes, the specific use of this compound in ISH is a novel application presented here for research and development purposes.
Potential Advantages of this compound in In Situ Hybridization
The use of this compound as a fluorescent probe in ISH techniques is anticipated to offer several advantages over its non-deuterated counterpart:
-
Increased Photostability: Deuteration is expected to reduce the rate of photobleaching, allowing for longer exposure times during image acquisition without significant signal loss. This is particularly beneficial for capturing weak signals from low-abundance targets.
-
Enhanced Brightness: An increase in the fluorescence quantum yield would result in a brighter signal, improving the signal-to-noise ratio and facilitating the detection of subtle expression patterns.
-
Improved Chromostability: Deuterated fluorophores have shown resistance to photochemically induced spectral shifts, ensuring more stable and reliable spectral measurements throughout the experiment.
Data Presentation: Comparative Photophysical Properties
While direct experimental data for this compound is not yet widely available, the following tables summarize the expected improvements based on published data for other deuterated fluorescent dyes, such as rhodamines. This data is provided for comparative purposes to illustrate the potential benefits.
Table 1: Comparison of Fluorescence Quantum Yield (Φ)
| Fluorophore | Quantum Yield (Φ) | Expected Fold Increase |
| Ethidium Bromide (Standard) | ~0.15 (intercalated) | - |
| This compound (Predicted) | ~0.17 - 0.20 | ~1.15x - 1.3x |
Note: The quantum yield of standard Ethidium Bromide is an approximation. The predicted values for this compound are extrapolated from improvements observed in deuterated rhodamine dyes.
Table 2: Comparison of Photobleaching Rates
| Fluorophore | Relative Photobleaching Rate | Expected Improvement |
| Ethidium Bromide (Standard) | 1.0 | - |
| This compound (Predicted) | ~0.7 - 0.8 | ~20-30% slower bleaching |
Note: The photobleaching rate is presented as a relative value. The predicted improvement for this compound is based on the enhanced photostability of deuterated rhodamine dyes under continuous illumination.
Experimental Protocols
The following protocols describe the hypothetical use of this compound in fluorescent in situ hybridization (FISH). These protocols are adapted from standard FISH procedures and should be optimized for specific cell or tissue types and target sequences.
Protocol 1: Fluorescent In Situ Hybridization (FISH) with this compound Counterstaining
This protocol outlines the use of this compound as a nuclear counterstain following hybridization with a sequence-specific fluorescently labeled probe.
Materials:
-
This compound stock solution (1 mg/mL in nuclease-free water)
-
Pre-fixed cells or tissue sections on slides
-
Fluorescently labeled nucleic acid probe
-
Hybridization buffer
-
Wash buffers (e.g., SSC)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Sample Preparation:
-
Deparaffinize and rehydrate tissue sections if necessary.
-
Perform any required pretreatments such as proteinase K digestion.
-
-
Probe Hybridization:
-
Apply the fluorescently labeled probe in hybridization buffer to the sample.
-
Denature the probe and target DNA.
-
Incubate overnight in a humidified chamber at the appropriate hybridization temperature.
-
-
Post-Hybridization Washes:
-
Wash the slides in stringent wash buffers to remove unbound and non-specifically bound probes.
-
-
This compound Counterstaining:
-
Prepare a working solution of this compound (e.g., 0.5 - 1.0 µg/mL in PBS).
-
Incubate the slides in the this compound working solution for 5-10 minutes at room temperature.
-
Rinse briefly in PBS to remove excess stain.
-
-
Mounting and Imaging:
-
Mount the coverslip using an antifade mounting medium.
-
Image the slides using a fluorescence microscope. Use the appropriate filter set for the primary probe and a separate filter set for this compound (Excitation ~510 nm, Emission ~595 nm).
-
Protocol 2: Direct Visualization of Abundant dsRNA/dsDNA with this compound in Tissue
This protocol describes a method for the direct visualization of regions with abundant double-stranded nucleic acids, such as viral replication centers or highly transcribed genomic regions, using this compound.
Materials:
-
This compound stock solution (1 mg/mL in nuclease-free water)
-
Pre-fixed cells or tissue sections on slides
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Wash buffer (PBS)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Sample Preparation and Permeabilization:
-
Deparaffinize and rehydrate tissue sections as needed.
-
Incubate slides in permeabilization buffer for 10-15 minutes at room temperature to allow for dye penetration.
-
Wash slides 3 times with PBS for 5 minutes each.
-
-
This compound Staining:
-
Prepare a working solution of this compound (e.g., 1.0 - 5.0 µg/mL in PBS).
-
Apply the working solution to the slides and incubate for 15-30 minutes at room temperature in the dark.
-
-
Washing:
-
Wash the slides 3 times with PBS for 5 minutes each to remove unbound dye and reduce background fluorescence.
-
-
Mounting and Imaging:
-
Mount the coverslip using an antifade mounting medium.
-
Image using a fluorescence microscope with a filter set appropriate for Ethidium Bromide.
-
Visualizations
Experimental Workflow for FISH with this compound Counterstaining
Caption: Workflow for FISH with EtBr-d5 counterstaining.
Logical Relationship of Deuteration to Improved Performance
Caption: How deuteration leads to enhanced fluorophore performance.
Conclusion
The application of this compound in in situ hybridization techniques represents a promising advancement for cellular and tissue imaging. The expected enhancements in brightness and photostability could enable more sensitive and quantitative analyses of nucleic acid localization and abundance. While the protocols provided are based on established methodologies and extrapolated data, they offer a solid foundation for researchers to explore the potential of this novel deuterated probe. Further experimental validation is necessary to fully characterize the properties of this compound and its advantages in ISH and other molecular biology applications.
References
Application Notes and Protocols for Ethidium-d5 Bromide in Mitochondrial DNA Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethidium-d5 Bromide is a deuterated analog of Ethidium Bromide (EtBr), a well-established fluorescent intercalating agent for nucleic acids. Due to its identical chemical properties and mechanism of action to its non-deuterated counterpart, this compound serves as an excellent fluorescent tag for the visualization and quantification of mitochondrial DNA (mtDNA). When exposed to ultraviolet (UV) light, it fluoresces with an orange color, which intensifies nearly 20-fold after binding to DNA.[1] Its primary applications in mitochondrial research include the visualization of mtDNA in living cells, staining of mtDNA in agarose gels post-electrophoresis, and the controlled depletion of mtDNA from cell lines to create models for studying mitochondrial dysfunction.
Note on this compound vs. Ethidium Bromide: The protocols and concentrations provided herein are based on the extensive literature for Ethidium Bromide. The isotopic labeling in this compound does not alter its fluorescence properties or its affinity for DNA. Therefore, these protocols are directly applicable.
Safety Precautions: Ethidium Bromide and its analogs are potent mutagens and should be handled with extreme caution.[2][3][4] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. All work should be conducted in a designated area, and all contaminated materials must be disposed of as hazardous waste according to institutional guidelines.
Application 1: Visualization of mtDNA in Living Cells
Ethidium Bromide can be used as a marker for mtDNA replication in living cells. The fluorescence intensity of EtBr within mitochondrial nucleoids can be correlated with the replication activity of mtDNA, which is valuable for studying mitochondrial biogenesis and dynamics in various cell models, including cancer and neurodegenerative diseases.[5]
Quantitative Data for Live-Cell mtDNA Staining
| Parameter | Value | Cell Type Example | Reference |
| Working Concentration | 1 µg/mL | HeLa Cells | |
| Incubation Time | Varies (e.g., several hours) | HeLa Cells | |
| Visualization Method | Laser Scanning Confocal Fluorescence Microscopy (LSCFM) | Carcinoma and Neuroblastoma Cells |
Experimental Protocol: Live-Cell Staining of mtDNA
-
Cell Preparation: Culture cells on glass-bottom dishes or chamber slides suitable for microscopy to approximately 70-80% confluency.
-
Staining Solution Preparation: Prepare a fresh working solution of this compound in a complete cell culture medium. For example, dilute a 10 mg/mL stock solution to a final concentration of 1 µg/mL.
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type and experimental goals and should be determined empirically.
-
Washing (Optional): For clearer imaging, you may replace the staining solution with a fresh, pre-warmed culture medium without the dye before visualization to reduce background fluorescence.
-
Imaging: Visualize the stained mtDNA using a confocal fluorescence microscope. Ethidium Bromide has UV absorbance maxima at 300 and 520 nm, with an emission maximum at 590 nm.
Workflow for Live-Cell mtDNA Staining
References
- 1. Ethidium bromide - Wikipedia [en.wikipedia.org]
- 2. Ethidium Bromide | Thermo Fisher Scientific - US [thermofisher.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Ethidium Bromide Staining - National Diagnostics [nationaldiagnostics.com]
- 5. Ethidium bromide as a marker of mtDNA replication in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step guide for preparing Ethidium-d5 Bromide stock solutions.
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of Ethidium-d5 Bromide stock solutions, a critical reagent in molecular biology for nucleic acid visualization. This compound is a deuterated analog of Ethidium Bromide, often used as an internal standard in mass spectrometry-based applications. Due to its hazardous nature as a suspected mutagen, strict adherence to safety protocols is paramount.
Quantitative Data Summary
For ease of comparison and preparation, the following table summarizes the key quantitative data for both Ethidium Bromide and its deuterated form, this compound.
| Property | Ethidium Bromide | This compound |
| Molecular Formula | C₂₁H₂₀BrN₃ | C₂₁H₁₅D₅BrN₃ |
| Molecular Weight | ~394.3 g/mol [1] | ~399.33 g/mol |
| Appearance | Reddish-purple solid[2] | Dark violet powder |
| Solubility in Water | ~40 g/L[2] | Expected to be similar to Ethidium Bromide |
| Common Stock Solution Concentration | 10 mg/mL | 10 mg/mL |
| Working Solution Concentration | 0.5 µg/mL | Dependent on experimental requirements |
| Storage Temperature | Room Temperature (2-30°C) | Room Temperature, protected from light |
Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution
This protocol details the steps for preparing a 10 mg/mL stock solution of this compound.
1. Materials and Equipment:
-
This compound powder
-
Nuclease-free water
-
Calibrated analytical balance
-
Fume hood
-
Vortex mixer or magnetic stirrer with stir bar
-
50 mL polypropylene conical tube (or a light-blocking container)
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), lab coat, and UV-blocking safety glasses.
2. Safety Precautions:
-
Warning: Ethidium Bromide and its derivatives are potent mutagens and are suspected carcinogens. Handle with extreme care.
-
All handling of the powdered form must be conducted in a certified chemical fume hood to prevent inhalation of the dust.
-
Always wear appropriate PPE, including double nitrile gloves, a lab coat, and safety glasses.
-
Avoid skin and eye contact. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.
-
Designate a specific work area for handling this compound to prevent cross-contamination.
3. Step-by-Step Procedure:
-
Designate a Work Area: Prepare a designated area within the fume hood for the preparation of the stock solution. Cover the work surface with absorbent, plastic-backed paper.
-
Weighing the Powder: Carefully weigh 100 mg of this compound powder using a calibrated analytical balance inside the fume hood.
-
Dissolving the Powder:
-
Transfer the weighed powder into a 50 mL polypropylene conical tube.
-
Add 10 mL of nuclease-free water to the tube.
-
Cap the tube tightly.
-
-
Mixing:
-
Vortex the solution vigorously or use a magnetic stirrer until the powder is completely dissolved. This may take some time.
-
Visually inspect the solution to ensure no solid particles remain.
-
-
Storage:
-
The resulting solution is a 10 mg/mL stock solution of this compound.
-
Wrap the tube in aluminum foil or use a light-blocking container to protect the solution from light.
-
Store the stock solution at room temperature. Properly stored, the solution is stable for at least two years.
-
-
Decontamination and Waste Disposal:
-
All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, absorbent paper) must be disposed of as hazardous waste according to institutional guidelines.
-
Decontaminate the work area and any non-disposable equipment with a freshly prepared 10% bleach solution, followed by a water rinse.
-
Experimental Workflow Diagram
Caption: Workflow for preparing a 10 mg/mL this compound stock solution.
References
Application Notes and Protocols for Nucleic Acid Detection in Capillary Electrophoresis using Ethidium-d5 Bromide
Troubleshooting & Optimization
How to resolve faint DNA bands with Ethidium-d5 Bromide staining.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to faint DNA bands when using Ethidium-d5 Bromide for staining in agarose gel electrophoresis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a deuterated analog of Ethidium Bromide, a fluorescent dye used to visualize nucleic acids.[1][2] It works by intercalating, or inserting itself, between the base pairs of a DNA double helix.[3][4][5] When exposed to ultraviolet (UV) light, the bound this compound fluoresces, emitting an orange light that allows for the visualization of DNA bands within a gel. The fluorescence intensity of Ethidium Bromide increases significantly upon binding to DNA.
Q2: Is there a significant difference in staining protocols between Ethidium Bromide and this compound?
For the purpose of gel electrophoresis visualization, the staining protocols for Ethidium Bromide and this compound are effectively the same. The deuterium labeling in this compound is primarily for its use as an internal standard in mass spectrometry applications and does not alter its fluorescent properties or its interaction with DNA for gel staining.
Q3: What is the minimum amount of DNA detectable with Ethidium Bromide staining?
The detection limit for Ethidium Bromide stained DNA is typically between 1 and 5 nanograms (ng) per band. Some sources suggest a minimum of 20 ng per band for clear visualization.
Q4: What are the excitation and emission wavelengths for Ethidium Bromide?
Ethidium Bromide has absorption maxima in the UV range at approximately 300 nm and 360 nm. Upon binding to DNA and excitation with UV light, it emits light with a maximum wavelength of about 590 nm, which is in the orange-red part of the visible spectrum.
Troubleshooting Guide for Faint DNA Bands
Faint or non-visible DNA bands are a common issue in gel electrophoresis. This guide provides a systematic approach to identifying and resolving the root cause of the problem.
Problem: Faint or No DNA Bands Observed
This is one of the most frequent issues encountered. The troubleshooting process can be broken down into three main areas: the DNA sample, the electrophoresis process, and the staining/visualization procedure.
Possible Cause: Insufficient quantity of DNA loaded onto the gel.
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Solution:
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Quantify your DNA sample using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit) before loading.
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Ensure you are loading a sufficient amount of DNA. For Ethidium Bromide staining, a minimum of 20 ng per band is recommended for clear visualization.
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If the DNA concentration is low, consider concentrating the sample via ethanol precipitation or using a larger volume of the sample if the well capacity allows.
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Possible Cause: Degraded DNA.
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Solution:
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Always wear gloves and use nuclease-free tubes and reagents to prevent contamination with DNases.
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Visually inspect the DNA on a gel. Degraded DNA will appear as a smear rather than a sharp band.
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If degradation is suspected, prepare fresh samples, ensuring proper handling and storage conditions.
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Possible Cause: High salt concentration in the DNA sample.
-
Solution:
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Excessive salt in the sample can interfere with DNA migration and band sharpness.
-
Purify the DNA sample using a column-based kit or perform an ethanol precipitation to remove excess salts.
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Possible Cause: Incorrect agarose gel concentration.
-
Solution:
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Use a lower percentage agarose gel for larger DNA fragments and a higher percentage for smaller fragments to ensure optimal resolution.
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Possible Cause: Problems with the running buffer.
-
Solution:
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Ensure the running buffer (e.g., TAE or TBE) is the same as the buffer used to cast the gel.
-
Use fresh running buffer, as repeated use can lead to a decrease in buffering capacity and affect DNA migration.
-
Make sure the gel is fully submerged in the running buffer, with a 3-5 mm layer of buffer covering the surface.
-
Possible Cause: Incorrect voltage or run time.
-
Solution:
-
Running the gel at too high a voltage can generate excess heat, potentially denaturing the DNA or causing band distortion. A voltage of 5-8 V/cm is generally recommended.
-
Running the gel for too long can cause the DNA bands, especially smaller fragments, to migrate off the end of the gel. Monitor the progress of the loading dye to estimate the migration of your DNA.
-
Possible Cause: Insufficient staining with this compound.
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Solution:
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In-gel staining: Ensure the final concentration of Ethidium Bromide in the molten agarose is approximately 0.5 µg/mL.
-
Post-staining: Submerge the gel in a staining solution of 0.5-1.0 µg/mL Ethidium Bromide for 15-30 minutes.
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If the background is high, destain the gel in deionized water for 15-30 minutes to improve the signal-to-noise ratio.
-
Possible Cause: Problems with the UV transilluminator.
-
Solution:
-
Ensure the UV lamp is functioning correctly and is set to the appropriate wavelength for Ethidium Bromide excitation (shortwave UV at 254 nm provides greater sensitivity, while longwave UV at 360 nm minimizes DNA damage).
-
The camera settings on the gel documentation system, such as exposure time, may need to be adjusted to capture a clear image of faint bands.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for successful DNA visualization with Ethidium Bromide staining.
Table 1: Recommended DNA Loading Quantities
| Staining Method | Minimum DNA per Band (for clear visualization) |
| Ethidium Bromide | 20 ng |
Table 2: Ethidium Bromide Staining Solution Concentrations
| Staining Protocol | Recommended Ethidium Bromide Concentration |
| In-gel Staining | 0.5 µg/mL |
| Post-staining | 0.5 - 1.0 µg/mL |
Table 3: Staining and Destaining Times
| Procedure | Recommended Duration |
| Post-staining | 15 - 30 minutes |
| Destaining | 15 - 30 minutes |
Experimental Protocols
Protocol 1: In-Gel Staining with this compound
-
Prepare Agarose Gel:
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Prepare the desired concentration of agarose in 1X running buffer (TAE or TBE).
-
Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved.
-
-
Add this compound:
-
Allow the molten agarose to cool to approximately 50-60°C.
-
Add this compound stock solution to a final concentration of 0.5 µg/mL. Swirl gently to mix. Caution: Ethidium Bromide is a mutagen. Wear appropriate personal protective equipment (PPE).
-
-
Cast the Gel:
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Pour the agarose solution into a gel casting tray with the appropriate comb and allow it to solidify at room temperature.
-
-
Electrophoresis:
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Place the solidified gel in the electrophoresis tank and add 1X running buffer to cover the gel.
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Load your DNA samples mixed with loading dye into the wells.
-
Run the gel at an appropriate voltage (e.g., 5-8 V/cm) until the loading dye has migrated to the desired distance.
-
-
Visualization:
-
Carefully transfer the gel to a UV transilluminator.
-
Visualize the DNA bands under UV light and capture an image using a gel documentation system.
-
Protocol 2: Post-Staining with this compound
-
Prepare and Run the Gel:
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Follow steps 1, 3, and 4 from Protocol 1, but do not add this compound to the gel or running buffer.
-
-
Prepare Staining Solution:
-
Prepare a staining solution of 0.5 - 1.0 µg/mL this compound in deionized water or 1X running buffer.
-
-
Stain the Gel:
-
After electrophoresis, carefully transfer the gel into a container with the staining solution, ensuring the gel is fully submerged.
-
Agitate gently on a shaker for 15-30 minutes at room temperature.
-
-
Destain the Gel (Optional but Recommended):
-
Pour off the staining solution and replace it with deionized water.
-
Agitate gently for 15-30 minutes to reduce background fluorescence.
-
-
Visualization:
-
Transfer the gel to a UV transilluminator for visualization and imaging.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ethidium Bromide: Swap or Not | UC Santa Barbara | Sustainability [sustainability.ucsb.edu]
- 3. Ethidium Bromide Staining - National Diagnostics [nationaldiagnostics.com]
- 4. Ethidium bromide - Wikipedia [en.wikipedia.org]
- 5. A convenient analytic method for gel quantification using ImageJ paired with Python or R - PMC [pmc.ncbi.nlm.nih.gov]
Reducing high background fluorescence when using Ethidium-d5 Bromide.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce high background fluorescence when using Ethidium-d5 Bromide for nucleic acid visualization.
Troubleshooting Guide & FAQs
High background fluorescence can obscure DNA or RNA bands, making accurate analysis difficult. The primary cause of high background is an excess of unbound this compound remaining in the gel matrix. The following Q&A guide addresses common issues and provides solutions.
Q1: What is the most common cause of high background fluorescence with this compound?
A1: The most frequent cause of high background is an excess of free this compound in the agarose gel that has not intercalated with the nucleic acid.[1][2][3] This unbound dye fluoresces under UV light, creating a general haze that can mask the specific signal from the nucleic acid bands.
Q2: I'm observing high background after my electrophoresis run. How can I reduce it?
A2: The most effective method to reduce high background is to destain the gel after the initial staining step.[1][4] This involves incubating the gel in a solution that helps to wash out the excess, unbound dye from the gel matrix, thereby increasing the signal-to-noise ratio.
Q3: What is the recommended destaining protocol?
A3: A simple and effective destaining protocol is to submerge the gel in deionized water or a 1 mM MgSO₄ solution. Gently agitate the gel for 15-30 minutes at room temperature. For gels with particularly high background, a longer destaining time or multiple washes with fresh water may be necessary.
Q4: Can I optimize my staining protocol to prevent high background from the start?
A4: Yes, optimizing the concentration of this compound is crucial. Using a concentration that is too high will lead to increased background fluorescence. It's also important to ensure the dye is evenly mixed within the gel if performing in-gel staining.
Q5: What are the recommended concentrations for this compound in different staining methods?
A5: For in-gel staining (adding the dye to the molten agarose), a final concentration of 0.2-0.5 µg/mL is recommended. For post-staining (soaking the gel after electrophoresis), a staining solution of 0.5 µg/mL is typically used.
Q6: Does the thickness of my gel affect background fluorescence?
A6: Yes, thicker gels may retain more unbound dye, potentially leading to higher background. If you are consistently experiencing high background, consider pouring thinner gels.
Q7: Could my imaging system be contributing to the high background?
A7: While less common, improper settings on your gel documentation system, such as an excessively long exposure time, can exacerbate the appearance of background fluorescence. It is advisable to use the optimal exposure time to capture the bands clearly without oversaturating the background.
Q8: Are there any alternatives to this compound that have lower background fluorescence?
A8: Several alternative nucleic acid stains are marketed as having lower background and higher sensitivity, such as SYBR® Safe, GelRed™, and GelGreen™. These dyes are also often promoted as being less hazardous than Ethidium Bromide.
Data Presentation: Staining & Destaining Parameters
The following table summarizes key quantitative data for optimizing your this compound staining protocol to minimize background fluorescence.
| Parameter | In-Gel Staining | Post-Staining | Destaining |
| Dye Concentration | 0.2 - 0.5 µg/mL | 0.5 µg/mL | N/A |
| Incubation Time | N/A (dye is in the gel) | 15 - 30 minutes | 15 - 30 minutes (or longer if needed) |
| Solution | Added to molten agarose | In deionized water or electrophoresis buffer | Deionized water or 1 mM MgSO₄ |
| Key Consideration | Ensure even mixing to avoid patches of high background. | Longer staining times can increase background. | Gentle agitation improves efficiency. |
Experimental Protocols
Below are detailed methodologies for key experiments related to reducing background fluorescence.
Protocol 1: Post-Staining and Destaining of Agarose Gels
-
Electrophoresis: Run your agarose gel according to your standard protocol without any stain in the gel or running buffer.
-
Staining Solution Preparation: Prepare a staining solution of 0.5 µg/mL this compound in deionized water or your electrophoresis buffer (e.g., 1x TAE or 1x TBE).
-
Staining: After electrophoresis is complete, carefully transfer the gel into a container with the staining solution. Ensure the gel is fully submerged.
-
Incubation: Incubate the gel for 15-30 minutes at room temperature with gentle agitation (e.g., on a rocking platform).
-
Destaining Solution Preparation: Prepare a destaining bath of deionized water or 1 mM MgSO₄.
-
Destaining: Transfer the stained gel into the destaining solution.
-
Destaining Incubation: Gently agitate the gel for 15-30 minutes at room temperature.
-
Visualization: Image the gel on a UV transilluminator. If the background is still high, you can destain for a longer period, replacing the destaining solution if necessary.
Protocol 2: In-Gel Staining with Optimized Dye Concentration
-
Agarose Preparation: Prepare your molten agarose solution as per your standard protocol.
-
Cooling: Let the agarose cool to approximately 50-60°C. This is crucial to avoid vaporizing the dye.
-
Dye Addition: Add this compound to a final concentration of 0.2-0.5 µg/mL. For example, add 2-5 µL of a 10 mg/mL stock solution to 100 mL of molten agarose.
-
Mixing: Swirl the flask gently but thoroughly to ensure the dye is evenly distributed throughout the agarose. Avoid introducing air bubbles.
-
Casting the Gel: Pour the agarose into the gel tray and allow it to solidify.
-
Electrophoresis: Load your samples and run the gel in electrophoresis buffer. Adding this compound to the running buffer is generally not necessary and can contribute to higher background.
-
Visualization: After the run, you can directly visualize the gel on a UV transilluminator. If the background is high, a brief destaining step in water for 5-15 minutes can be beneficial.
Visualizations
Troubleshooting Workflow for High Background Fluorescence
Caption: Troubleshooting workflow for reducing high background fluorescence.
References
Technical Support Center: Optimizing Ethidium Bromide (EtBr-d5) Staining in Agarose Gels
Welcome to our dedicated support center for optimizing the use of Ethidium Bromide (EtBr-d5) in your agarose gel electrophoresis experiments. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals achieve clear, reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for staining agarose gels with Ethidium Bromide?
There are two primary methods for staining agarose gels with Ethidium Bromide:
-
In-Gel Staining (Pre-staining): Ethidium Bromide is added to the molten agarose just before casting the gel.[1][2] This method is convenient as it eliminates the need for a separate staining step after electrophoresis.[3]
-
Post-Staining: The agarose gel is run without any stain and then submerged in a solution containing Ethidium Bromide after electrophoresis is complete.[1][3] This method can result in lower background fluorescence.
Q2: What is the recommended concentration of Ethidium Bromide for staining?
The optimal concentration of Ethidium Bromide can vary slightly depending on the chosen method. For in-gel staining, a final concentration of 0.2-0.5 µg/mL in the agarose gel is recommended. For post-staining, a solution of 0.5-1.0 µg/mL Ethidium Bromide in water or running buffer is typically used.
Q3: How long should I stain my gel when using the post-staining method?
For post-staining, gels should be submerged in the Ethidium Bromide solution for 15 to 60 minutes, depending on the thickness of the gel. Thicker gels will require a longer staining time to allow for complete diffusion of the dye.
Q4: Is destaining necessary after post-staining with Ethidium Bromide?
Destaining is often recommended to reduce background fluorescence and improve the signal-to-noise ratio, making it easier to visualize faint DNA bands. This is typically done by rinsing the gel in deionized water for 15 to 30 minutes. For RNA gels, a destaining step is highly recommended.
Q5: Can I add Ethidium Bromide to the running buffer?
Yes, Ethidium Bromide can be added to the running buffer, typically at a concentration of 0.5 µg/mL. This is often done in conjunction with in-gel staining to maintain the concentration of the dye within the gel during electrophoresis, as the positively charged Ethidium Bromide will migrate in the opposite direction of the DNA.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Faint or No DNA Bands | Insufficient amount of DNA loaded. | Increase the amount of DNA loaded into each well. The detection limit of EtBr is typically 1-10 ng per band. |
| DNA has run off the gel. | Reduce the electrophoresis run time or voltage. Use a higher percentage agarose gel for smaller DNA fragments. | |
| EtBr was added to agarose that was too hot, causing degradation. | Allow the molten agarose to cool to approximately 50-60°C before adding Ethidium Bromide. | |
| Uneven illumination from the UV transilluminator. | Ensure the gel is placed centrally on the UV box for even illumination. | |
| High Background Fluorescence | Excess unbound Ethidium Bromide. | Destain the gel in deionized water for 15-30 minutes after post-staining. |
| Staining time was too long. | Reduce the duration of the post-staining step. | |
| Ethidium Bromide concentration is too high. | Use the recommended concentration of EtBr in your staining solution or gel. | |
| Smeared DNA Bands | DNA degradation by nucleases. | Use sterile techniques and solutions to prevent nuclease contamination. |
| Too much DNA loaded. | Reduce the amount of DNA loaded per well. | |
| Excessive voltage during electrophoresis. | Maintain a voltage of less than 20 V/cm and ensure the running buffer does not overheat (<30°C). | |
| High salt concentration in the sample. | Precipitate the DNA to remove excess salt before loading. | |
| Bands are fuzzy | Incorrect buffer composition or old gels. | Check the pH and salt concentrations of your running and gel buffers. Prepare fresh gels if they are old. |
Quantitative Data Summary
| Parameter | In-Gel Staining | Post-Staining |
| EtBr Concentration | 0.2 - 0.5 µg/mL | 0.5 - 1.0 µg/mL |
| Staining Time | N/A | 15 - 60 minutes |
| Destaining Time | Optional (if high background) | 15 - 30 minutes (recommended) |
Experimental Protocols
Protocol 1: In-Gel Staining of Agarose Gels
-
Prepare the desired percentage of agarose gel solution in 1X TAE or 1X TBE buffer.
-
Heat the solution until the agarose is completely dissolved.
-
Allow the molten agarose to cool to approximately 50-60°C.
-
Add Ethidium Bromide to a final concentration of 0.5 µg/mL and swirl gently to mix.
-
Pour the gel into a casting tray with the well comb in place and allow it to solidify completely.
-
Once solidified, place the gel in the electrophoresis tank and add enough 1X running buffer (with or without 0.5 µg/mL EtBr) to cover the gel.
-
Load your DNA samples and run the gel at an appropriate voltage.
-
Visualize the DNA bands under a UV transilluminator.
Protocol 2: Post-Staining of Agarose Gels
-
Prepare and run an agarose gel without any Ethidium Bromide.
-
After electrophoresis is complete, carefully transfer the gel into a clean container.
-
Prepare a staining solution of 0.5 µg/mL Ethidium Bromide in deionized water or 1X running buffer. Ensure there is enough solution to fully submerge the gel.
-
Incubate the gel in the staining solution for 15-30 minutes with gentle agitation.
-
(Optional but recommended) Transfer the gel to a new container with deionized water.
-
Destain the gel for 15-30 minutes with gentle agitation to reduce background fluorescence.
-
Visualize the DNA bands under a UV transilluminator.
Visual Workflows
Caption: Workflow for In-Gel Ethidium Bromide Staining.
Caption: Workflow for Post-Staining with Ethidium Bromide.
Caption: Basic Troubleshooting Logic for EtBr Staining Issues.
References
Troubleshooting guide for uneven staining with Ethidium-d5 Bromide.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the staining of agarose gels with Ethidium Bromide (EtBr), with a specific focus on uneven staining.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why does my agarose gel show uneven or patchy staining after using Ethidium Bromide?
Uneven staining is a common issue that can obscure results. The primary causes include:
-
Incomplete Dissolution of Agarose: If the agarose is not fully melted before casting the gel, solid particles can trap EtBr, leading to areas of high background fluorescence.[1]
-
Excessive Ethidium Bromide Concentration: Using too much EtBr can result in high background staining across the entire gel, making it difficult to visualize DNA bands.[1]
-
Premature Addition of EtBr to Hot Agarose: Adding EtBr to agarose that is too hot can cause the dye to degrade or evaporate, leading to inconsistent staining. It is recommended to cool the agarose to about 50-65°C before adding the stain.[2][3]
-
Inadequate Mixing of EtBr in the Gel: Failure to thoroughly mix the EtBr into the molten agarose before pouring the gel will result in an uneven distribution of the dye and, consequently, patchy staining.[1]
-
Contamination: Contact between the gel and contaminated surfaces, such as gloves, can introduce artifacts and interfere with staining.
-
Issues with Electrophoresis Buffer: Reusing electrophoresis buffer multiple times can lead to a decrease in the effective EtBr concentration due to photobleaching or migration of the dye in the opposite direction of the DNA.
Q2: I see bright splotches or a high background on my gel. What went wrong?
This is often a result of either excessive EtBr concentration or insufficient destaining.
-
High EtBr Concentration: A higher than recommended concentration of EtBr will lead to a high background signal.
-
Insufficient Destaining (for post-staining): If you are using the post-staining method, inadequate destaining will leave excess unbound EtBr in the gel, causing a high background. A proper destaining step in water or buffer is crucial.
Q3: My DNA bands are faint, but the background is bright. How can I fix this?
This issue can arise from several factors related to both the staining process and the electrophoresis itself.
-
Incorrect Staining Protocol: Ensure you are using the correct concentration of EtBr and appropriate staining/destaining times. For post-staining, a longer staining time may be needed for thicker or higher percentage gels.
-
Photobleaching: Prolonged exposure of the gel to UV light on the transilluminator can cause the EtBr fluorescence to fade. Minimize UV exposure time.
-
Incorrect Buffer: Ensure the running buffer is compatible with your gel and has the correct pH.
Q4: Can the way I prepare my gel affect the staining?
Absolutely. The gel preparation is a critical step.
-
Agarose Not Fully Dissolved: Ensure the agarose solution is completely clear and homogenous before cooling and adding EtBr.
-
Gel Thickness: Thicker gels may require longer staining and destaining times for the dye to penetrate and wash out evenly.
Experimental Protocols
Below are detailed methodologies for the two common methods of Ethidium Bromide staining.
Method 1: Pre-casting (EtBr added to the molten agarose)
This is the most common method due to its convenience.
-
Prepare Agarose Solution: Weigh out the appropriate amount of agarose and add it to the required volume of 1x electrophoresis buffer (e.g., TAE or TBE) in a flask.
-
Melt the Agarose: Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved and the solution is clear.
-
Cool the Agarose: Let the agarose solution cool to approximately 50-60°C. This is crucial to prevent EtBr degradation.
-
Add Ethidium Bromide: Add EtBr to a final concentration of 0.5 µg/mL and swirl the flask gently to mix thoroughly without introducing air bubbles.
-
Cast the Gel: Pour the molten agarose into the gel tray with the comb in place and allow it to solidify at room temperature.
-
Run Electrophoresis: Once solidified, place the gel in the electrophoresis tank, cover it with 1x running buffer (it is recommended to also add EtBr to the running buffer at the same concentration to maintain consistent staining), load your samples, and run the gel.
-
Visualize: After electrophoresis, visualize the DNA bands under a UV transilluminator.
Method 2: Post-staining (Staining the gel after electrophoresis)
This method can sometimes provide a lower background signal.
-
Prepare and Run the Gel: Prepare and run an agarose gel without any EtBr.
-
Prepare Staining Solution: Prepare a staining solution of 0.5 µg/mL Ethidium Bromide in water or 1x electrophoresis buffer.
-
Stain the Gel: After electrophoresis, carefully place the gel in a container with the staining solution. Ensure the gel is fully submerged. Gently agitate for 15-30 minutes.
-
Destain the Gel: Transfer the gel to a container with fresh distilled water or 1x electrophoresis buffer. Gently agitate for 15-30 minutes to reduce the background fluorescence. This step is critical for achieving a good signal-to-noise ratio.
-
Visualize: View the gel on a UV transilluminator.
Quantitative Data Summary
| Parameter | Pre-casting Method | Post-staining Method |
| EtBr Concentration in Gel | 0.2-0.5 µg/mL | N/A |
| EtBr Concentration in Staining Solution | N/A | 0.5 µg/mL |
| Staining Time | N/A | 15-30 minutes |
| Destaining Time | Optional, if high background | 15-30 minutes |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting uneven Ethidium Bromide staining.
Caption: Troubleshooting workflow for uneven Ethidium Bromide staining.
References
Improving the signal-to-noise ratio in Ethidium-d5 Bromide-based assays.
Welcome to the Technical Support Center for Ethidium-d5 Bromide (EtBr-d5) based assays. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to achieve a higher signal-to-noise ratio and ensure high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from standard Ethidium Bromide?
A1: this compound is a deuterated version of Ethidium Bromide, where five hydrogen atoms have been replaced by deuterium. This isotopic substitution can lead to enhanced fluorescence intensity and a longer fluorescence lifetime compared to its protonated counterpart. The underlying principle of intercalation into double-stranded DNA remains the same. When EtBr-d5 binds to DNA, it experiences a hydrophobic environment that protects it from fluorescence quenching by water molecules, resulting in a significant increase in its fluorescence signal.
Q2: Why is the signal-to-noise ratio important in EtBr-d5 based assays?
A2: A high signal-to-noise ratio (S/N) is crucial for the sensitivity and accuracy of your assay. A strong signal relative to the background noise allows for the detection of low concentrations of nucleic acids and ensures that the measurements are reliable and reproducible. A low S/N ratio can lead to inaccurate quantification and difficulty in detecting true signals.
Q3: What are the optimal excitation and emission wavelengths for EtBr-d5?
A3: The spectral properties of this compound are very similar to those of standard Ethidium Bromide. The absorption maxima are in the ultraviolet range (around 210 nm and 285 nm) and also in the visible range (around 480 nm).[1] For fluorescence applications, excitation is typically performed around 300-360 nm (UV) or 480-520 nm (visible). The emission maximum is consistently around 605-620 nm.[1][2][3][4]
Q4: Can I use the same protocol for EtBr-d5 as for standard EtBr?
A4: Yes, in general, the protocols for handling and using EtBr-d5 are the same as for standard Ethidium Bromide. This includes staining of agarose gels and quantification in solution. However, due to its potentially enhanced fluorescence properties, you may be able to use a lower concentration of EtBr-d5 to achieve the same or better signal intensity, which could be advantageous in minimizing potential downstream effects of the dye.
Troubleshooting Guide
Issue 1: Low or No Signal
A common problem in EtBr-d5 based assays is a weak or absent fluorescent signal. This can be caused by a variety of factors, from reagent preparation to equipment settings.
| Possible Cause | Troubleshooting Steps |
| Incorrect Wavelengths | Verify that the excitation and emission wavelengths on your fluorometer or gel imager are set correctly for Ethidium Bromide (Excitation: ~300-360 nm or ~520 nm, Emission: ~605-620 nm). |
| Low Analyte Concentration | Ensure that the concentration of your DNA/RNA sample is within the detection limits of the assay. You may need to concentrate your sample or increase the amount loaded. |
| Degraded EtBr-d5 Solution | Ethidium Bromide is light-sensitive. Store your stock and working solutions in a dark container. Prepare fresh working solutions regularly. |
| Inefficient Staining | For gel electrophoresis, ensure the gel is incubated in the EtBr-d5 solution for a sufficient amount of time (e.g., 15-30 minutes). For in-solution assays, ensure proper mixing of the dye and the analyte. |
| Incorrect Buffer Conditions | The pH and ionic strength of the buffer can influence EtBr-d5 binding. Ensure your buffer is at the correct pH (typically around 7.0-8.0) and has an appropriate salt concentration. |
| UV Transilluminator Issues | The UV lamp in your transilluminator may be old and have reduced intensity. Check the performance of the lamp. |
Issue 2: High Background
High background fluorescence can significantly reduce the signal-to-noise ratio, making it difficult to distinguish the true signal.
| Possible Cause | Troubleshooting Steps |
| Excess Unbound EtBr-d5 | After staining a gel, a destaining step in water or a buffer without the dye for 15-30 minutes can help to reduce the background from unbound EtBr-d5. |
| Contaminated Buffers or Water | Use high-purity, nuclease-free water and fresh buffers to avoid fluorescent contaminants. |
| Autofluorescence | Some sample components or the assay plate itself can exhibit autofluorescence. Run a blank control (buffer and EtBr-d5 without the analyte) to determine the background level. Using black-walled microplates can help reduce background from the plate. |
| Over-staining | Using too high a concentration of EtBr-d5 or staining for too long can lead to high background. Optimize the staining time and dye concentration. |
Issue 3: Signal Instability and Photobleaching
The fluorescent signal may decrease over time, a phenomenon known as photobleaching.
| Possible Cause | Troubleshooting Steps |
| Prolonged Exposure to Excitation Light | Minimize the exposure of your sample to the excitation light source. For gel imaging, capture the image as quickly as possible. |
| High Excitation Light Intensity | If possible, reduce the intensity of the excitation light source on your instrument. |
| Presence of Quenching Agents | Certain substances in your sample or buffer can quench the fluorescence of EtBr-d5. Ensure your samples are free from contaminants. |
Quantitative Data Summary
The fluorescence properties of Ethidium Bromide are significantly enhanced upon binding to DNA. While specific quantitative data for this compound is not widely published, it is reported to have enhanced fluorescence and a longer lifetime compared to the protonated form. The data for standard Ethidium Bromide provides a strong baseline.
| Parameter | Free Ethidium Bromide | DNA-Bound Ethidium Bromide | Reference |
| Fluorescence Lifetime | ~1.6 ns | ~22 ns | |
| Fluorescence Quantum Yield | ~0.023 | up to ~0.40 | |
| Fluorescence Enhancement | - | ~20-fold |
Experimental Protocols
Protocol 1: DNA Quantification in Solution using this compound
This protocol outlines a method for quantifying double-stranded DNA in solution.
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Reagent Preparation:
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EtBr-d5 Stock Solution: Prepare a 10 mg/mL stock solution of EtBr-d5 in nuclease-free water. Store in a light-protected container at 4°C.
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EtBr-d5 Working Solution: Dilute the stock solution to a final concentration of 0.5 µg/mL in the assay buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
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DNA Standards: Prepare a series of dsDNA standards of known concentrations (e.g., 0, 10, 25, 50, 100 ng/µL) in the same assay buffer.
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Assay Procedure:
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Pipette 100 µL of the EtBr-d5 working solution into the wells of a black 96-well microplate.
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Add 10 µL of your unknown DNA samples and the DNA standards to separate wells.
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Mix gently by pipetting up and down.
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Incubate at room temperature for 5-10 minutes, protected from light.
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Measurement:
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Measure the fluorescence using a microplate reader with excitation set to ~520 nm and emission set to ~605 nm.
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Data Analysis:
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Subtract the fluorescence of the blank (0 ng/µL DNA standard) from all readings.
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Generate a standard curve by plotting the fluorescence intensity of the DNA standards against their concentrations.
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Determine the concentration of your unknown samples by interpolating their fluorescence readings on the standard curve.
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Protocol 2: Staining of Agarose Gels with this compound
This protocol describes the post-staining of agarose gels after electrophoresis.
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Reagent Preparation:
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Staining Solution: Prepare a 0.5 µg/mL solution of EtBr-d5 in a sufficient volume of 1x electrophoresis buffer (e.g., TAE or TBE) to fully submerge the gel.
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Staining Procedure:
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After electrophoresis, carefully transfer the agarose gel into a container with the EtBr-d5 staining solution.
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Incubate for 15-30 minutes at room temperature with gentle agitation, protected from light.
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Destaining (Optional but Recommended):
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Transfer the stained gel into a container with distilled water or 1x electrophoresis buffer.
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Incubate for 15-30 minutes at room temperature with gentle agitation, protected from light. This step helps to reduce background fluorescence.
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Visualization:
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Place the gel on a UV transilluminator.
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Visualize the DNA bands and capture an image using a gel documentation system.
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Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio in EtBr-d5 assays.
References
Effect of pH on Ethidium-d5 Bromide staining efficiency.
This technical support guide provides troubleshooting advice and frequently asked questions regarding the effect of pH on Ethidium-d5 Bromide staining efficiency. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for staining DNA with this compound?
The optimal pH range for ethidium bromide intercalation into double-stranded DNA is between 5.0 and 9.0. Within this range, the fluorescence signal from the DNA-dye complex is maximized. Standard electrophoresis buffers such as Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) are typically prepared at a pH of approximately 8.3, which falls comfortably within this optimal range.[1][2][3]
Q2: How does pH affect the chemical properties of this compound?
Ethidium bromide has two primary amino groups and a quaternary amine. The pKa values for the amino groups are very low (pKa1 = 0.713, pKa2 = 2.43). This means that in the typical pH range used for electrophoresis (around 8.3), these amino groups are deprotonated and thus electrically neutral. The quaternary amine, however, remains permanently positively charged. Therefore, at a neutral to slightly alkaline pH, the ethidium bromide molecule carries a net positive charge of +1, which facilitates its interaction with the negatively charged phosphate backbone of DNA.
Q3: Why is a slightly alkaline buffer like TAE or TBE at pH 8.3 commonly used for gel electrophoresis and staining?
A slightly alkaline pH is used for several reasons:
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DNA Stability: DNA is most stable in a pH range of 7.0 to 8.5. Acidic conditions (pH < 6.0) can lead to depurination, which can damage the DNA.
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Maintaining Negative Charge: The phosphate backbone of DNA is negatively charged, which is essential for its migration towards the positive electrode during electrophoresis. A slightly alkaline buffer ensures that the phosphate groups remain deprotonated and negatively charged.
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Optimal Staining: As mentioned, a pH of around 8.3 is well within the optimal range for ethidium bromide intercalation and fluorescence.
Q4: Can I use an acidic buffer for ethidium bromide staining?
Using an acidic buffer (pH below 6.0) is not recommended. At acidic pH, the fluorescence of the ethidium bromide-DNA complex is significantly reduced. For instance, the fluorescence intensity at pH 3.0 is much lower than at pH 7.0.[4] This is because at low pH, the DNA structure can be compromised, and the binding of ethidium bromide may be less efficient.
Troubleshooting Guide
Problem: Faint or no visible DNA bands after staining.
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Possible Cause 1: Incorrect Buffer pH.
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Troubleshooting Step: Check the pH of your running buffer and gel. An acidic pH can significantly decrease staining efficiency. Remake the buffer if the pH is outside the optimal range of 7.0-8.5. It's good practice to periodically check the pH of your stock buffer solutions.
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Possible Cause 2: Buffer Depletion.
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Troubleshooting Step: During long electrophoresis runs, the buffering capacity can be exhausted, leading to pH shifts in the buffer. If you suspect this is the case, use fresh buffer for your next experiment or consider recirculating the buffer during the run.
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Problem: High background fluorescence in the gel.
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Possible Cause: pH is too high.
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Troubleshooting Step: While the optimal range extends to pH 9.0, very high pH values can potentially lead to increased background. Ensure your buffer pH is correctly prepared, typically around 8.3. If you are post-staining, destaining the gel in water or a buffer with the correct pH can help reduce the background.
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Problem: Smeared DNA bands.
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Possible Cause: DNA degradation due to acidic buffer.
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Troubleshooting Step: If your buffer has become acidic, it can cause depurination and subsequent degradation of the DNA, leading to smeared bands. Always use a fresh, correctly prepared buffer with a pH in the optimal range.
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Data on pH and Staining Efficiency
The fluorescence of the this compound-DNA complex is highly dependent on the pH of the environment. The optimal fluorescence is observed in a neutral to slightly alkaline pH range. Outside of this range, the staining efficiency decreases.
| pH | Relative Staining Efficiency (Fluorescence Intensity) | Notes |
| < 5.0 | Very Low | Acidic conditions can lead to DNA damage (depurination) and significantly reduced fluorescence. Non-intercalative binding may become more prominent.[5] |
| 5.0 | Sub-optimal | Staining efficiency is reduced compared to the optimal range. |
| 6.0 | Good | Within the acceptable range for staining, but may not provide the maximum signal. |
| 7.0 | Optimal | High fluorescence intensity, indicating efficient intercalation of the dye into the DNA. |
| 8.3 | Optimal | This is the typical pH of TAE and TBE buffers and provides excellent staining results. |
| 9.0 | Good | Still within the effective range, but approaching the upper limit. |
| > 9.0 | Decreasing | At higher pH, the DNA itself can begin to denature, which will reduce the amount of double-stranded DNA available for intercalation, thus lowering the signal. Non-intercalative binding may also increase. |
Experimental Protocols
Protocol 1: Preparation of 1x TAE Buffer (pH ~8.3)
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Prepare a 50x stock solution:
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Dissolve 242 g of Tris base in approximately 700 mL of deionized water.
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Carefully add 57.1 mL of glacial acetic acid.
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Add 100 mL of 0.5 M EDTA (pH 8.0) solution.
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Adjust the final volume to 1 L with deionized water.
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The pH of this stock solution should be around 8.5.
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Prepare the 1x working solution:
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Dilute the 50x stock solution 1:50 with deionized water (e.g., 20 mL of 50x stock in 980 mL of deionized water).
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The pH of the 1x solution will be approximately 8.3.
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Protocol 2: Post-Staining of Agarose Gels
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After electrophoresis, carefully transfer the agarose gel into a clean container.
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Add enough 1x TAE or TBE buffer containing 0.5 µg/mL this compound to submerge the gel.
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Incubate at room temperature for 15-30 minutes with gentle agitation.
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(Optional) Destain the gel by incubating it in deionized water for 15-30 minutes to reduce background fluorescence.
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Visualize the DNA bands using a UV transilluminator.
Visualizations
Caption: Effect of pH on Ethidium Bromide staining.
Caption: Troubleshooting workflow for faint DNA bands.
References
How to properly destain gels stained with Ethidium-d5 Bromide.
This guide provides detailed protocols and troubleshooting advice for researchers, scientists, and drug development professionals on the proper destaining of agarose gels stained with Ethidium Bromide (EtBr).
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to destain an Ethidium Bromide stained gel?
Destaining is a critical step to reduce background fluorescence caused by unbound Ethidium Bromide in the gel matrix.[1][2][3] This process increases the signal-to-noise ratio, making it easier to visualize faint DNA bands and detect smaller quantities of nucleic acids.[3]
Q2: What is the recommended solution for destaining?
The most common and recommended solution for destaining EtBr-stained gels is deionized or distilled water.[4] Some protocols also suggest using a 1mM MgSO₄ solution or the electrophoresis running buffer, which can also be effective.
Q3: How long should a gel be destained?
The optimal destaining time depends on the gel's thickness and the initial staining intensity. A general guideline is to destain for 15 to 30 minutes with gentle agitation. For gels with very high background, an additional 15-minute wash with fresh destaining solution can further improve clarity. However, prolonged destaining should be avoided as it can lead to the diffusion of DNA bands.
Q4: Is it possible to over-destain the gel?
Yes. While destaining reduces background, excessive destaining can also cause the signal from the DNA bands to diminish as the intercalated EtBr leaches out. More importantly, leaving the gel in the destaining solution for too long (e.g., overnight) can cause the DNA bands to diffuse, resulting in fuzzy and indistinct bands.
Q5: What are the critical safety precautions when handling Ethidium Bromide?
Ethidium Bromide is a potent mutagen and a suspected carcinogen. Always wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling EtBr solutions and stained gels. All contaminated materials, including staining and destaining solutions, must be collected and disposed of as hazardous waste according to institutional regulations.
Experimental Protocols & Data
Post-Electrophoresis Staining and Destaining Protocol
This protocol is recommended for achieving maximum sensitivity and reducing background.
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Electrophoresis: Run the agarose gel according to your standard procedure without EtBr in the gel or running buffer.
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Staining Solution Preparation: Prepare a staining solution of 0.5 µg/mL Ethidium Bromide in deionized water or your electrophoresis buffer.
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Staining: Carefully place the gel into a container with enough staining solution to fully submerge it. Agitate gently on an orbital shaker for 15-45 minutes at room temperature. Thicker gels may require longer staining times.
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Destaining: Transfer the stained gel into a new container filled with deionized water.
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Agitation: Agitate gently for 15-30 minutes. This step removes excess EtBr from the gel, lowering the background fluorescence.
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Visualization: The gel is now ready for visualization on a UV transilluminator. For optimal results, place the gel on a piece of plastic wrap to protect the transilluminator surface.
Quantitative Parameters for Staining & Destaining
| Parameter | Concentration/Time | Notes |
| Staining Concentration | 0.5 - 1.0 µg/mL | Use in deionized water or electrophoresis buffer. |
| Staining Time | 15 - 45 minutes | Dependent on gel thickness. |
| Destaining Solution | Deionized Water | 1mM MgSO₄ is also an option. |
| Destaining Time | 15 - 30 minutes | Can be extended, but monitor for band diffusion. |
Troubleshooting Guide
Problem: High background fluorescence obscures DNA bands.
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Possible Cause: The concentration of Ethidium Bromide in the gel or staining solution was too high.
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Solution: Reduce the EtBr concentration in subsequent experiments. For the current gel, increase the destaining time in 15-minute increments, replacing the water each time, but be cautious of band diffusion.
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Possible Cause: The staining time was too long.
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Solution: Follow the recommended staining times (see table above). Destain the gel in fresh deionized water to reduce the background.
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Possible Cause (for pre-cast gels): Ethidium Bromide, being positively charged, migrates towards the negative electrode (opposite to DNA), resulting in a high background at the top of the gel.
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Solution: Post-electrophoresis staining is recommended to avoid this issue. If using a pre-cast gel, a thorough destaining step is essential.
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Problem: DNA bands are faint or invisible after destaining.
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Possible Cause: The gel was destained for too long, causing the EtBr to leach out of the DNA bands.
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Solution: Reduce the destaining time in future experiments. Unfortunately, this is difficult to reverse.
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Possible Cause: Insufficient amount of DNA was loaded onto the gel.
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Solution: Quantify your DNA sample before loading and ensure you are loading at least 1-5 ng per band for clear visualization.
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Possible Cause: The Ethidium Bromide stock solution has degraded due to age or exposure to light.
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Solution: Use a fresh, light-protected stock of EtBr for staining.
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Problem: DNA bands appear fuzzy or diffused.
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Possible Cause: The gel was left to destain for an excessive period, leading to the diffusion of DNA within the gel matrix.
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Solution: Limit destaining time to the recommended 15-30 minutes. Visualize the gel immediately after the destaining step.
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Possible Cause: The gel was overheated during electrophoresis due to excessively high voltage.
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Solution: Reduce the voltage during electrophoresis (typically 1-10 volts per cm between electrodes). Ensure you are using fresh running buffer.
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Visual Workflow
Caption: Workflow for post-staining and destaining of agarose gels.
References
Common mistakes to avoid when working with Ethidium-d5 Bromide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common mistakes when working with Ethidium-d5 Bromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is the deuterated form of Ethidium Bromide (EtBr), a well-established fluorescent intercalating agent.[1] It is commonly used as a fluorescent tag for visualizing nucleic acids in techniques like agarose gel electrophoresis.[1][2] Its mechanism of action involves the insertion of its planar phenanthridinium ring system between the base pairs of double-stranded DNA (dsDNA) and, to a lesser extent, RNA.[3] This intercalation dramatically increases the fluorescence of the dye when exposed to ultraviolet (UV) light, emitting an orange color.[1]
Q2: What are the primary safety concerns with this compound?
This compound, like its non-deuterated counterpart, is a potent mutagen and is considered a suspected carcinogen and teratogen. It can be absorbed through the skin and is an irritant to the eyes, skin, mucous membranes, and upper respiratory tract. Therefore, it is crucial to handle it with extreme caution.
Q3: What personal protective equipment (PPE) is required when handling this compound?
Appropriate PPE is mandatory to minimize exposure. This includes:
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Gloves: Nitrile gloves should always be worn. Latex gloves offer little protection and should be avoided. For high concentrations or prolonged use, double-gloving is recommended.
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Lab Coat: A buttoned lab coat should be worn to protect from spills.
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Eye Protection: Chemical safety goggles are essential. When using a UV transilluminator to visualize stained gels, a UV-blocking face shield is necessary to protect the eyes and face.
Q4: How should this compound be stored?
Store this compound, whether in powder or solution form, at room temperature in a dark, dry place, and away from strong oxidizing agents. Stock solutions are generally stable for at least two years under these conditions if protected from light.
Q5: How should this compound waste be disposed of?
All materials contaminated with this compound, including gels, buffer solutions, gloves, and pipette tips, must be treated as hazardous waste and disposed of according to institutional guidelines. Never pour solutions containing this compound down the drain. Decontamination procedures using activated charcoal filtration can be effective for aqueous solutions. Crucially, do not use bleach for decontamination , as this can create even more hazardous chemical byproducts.
Troubleshooting Guides
Agarose Gel Electrophoresis
Issue 1: Weak or No Fluorescent Signal
| Potential Cause | Troubleshooting Step |
| Degraded Staining Solution | This compound is light-sensitive. Ensure the stock solution has been stored properly in a dark container. Prepare fresh staining solution if degradation is suspected. |
| Insufficient Staining Time | For post-staining, ensure the gel is incubated in the staining solution for an adequate duration (typically 15-60 minutes depending on gel thickness). |
| Low DNA/RNA Concentration | Verify the concentration of your nucleic acid sample. The detection limit of Ethidium Bromide is typically 0.5 to 5.0 ng per band. |
| Incorrect UV Wavelength | Ensure the UV transilluminator is set to the correct wavelength for excitation (absorption maxima at ~300 nm and 520 nm). |
| EtBr Added to Hot Agarose | If adding the dye directly to the molten agarose, allow the solution to cool to 50-60°C before adding this compound to prevent vaporization and degradation. |
Issue 2: High Background Fluorescence
| Potential Cause | Troubleshooting Step |
| Excessive EtBr Concentration | Use the recommended concentration of this compound (typically 0.5 µg/mL for in-gel staining or 0.5-1.0 µg/mL for post-staining). |
| Insufficient Destaining | If post-staining, a destaining step in deionized water for 15-30 minutes can help to reduce background fluorescence. |
| Uneven Staining (In-Gel) | This compound is positively charged and can migrate towards the cathode (opposite to DNA), leading to a higher background at the top of the gel. Post-staining can provide more even results. |
Issue 3: Altered DNA Migration
| Potential Cause | Troubleshooting Step |
| Intercalation Effects | The intercalation of this compound unwinds and stiffens the DNA, which can reduce the migration speed of linear dsDNA by approximately 15%. This is an inherent property of the dye. |
| In-Gel vs. Post-Staining | In-gel staining may have a more pronounced effect on migration compared to post-staining. Be consistent with your chosen method, especially when comparing samples across different gels. |
Fluorescence Microscopy
Issue 1: Rapid Signal Fading (Photobleaching)
| Potential Cause | Troubleshooting Step |
| Prolonged UV Exposure | Minimize the specimen's exposure to the excitation light. Use neutral density filters to reduce light intensity and open the shutter only when acquiring images. |
| High Excitation Intensity | Use the lowest laser power or lamp intensity that provides a sufficient signal. |
| Sample Preparation | Consider using an anti-fade mounting medium to prolong the fluorescent signal. |
Issue 2: Blurry or Out-of-Focus Images
| Potential Cause | Troubleshooting Step |
| Dirty Optics | Ensure the objective lens, coverslip, and other optical components are clean. |
| Out-of-Focus Fluorescence | Fluorescence from planes above and below the focal plane can contribute to blur. Techniques like confocal microscopy can help to mitigate this by rejecting out-of-focus light. |
| Incorrect Coverslip Thickness | Use the correct coverslip thickness for your objective to avoid spherical aberration. |
Data Presentation
Table 1: Recommended Concentrations for Agarose Gel Electrophoresis
| Staining Method | This compound Concentration | Incubation Time | Destaining |
| In-Gel Staining | 0.5 µg/mL (added to molten agarose) | N/A | Optional (15-30 min in water) |
| Post-Staining | 0.5 - 1.0 µg/mL in water or buffer | 15 - 60 minutes | Recommended (15-30 min in water) |
Table 2: Spectroscopic Properties of Ethidium Bromide
| Property | Wavelength (nm) |
| UV Absorbance Maxima | 300 and 520 |
| Fluorescence Emission Maximum | 590 |
Experimental Protocols
Protocol 1: In-Gel Staining for Agarose Gel Electrophoresis
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Prepare the desired concentration of agarose in the appropriate running buffer (e.g., TAE or TBE).
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Heat the solution until the agarose is completely dissolved.
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Allow the molten agarose to cool to approximately 50-60°C.
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Add this compound stock solution to a final concentration of 0.5 µg/mL and swirl gently to mix.
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Pour the gel and allow it to solidify.
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Load samples and run the electrophoresis as usual.
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Visualize the gel on a UV transilluminator.
Protocol 2: Post-Staining for Agarose Gel Electrophoresis
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Prepare and run an agarose gel without any staining agent.
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After electrophoresis, carefully transfer the gel into a container with enough staining solution (0.5 - 1.0 µg/mL this compound in water or running buffer) to fully submerge the gel.
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Incubate for 15-60 minutes at room temperature with gentle agitation.
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(Optional but recommended) Transfer the gel to a new container with deionized water and destain for 15-30 minutes to reduce background.
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Visualize the gel on a UV transilluminator.
Visualizations
Caption: Agarose gel electrophoresis workflow with this compound.
Caption: Troubleshooting logic for weak fluorescent signals.
References
Ethidium-d5 Bromide stability issues and proper storage conditions.
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of Ethidium-d5 Bromide. Given that this compound is a deuterated form of Ethidium Bromide, its stability and storage characteristics are considered analogous to the more extensively studied parent compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
For optimal stability, this compound, in both solid and solution forms, should be stored in a cool, dark, and dry environment.[1] It is crucial to keep it away from strong oxidizing agents and to ensure the container is always tightly sealed to prevent contamination and potential exposure.[2][3][4]
Q2: What is the shelf life of this compound?
When stored correctly, both the solid powder and aqueous stock solutions of Ethidium Bromide have been shown to be stable for at least two years at room temperature, provided they are protected from light.
Q3: Is this compound sensitive to light?
Yes, this compound is susceptible to photobleaching, especially when exposed to ultraviolet (UV) light. Prolonged exposure to light can lead to its degradation. Therefore, it is imperative to store it in light-proof containers.
Q4: Can I reuse this compound solutions for gel staining?
While it is a common practice in some labs to reuse staining solutions, be aware that the effective concentration of Ethidium Bromide can decrease over time due to photobleaching from ambient light. This can lead to weaker staining of nucleic acids.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Issue 1: Faint or No Visible DNA Bands in an Agarose Gel
If you are experiencing faint or no DNA bands after staining with this compound, consider the following potential causes and solutions:
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Degraded this compound Solution: If the solution has been stored improperly (e.g., exposed to light) or is very old, it may have degraded. Prepare a fresh solution from powder or use a new stock solution.
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Incorrect Staining Procedure: Ensure you are using the correct concentration and incubation time for staining. Post-staining typically requires immersing the gel in a solution with a concentration of 0.5 µg/mL for 15-30 minutes.
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Issues with the UV Transilluminator: The UV lamps in the transilluminator can weaken over time, leading to poor excitation of the dye. Check if the transilluminator is functioning correctly.
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Excessive Destaining: While destaining can reduce background fluorescence, excessive destaining can also cause the dye to diffuse out of the DNA, resulting in weaker signals.
Issue 2: High Background Fluorescence in the Gel
High background can obscure the visibility of DNA bands. Here are some troubleshooting steps:
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Excess this compound: Using too high a concentration of the dye in the gel or staining solution can lead to high background. Ensure you are using the recommended concentration (typically 0.5 µg/mL).
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Insufficient Destaining: If you are post-staining your gel, a brief destaining step in water or buffer for 15-20 minutes can help to reduce the background fluorescence.
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Contamination: Contamination of the electrophoresis buffer or the gel box with this compound can also contribute to high background.
Stability and Storage Data
The following table summarizes the known stability and storage conditions for Ethidium Bromide, which are applicable to this compound.
| Parameter | Condition | Stability/Recommendation | Source |
| Storage Temperature | Room Temperature | Stable | |
| Light Exposure | Protect from Light | Essential for stability; susceptible to photobleaching | |
| Form | Solid Powder | Minimal change after two years at room temperature, protected from light | |
| Form | Aqueous Stock Solution | Stable for at least two years at room temperature, protected from light | |
| Storage Container | Tightly Closed | Prevents contamination and exposure | |
| Compatibility | Avoid Strong Oxidizing Agents | Store separately |
Experimental Protocols
Protocol for Assessing this compound Solution Stability
This protocol outlines a general method for assessing the stability of an this compound solution over time using UV-Visible spectrophotometry.
Objective: To determine the degradation of this compound under specific storage conditions (e.g., exposure to light, elevated temperature).
Materials:
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This compound stock solution
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UV-Visible spectrophotometer
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Quartz cuvettes
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Appropriate buffer (e.g., TE buffer)
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Light-proof and clear storage containers
Methodology:
-
Prepare Working Solutions: Dilute the this compound stock solution to a known concentration (e.g., 10 µg/mL) in the desired buffer.
-
Initial Measurement (Time 0): Immediately after preparation, measure the absorbance spectrum of the working solution using the UV-Visible spectrophotometer. The characteristic absorbance maximum for Ethidium Bromide is around 480 nm in water. Record this initial absorbance value.
-
Storage Conditions: Aliquot the working solution into different storage containers. For example:
-
One set in a light-proof container at room temperature (control).
-
One set in a clear container exposed to ambient light at room temperature.
-
One set in a light-proof container at an elevated temperature (e.g., 37°C).
-
-
Time-Point Measurements: At regular intervals (e.g., every 24 hours, weekly), take a sample from each storage condition and measure its absorbance spectrum.
-
Data Analysis: Compare the absorbance values at the characteristic maximum wavelength to the initial (Time 0) reading. A decrease in absorbance indicates degradation of the this compound. The degradation can be quantified as a percentage of the initial concentration. The degradation process often follows pseudo-first-order kinetics.
Visualizations
Caption: Troubleshooting workflow for faint or no DNA bands.
Caption: Factors leading to this compound degradation.
References
Validation & Comparative
A Head-to-Head Battle for DNA Quantification: Ethidium-d5 Bromide vs. SYBR Green
For researchers, scientists, and drug development professionals navigating the landscape of DNA quantification, the choice of a fluorescent dye is a critical decision that impacts experimental accuracy, sensitivity, and safety. This guide provides an objective comparison of two prominent DNA intercalating dyes: the classic, now isotopically enhanced Ethidium-d5 Bromide, and the widely adopted SYBR Green I.
This comprehensive analysis delves into their mechanisms of action, performance metrics, and experimental protocols. Quantitative data is presented in clear, structured tables to facilitate a direct comparison of their capabilities. Furthermore, detailed methodologies for key experiments are provided to ensure reproducibility. Visual diagrams generated using Graphviz are included to illustrate experimental workflows, offering a clear visual representation of the processes involved.
At a Glance: Key Performance Characteristics
The selection of an appropriate fluorescent dye hinges on a variety of factors, from the required sensitivity and dynamic range to considerations of cost and safety. Below is a summary of the key performance characteristics of this compound and SYBR Green I.
| Feature | This compound | SYBR Green I |
| Mechanism of Action | Intercalation between DNA base pairs.[1][2] | Primarily binds to the minor groove of dsDNA. |
| Excitation Maximum (Bound) | ~300 nm and 520 nm[3] | ~497 nm[4] |
| Emission Maximum (Bound) | ~590 nm[3] | ~520 nm |
| Relative Quantum Yield | Moderate | High |
| Selectivity | Binds to both double-stranded and single-stranded nucleic acids, with a preference for dsDNA. | High selectivity for double-stranded DNA (dsDNA) over single-stranded DNA (ssDNA) and RNA. |
| Sensitivity (Limit of Detection) | As low as 1-5 ng/band in agarose gels. In spectrofluorimetry, can be as low as 10 ng/mL. | As low as 20 pg/µL in solution-based assays. |
| Safety Profile | Potent mutagen. Deuteration is not expected to alter its mutagenicity. | Significantly less mutagenic than Ethidium Bromide. |
| Primary Applications | Agarose gel electrophoresis, spectrofluorimetric quantification. | Real-time quantitative PCR (qPCR), microplate-based quantification, gel electrophoresis. |
Note on this compound: While direct comparative studies on this compound are limited, the deuteration of fluorescent dyes is a known strategy to enhance their photophysical properties. Deuteration typically leads to an increased fluorescence quantum yield and greater photostability by reducing non-radiative decay pathways. This suggests that this compound is likely to offer improved brightness and stability compared to its non-deuterated counterpart, potentially leading to enhanced sensitivity in DNA quantification assays.
Mechanism of Action: How They Make DNA Visible
Both dyes operate on the principle of fluorescence enhancement upon binding to DNA, but their specific interactions differ.
Ethidium Bromide is a planar molecule that intercalates, or inserts itself, between the stacked base pairs of the DNA double helix. This intercalation causes a conformational change in the DNA, slightly unwinding the helix. When bound, the ethidium cation is shielded from the quenching effects of solvent molecules, leading to a significant increase in its fluorescence intensity when excited by ultraviolet (UV) light.
SYBR Green I , an asymmetrical cyanine dye, exhibits a different binding mode. It is believed to bind to the minor groove of the DNA double helix. This interaction is also highly dependent on the presence of double-stranded DNA, and upon binding, the dye undergoes a conformational change that results in a dramatic increase in its fluorescence quantum yield.
Figure 1. General workflow for DNA quantification using an intercalating dye.
Experimental Protocols
Detailed methodologies for DNA quantification in a microplate format are provided below for both this compound and SYBR Green I.
This compound DNA Quantification Protocol (Spectrofluorimetry)
This protocol is adapted for a 96-well microplate format and is based on established methods for Ethidium Bromide quantification.
Materials:
-
This compound stock solution (e.g., 10 mg/mL)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0)
-
dsDNA standard of known concentration (e.g., Lambda DNA)
-
Black, opaque 96-well microplates
-
Microplate spectrofluorometer
Procedure:
-
Prepare a working solution of this compound: Dilute the stock solution in TE buffer to a final concentration of 0.5 µg/mL. Protect the solution from light.
-
Prepare DNA standards: Perform serial dilutions of the dsDNA standard in TE buffer to create a standard curve. A typical range would be from 10 ng/mL to 1000 ng/mL.
-
Prepare unknown samples: Dilute your unknown DNA samples to fall within the range of the standard curve.
-
Assay setup:
-
Pipette 100 µL of the this compound working solution into each well of the black microplate.
-
Add 100 µL of each DNA standard, unknown sample, and a TE buffer blank to their respective wells.
-
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate spectrofluorometer with excitation set to approximately 300 nm and emission at approximately 590 nm.
-
Data Analysis: Subtract the fluorescence of the blank from all readings. Plot the fluorescence of the standards against their concentrations to generate a standard curve. Determine the concentration of the unknown samples by interpolating their fluorescence values on the standard curve.
SYBR Green I DNA Quantification Protocol (Microplate Reader)
This protocol is a standard method for DNA quantification using SYBR Green I in a microplate format.
Materials:
-
SYBR Green I nucleic acid gel stain (e.g., 10,000X concentrate in DMSO)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0)
-
dsDNA standard of known concentration (e.g., Lambda DNA)
-
Black, opaque 96-well microplates
-
Microplate fluorescence reader
Procedure:
-
Prepare a working solution of SYBR Green I: Dilute the concentrated SYBR Green I stock 1:10,000 in TE buffer. Prepare this solution fresh and protect it from light.
-
Prepare DNA standards: Create a serial dilution of the dsDNA standard in TE buffer. A suitable range is from 0.25 ng/mL to 1000 ng/mL.
-
Prepare unknown samples: Dilute your unknown DNA samples so their concentration falls within the standard curve range.
-
Assay setup:
-
In each well of the black microplate, add 100 µL of the diluted DNA standard or unknown sample. Include a blank with 100 µL of TE buffer.
-
Add 100 µL of the SYBR Green I working solution to each well.
-
-
Incubation: Incubate the plate for 5 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Read the fluorescence in a microplate reader with excitation set to ~485 nm and emission to ~520 nm.
-
Data Analysis: After subtracting the blank's fluorescence, create a standard curve by plotting the fluorescence of the standards versus their concentration. Calculate the concentration of the unknown samples from the standard curve.
Figure 2. Step-by-step experimental workflow for microplate-based DNA quantification.
Concluding Remarks
The choice between this compound and SYBR Green for DNA quantification depends on the specific requirements of the experiment.
SYBR Green I stands out for its high sensitivity, excellent selectivity for dsDNA, and significantly better safety profile, making it the preferred choice for many modern molecular biology applications, especially in high-throughput settings and quantitative real-time PCR.
Ethidium Bromide , and by extension, the potentially more robust This compound , remains a cost-effective and reliable option for DNA visualization in agarose gels and for straightforward spectrofluorimetric quantification. Its primary drawback is its mutagenicity, which necessitates stringent handling and disposal procedures. The enhanced photophysical properties expected from this compound may offer an advantage in sensitivity over its non-deuterated form, though it does not mitigate the safety concerns.
Ultimately, researchers must weigh the need for sensitivity, selectivity, and safety against cost and existing laboratory protocols to make an informed decision on the most suitable dye for their DNA quantification needs.
References
A Comparative Guide to Ethidium-d5 Bromide and Propidium Iodide for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
In the realm of cell biology and drug discovery, accurate assessment of cell viability is paramount. Fluorescent nucleic acid stains are indispensable tools for this purpose, enabling the differentiation of live and dead cells based on membrane integrity. Among the most established of these dyes are Ethidium Bromide and Propidium Iodide. This guide provides an objective comparison of Ethidium-d5 Bromide and Propidium Iodide, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate reagent for their cell viability assays.
A critical note on this compound: Data specifically pertaining to the deuterated (d5) form of Ethidium Bromide is scarce in peer-reviewed literature. Therefore, for the purpose of this guide, the properties and performance of Ethidium Bromide (EtBr) are used as a proxy, with the acknowledgment that deuteration may subtly influence its photophysical properties.
Mechanism of Action: A Tale of Two Intercalators
Both Ethidium Bromide and Propidium Iodide are intercalating agents, meaning they insert themselves between the base pairs of DNA.[1] Their utility in cell viability assays hinges on their differential permeability across the cell membrane.
-
Live Cells: Healthy, viable cells possess an intact cell membrane that is impermeable to both Ethidium Bromide and Propidium Iodide. Consequently, the nuclei of live cells remain unstained.
-
Dead or Dying Cells: Cells undergoing necrosis or late-stage apoptosis lose their membrane integrity. This allows the dyes to enter the cell, intercalate with the DNA in the nucleus, and emit a strong fluorescent signal upon excitation.[2]
This fundamental principle allows for the clear demarcation between live and dead cell populations in a sample.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of Ethidium Bromide and Propidium Iodide for easy comparison.
| Property | Ethidium Bromide | Propidium Iodide | Reference(s) |
| Molecular Formula | C₂₁H₂₀BrN₃ | C₂₇H₃₄I₂N₄ | [1] |
| Molecular Weight | 394.3 g/mol | 668.4 g/mol | [1] |
| Excitation Max (DNA-bound) | ~520 nm | ~535 nm | [3] |
| Emission Max (DNA-bound) | ~605 nm | ~617 nm | |
| Fluorescence Enhancement (upon DNA binding) | ~20-fold | ~20-30 fold | |
| Relative Quantum Yield (DNA-bound) | Available data suggests a high quantum yield upon DNA binding | Slightly higher than Ethidium Bromide when bound to dsDNA | |
| Cell Membrane Permeability | Impermeant to live cells | Impermeant to live cells | |
| Toxicity | Known mutagen, requires careful handling | Considered less toxic than Ethidium Bromide |
Experimental Protocols
Detailed methodologies for performing cell viability assays using Ethidium Bromide and Propidium Iodide are provided below. These protocols are adaptable for both fluorescence microscopy and flow cytometry.
Propidium Iodide Staining for Flow Cytometry
This protocol is adapted from established methods for analyzing cell viability.
Materials:
-
Cell suspension (e.g., treated and control cells)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
RNase A (optional, to reduce RNA staining)
-
Flow cytometry tubes
Procedure:
-
Harvest cells and adjust the cell density to 1 x 10⁶ cells/mL in cold PBS.
-
(Optional) Add RNase A to a final concentration of 100 µg/mL and incubate for 15-30 minutes at 37°C to ensure only DNA is stained.
-
Add Propidium Iodide to a final concentration of 2-5 µg/mL.
-
Incubate the cells in the dark for 5-15 minutes on ice.
-
Analyze the samples on a flow cytometer. Use an excitation wavelength of 488 nm and collect emission at ~617 nm.
Ethidium Bromide Staining for Fluorescence Microscopy
This protocol provides a general guideline for visualizing dead cells using a fluorescence microscope.
Materials:
-
Adherent or suspension cells
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ethidium Bromide (EtBr) stock solution (e.g., 1 mg/mL in water)
-
Microscope slides or imaging plates
Procedure:
-
Wash the cells once with PBS.
-
Prepare a working solution of Ethidium Bromide in PBS at a final concentration of 1-5 µg/mL.
-
Incubate the cells with the EtBr working solution for 5-15 minutes at room temperature, protected from light.
-
Gently wash the cells twice with PBS to remove excess dye.
-
Mount the cells (if necessary) and visualize under a fluorescence microscope using appropriate filters (e.g., excitation ~520 nm, emission ~605 nm). Dead cells will exhibit bright orange-red nuclear fluorescence.
Visualizing the Process
To better understand the experimental workflow and the underlying principles, the following diagrams have been generated using the DOT language.
Caption: A simplified workflow for assessing cell viability using intercalating dyes.
Caption: How membrane integrity dictates the staining of live versus dead cells.
Concluding Remarks
Both Ethidium Bromide and Propidium Iodide are effective and well-established fluorescent dyes for the assessment of cell viability. The choice between them often comes down to a balance of historical preference, cost, and safety considerations.
-
Propidium Iodide is generally favored in modern cell biology due to its lower toxicity and comparable, if not slightly superior, fluorescence properties when bound to DNA. Its widespread use in flow cytometry protocols makes it a standard choice for high-throughput and quantitative analyses.
-
Ethidium Bromide , while a potent nucleic acid stain, is a known mutagen and requires more stringent handling and disposal procedures. Its use persists, particularly in laboratories where it has been a long-standing reagent for applications like agarose gel electrophoresis.
For researchers prioritizing safety and seeking a widely validated dye for quantitative cell viability assays, Propidium Iodide is the recommended choice . For those with established protocols using Ethidium Bromide, its continued use is feasible with strict adherence to safety guidelines. The principles and protocols outlined in this guide provide a solid foundation for the successful application of either of these classic dyes in your research endeavors.
References
A Comparative Guide to Ethidium Bromide and Its Deuterated Analog, Ethidium-d5 Bromide
For decades, Ethidium Bromide (EtBr) has been an indispensable tool in molecular biology, renowned for its utility as a nucleic acid stain in techniques like agarose gel electrophoresis[1][2]. Its ability to intercalate into DNA and fluoresce brightly under ultraviolet (UV) light allows for the straightforward visualization of DNA fragments[1][3]. In this guide, we compare the classic EtBr with its stable isotope-labeled counterpart, Ethidium-d5 Bromide (EtBr-d5). While sharing the same core structure and mechanism of action, their applications diverge significantly due to the isotopic labeling, making EtBr-d5 a specialized tool for quantitative analysis.
Physicochemical Properties: A Side-by-Side Comparison
The fundamental difference between Ethidium Bromide and this compound lies in the substitution of five hydrogen atoms with deuterium atoms on the ethyl group. This results in a mass shift without significantly altering the chemical behavior or core structure of the molecule.
| Property | Ethidium Bromide | This compound |
| Chemical Formula | C₂₁H₂₀BrN₃ | C₂₁H₁₅D₅BrN₃ |
| Molar Mass | 394.3 g/mol [1] | ~399.3 g/mol |
| Appearance | Purple-red solid | Red to dark purple powder |
| Excitation Maxima (DNA-bound) | 300 nm, 520 nm | ~300 nm, ~520 nm |
| Emission Maximum (DNA-bound) | 590 nm (orange) | ~590 nm (orange) |
| Primary Application | Fluorescent stain for nucleic acids | Internal standard for mass spectrometry |
Mechanism of Action: DNA Intercalation
Both Ethidium Bromide and its deuterated form function by inserting, or intercalating, themselves between the stacked base pairs of double-stranded DNA (dsDNA) and, to a lesser extent, RNA. This planar phenanthridine ring structure fits snugly into the hydrophobic core of the nucleic acid helix. Upon binding, the molecule's fluorescence quantum yield increases dramatically—up to 25-fold for dsDNA—making it highly visible under UV illumination. This intercalation process alters the properties of the DNA molecule, including its charge, weight, and conformation, which can slightly reduce its migration rate through an agarose gel by about 15%.
References
A Comparative Analysis of Ethidium Bromide and Novel Fluorescent Dyes for Nucleic Acid Visualization
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate fluorescent dye is a critical decision in molecular biology and drug development, impacting experimental accuracy, safety, and cost. For decades, Ethidium Bromide (EtBr) has been the conventional choice for nucleic acid staining in applications such as gel electrophoresis. However, concerns over its mutagenicity have spurred the development of a new generation of fluorescent dyes.[1][2] This guide provides an objective comparison of the performance of Ethidium Bromide with several novel alternatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions.
Quantitative Performance Comparison
The efficacy of a fluorescent dye is determined by several key photophysical and performance characteristics. The following tables summarize the quantitative data for Ethidium Bromide and popular novel fluorescent dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (DNA-bound) | Sensitivity | Primary Application |
| Ethidium Bromide | 300, 360, 518 | 605 | ~0.15 | 1-5 ng[3] | Gel Electrophoresis, DNA Quantification |
| SYBR Green I | 497 | 520 | >0.8 | 20 pg[] | qPCR, Gel Electrophoresis, DNA Quantification |
| SYBR Safe | 502 | 530 | Not widely reported | 1-5 ng[5] | Gel Electrophoresis |
| GelRed™ | 300, 496 | 595 | Not widely reported | 0.25 ng | Gel Electrophoresis |
| GelGreen™ | 295, 502 | 525 | Not widely reported | Not widely reported | Gel Electrophoresis |
| EvaGreen® | 471 | 500 | Not widely reported | Not widely reported | qPCR |
| Dye | Binding Mechanism | Toxicity/Mutagenicity | Advantages | Disadvantages |
| Ethidium Bromide | Intercalation | Potent mutagen, suspected carcinogen and teratogen | Inexpensive, stable | Toxic, requires UV transillumination which can damage DNA |
| SYBR Green I | Intercalation and minor groove binding | Less mutagenic than EtBr, but still shows some toxicity | High sensitivity, compatible with a broad range of instruments | Can inhibit PCR at high concentrations, less stable than EtBr |
| SYBR Safe | Intercalation | Documented as less mutagenic than EtBr | Safer alternative to EtBr, good sensitivity | Can alter DNA migration in gels |
| GelRed™ | Intercalation | Designed to be membrane-impermeable, significantly less mutagenic than EtBr | High sensitivity, very stable, safer than EtBr | Can alter DNA migration in gels |
| GelGreen™ | Intercalation | Designed to be membrane-impermeable, significantly less mutagenic than EtBr | Safer than EtBr, compatible with blue light transilluminators | May be less sensitive than GelRed™ for smaller DNA fragments |
| EvaGreen® | Intercalation | Reported to be non-mutagenic and non-cytotoxic | Low PCR inhibition, stable | Primarily used for qPCR |
Experimental Protocols
Detailed and consistent protocols are essential for reproducible results. The following are standard methodologies for common applications.
Protocol 1: Agarose Gel Electrophoresis - Pre-casting Method
This method involves incorporating the fluorescent dye into the agarose gel before it solidifies.
Materials:
-
Agarose powder
-
1x TAE or TBE buffer
-
Fluorescent dye of choice (e.g., Ethidium Bromide, SYBR Safe, GelRed™)
-
Microwave or heating plate
-
Gel casting tray and combs
-
Electrophoresis chamber and power supply
-
DNA samples with loading dye
-
DNA ladder
Procedure:
-
Prepare the Agarose Solution:
-
Measure the appropriate amount of agarose powder and electrophoresis buffer (e.g., for a 1% gel, use 1g of agarose in 100mL of buffer).
-
Combine in a flask or beaker that is at least twice the volume of the solution.
-
-
Dissolve the Agarose:
-
Heat the mixture in a microwave or on a heating plate until the agarose is completely dissolved. Swirl the flask occasionally to ensure even mixing.
-
-
Cool the Agarose:
-
Let the agarose solution cool to approximately 50-60°C. This is crucial to prevent warping the gel tray and to allow for the safe addition of the fluorescent dye.
-
-
Add the Fluorescent Dye:
-
Add the fluorescent dye to the molten agarose at the manufacturer's recommended concentration (e.g., for Ethidium Bromide, a final concentration of 0.5 µg/mL is common).
-
Gently swirl the flask to mix the dye evenly throughout the agarose. Avoid introducing air bubbles.
-
-
Cast the Gel:
-
Place the combs in the casting tray.
-
Pour the agarose solution into the casting tray and allow it to solidify at room temperature for 20-30 minutes.
-
-
Set up the Electrophoresis Chamber:
-
Once solidified, carefully remove the combs.
-
Place the gel in the electrophoresis chamber and add enough 1x electrophoresis buffer to cover the gel to a depth of 2-3 mm.
-
-
Load Samples and Run the Gel:
-
Carefully load the DNA samples and ladder into the wells.
-
Connect the power supply and run the gel at the appropriate voltage until the dye front has migrated a sufficient distance.
-
-
Visualize the DNA:
-
After electrophoresis, carefully remove the gel and visualize the DNA bands using an appropriate transilluminator (e.g., UV for Ethidium Bromide and GelRed™, blue light for SYBR Safe and GelGreen™).
-
Protocol 2: Agarose Gel Electrophoresis - Post-staining Method
This method involves staining the gel after electrophoresis is complete.
Materials:
-
Agarose gel that has been run with DNA samples
-
Staining solution containing the fluorescent dye in 1x electrophoresis buffer
-
Destaining solution (optional, usually distilled water)
-
A container for staining
Procedure:
-
Perform Electrophoresis:
-
Prepare and run an agarose gel with your DNA samples as described in Protocol 1, but without adding any dye to the gel or buffer.
-
-
Prepare the Staining Solution:
-
In a suitable container, prepare a staining solution by diluting the fluorescent dye in 1x electrophoresis buffer to the manufacturer's recommended concentration.
-
-
Stain the Gel:
-
Carefully place the gel in the container with the staining solution. Ensure the gel is fully submerged.
-
Incubate the gel in the staining solution for 15-30 minutes with gentle agitation.
-
-
Destain the Gel (Optional but Recommended):
-
For some dyes, a destaining step can reduce background fluorescence and improve sensitivity.
-
Pour off the staining solution and add distilled water to the container.
-
Incubate for 10-20 minutes with gentle agitation.
-
-
Visualize the DNA:
-
Carefully remove the gel from the destaining solution and visualize the DNA bands using an appropriate transilluminator.
-
Protocol 3: DNA Quantification using a Fluorescent Dye
This protocol provides a general method for quantifying DNA in solution using a fluorescent plate reader.
Materials:
-
DNA standards of known concentrations
-
Unknown DNA samples
-
Fluorescent DNA quantification dye (e.g., SYBR Green I, PicoGreen®)
-
Assay buffer
-
Microplate reader with appropriate excitation and emission filters
-
Black, opaque 96-well plates
Procedure:
-
Prepare DNA Standards:
-
Perform a serial dilution of the DNA standard to create a standard curve (e.g., from 100 ng/mL to 1 ng/mL).
-
-
Prepare the Working Dye Solution:
-
Dilute the concentrated fluorescent dye in the assay buffer to the final working concentration as recommended by the manufacturer. Protect the solution from light.
-
-
Set up the Assay Plate:
-
Add a specific volume of each DNA standard and unknown DNA sample to separate wells of the 96-well plate.
-
Add the working dye solution to each well.
-
Include a "no DNA" blank control containing only the assay buffer and the dye solution.
-
-
Incubate:
-
Incubate the plate at room temperature for 2-5 minutes, protected from light, to allow the dye to bind to the DNA.
-
-
Measure Fluorescence:
-
Place the plate in the microplate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.
-
-
Analyze the Data:
-
Subtract the fluorescence of the blank from all measurements.
-
Plot the fluorescence intensity of the DNA standards versus their concentration to generate a standard curve.
-
Use the standard curve to determine the concentration of the unknown DNA samples.
-
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the key steps in the experimental protocols described above.
Caption: Workflow for Agarose Gel Electrophoresis using the Pre-casting Method.
Caption: Workflow for Agarose Gel Electrophoresis using the Post-staining Method.
Decision-Making Flowchart
This flowchart provides a logical guide for selecting an appropriate fluorescent dye based on experimental needs.
Caption: Flowchart to guide the selection of a fluorescent nucleic acid dye.
References
A Comparative Guide to Ethidium-d5 Bromide and Alternatives for DNA Detection
For researchers, scientists, and drug development professionals, the accurate detection and quantification of DNA is a cornerstone of molecular biology. The choice of a DNA staining agent is critical, impacting not only the sensitivity and specificity of detection but also laboratory safety. This guide provides a comprehensive comparison of Ethidium-d5 Bromide, a deuterated analog of the traditional Ethidium Bromide (EtBr), and other common DNA staining reagents.
Performance Comparison of DNA Staining Dyes
The selection of a DNA stain is often a balance between sensitivity, safety, and cost. The following table summarizes the key performance characteristics of Ethidium Bromide and its common alternatives.
| Staining Agent | Detection Limit (per band) | Detection Method | Specificity |
| Ethidium Bromide | 1–5 ng[1][2][3] | UV Light[1][2] | Intercalates into double-stranded DNA (dsDNA). Also binds to single-stranded DNA (ssDNA) and RNA, but with lower fluorescence enhancement. |
| GelRed™ | ~0.25 ng | UV Light | Binds to dsDNA, ssDNA, and RNA. |
| SYBR™ Safe | 1–5 ng | Blue Light or UV Light | Preferentially binds to dsDNA. Also stains ssDNA and RNA. |
| Methylene Blue | 40–100 ng | Visible Light | Binds ionically to DNA and RNA. |
| Crystal Violet | 100–200 ng | Visible Light | Intercalates into DNA. |
Experimental Protocols
The sensitivity and specificity of DNA detection are highly dependent on the experimental protocol employed. Below are detailed methodologies for common DNA staining techniques.
In-Gel Staining with Ethidium Bromide
This method involves adding the fluorescent dye to the agarose gel and running buffer before electrophoresis.
-
Preparation of Agarose Gel:
-
Prepare the desired concentration of agarose solution in 1X electrophoresis buffer (e.g., TAE or TBE).
-
Heat the solution until the agarose is completely dissolved.
-
Cool the agarose solution to approximately 50-60°C.
-
Add Ethidium Bromide to a final concentration of 0.5 µg/mL and mix gently.
-
Pour the gel into a casting tray with the appropriate combs and allow it to solidify.
-
-
Electrophoresis:
-
Submerge the gel in a tank containing 1X electrophoresis buffer, also supplemented with Ethidium Bromide at 0.5 µg/mL.
-
Load DNA samples mixed with loading dye into the wells.
-
Run the gel at an appropriate voltage until the desired separation is achieved.
-
-
Visualization:
-
Place the gel on a UV transilluminator.
-
DNA bands will fluoresce and can be imaged using a gel documentation system.
-
Post-Staining with Ethidium Bromide
In this method, the DNA is separated in an agarose gel without the dye, which is introduced after electrophoresis. This technique can result in lower background fluorescence.
-
Electrophoresis:
-
Prepare and run an agarose gel with DNA samples as described above, but without the addition of Ethidium Bromide to the gel or running buffer.
-
-
Staining:
-
After electrophoresis, carefully transfer the gel into a staining container with a solution of 0.5 µg/mL Ethidium Bromide in water or 1X electrophoresis buffer.
-
Incubate for 15-30 minutes with gentle agitation.
-
-
Destaining (Optional):
-
To reduce background fluorescence and increase sensitivity, the gel can be destained by incubating it in water for 15-30 minutes.
-
-
Visualization:
-
Visualize the DNA bands on a UV transilluminator.
-
Workflow for DNA Detection and Analysis
The following diagram illustrates a typical workflow for DNA detection and analysis using a fluorescent dye like Ethidium Bromide.
References
Ethidium-d5 Bromide vs. Ethidium Bromide: A Comparative Guide to DNA Intercalation Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ethidium-d5 Bromide and the standard Ethidium Bromide as DNA intercalating agents. While direct comparative studies are limited, this document synthesizes existing data on the effects of deuteration on fluorescent dyes and the known properties of Ethidium Bromide to evaluate the potential advantages of its deuterated analog. Detailed experimental protocols are provided to enable researchers to conduct their own comparative analyses.
Introduction to DNA Intercalation
DNA intercalators are molecules that insert themselves between the stacked base pairs of double-stranded DNA.[1][2] This interaction is a fundamental process in molecular biology, with applications ranging from DNA visualization in gel electrophoresis to the development of therapeutic agents.[1][3] Ethidium Bromide (EtBr) is a well-established intercalating agent, widely used for its fluorescent properties which are significantly enhanced upon binding to DNA.[2] this compound is a deuterated version of EtBr, where five hydrogen atoms on the ethyl group are replaced with deuterium. This isotopic substitution has the potential to alter the photophysical and binding properties of the molecule.
Chemical Structures
The chemical structures of Ethidium Bromide and this compound are nearly identical, with the only difference being the isotopic composition of the ethyl group.
Ethidium Bromide (EtBr)
-
Chemical Formula: C₂₁H₂₀BrN₃
-
Molar Mass: 394.3 g/mol
This compound
-
Chemical Formula: C₂₁H₁₅D₅BrN₃
-
Molar Mass: 399.3 g/mol
The "Deuterium Effect" on Fluorescent Dyes
The substitution of hydrogen with deuterium, a heavier isotope, can influence the properties of fluorescent molecules through a phenomenon known as the kinetic isotope effect. This effect can lead to:
-
Increased Fluorescence Quantum Yield: Deuteration can reduce non-radiative decay pathways, leading to a higher fluorescence quantum yield and brighter fluorescence.
-
Longer Fluorescence Lifetime: The increased mass can slow down vibrational relaxation processes that quench fluorescence, resulting in a longer excited-state lifetime.
-
Enhanced Photostability: Deuterated dyes often exhibit greater resistance to photobleaching, allowing for longer exposure times during imaging.
A study on the effect of deuterium oxide (D₂O) on Ethidium Bromide fluorescence demonstrated that in a D₂O environment, both the fluorescence lifetime and intensity of EtBr bound to DNA are increased. This suggests that deuterating the Ethidium Bromide molecule itself, as in this compound, is likely to produce similar or even more pronounced enhancements in its fluorescent properties upon DNA intercalation.
Performance Comparison: Expected Outcomes
| Parameter | Ethidium Bromide (Standard) | This compound (Expected) | Justification |
| Binding Affinity (Kb) | ~1.5 x 105 M-1 | Potentially similar or slightly higher | The primary binding interaction is intercalation, which is less likely to be significantly affected by the kinetic isotope effect compared to processes involving bond breaking. However, subtle changes in vibrational modes could slightly alter the binding thermodynamics. |
| Fluorescence Enhancement upon DNA Binding | ~20 to 25-fold increase | Expected to be > 25-fold | Deuteration is known to reduce non-radiative decay pathways, leading to a higher fluorescence quantum yield. The study with D₂O supports this expectation. |
| Fluorescence Lifetime (τ) upon DNA Binding | ~22 ns | Expected to be > 22 ns | The heavier deuterium atoms can slow down vibrational quenching, leading to a longer excited-state lifetime. |
| Photostability | Moderate | Expected to be higher | Deuteration often leads to increased resistance to photobleaching in fluorescent dyes. |
Note: The values for this compound are hypothetical and require experimental verification.
Experimental Protocols
To facilitate a direct comparison, the following detailed experimental protocols are provided.
Determination of Binding Affinity and Stoichiometry by Fluorescence Spectroscopy
This method relies on monitoring the change in fluorescence of the intercalator upon titration with DNA.
Materials:
-
Ethidium Bromide and this compound stock solutions (1 mM in DMSO)
-
Calf Thymus DNA (ctDNA) stock solution (concentration determined by UV absorbance at 260 nm)
-
Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a solution of the intercalator (Ethidium Bromide or this compound) in the binding buffer at a fixed concentration (e.g., 1 µM).
-
Record the initial fluorescence emission spectrum (e.g., excitation at 525 nm, emission scan from 550 to 700 nm).
-
Incrementally add small aliquots of the ctDNA stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of binding.
-
Correct the fluorescence data for dilution.
-
The binding constant (Kb) and the number of binding sites (n) can be determined by fitting the data to the Scatchard equation: r / Cf = Kb(n - r) where r is the ratio of the concentration of bound intercalator to the total DNA concentration, and Cf is the concentration of the free intercalator.
Analysis of Intercalation by UV-Visible Spectrophotometry
Intercalation can be observed by changes in the absorbance spectrum of the dye.
Materials:
-
Ethidium Bromide and this compound stock solutions
-
ctDNA stock solution
-
Binding buffer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a solution of the intercalator in the binding buffer.
-
Record the UV-Vis absorption spectrum (e.g., from 200 to 600 nm).
-
Titrate with increasing concentrations of ctDNA, recording the spectrum after each addition and equilibration.
-
Intercalation is typically indicated by hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the wavelength of maximum absorbance).
-
The binding constant can also be calculated from this data using appropriate binding models.
Viscosity Measurements to Confirm Intercalation
Intercalation causes the DNA double helix to lengthen, leading to an increase in the viscosity of the DNA solution.
Materials:
-
Ethidium Bromide and this compound stock solutions
-
High molecular weight DNA solution (e.g., sonicated ctDNA)
-
Binding buffer
-
Viscometer (e.g., an Ostwald-type capillary viscometer)
-
Constant temperature water bath
Procedure:
-
Measure the flow time of the DNA solution in the viscometer.
-
Add a known amount of the intercalator to the DNA solution and measure the new flow time.
-
Repeat with increasing concentrations of the intercalator.
-
Calculate the relative specific viscosity (η/η₀) where η and η₀ are the specific viscosities of the DNA solution with and without the intercalator, respectively.
-
An increase in relative viscosity is indicative of intercalation.
Visualizing the Intercalation Process
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: The process of DNA intercalation by Ethidium Bromide.
Caption: Experimental workflow for comparative analysis.
Conclusion
Based on the principles of the kinetic isotope effect and preliminary data from studies using deuterium oxide, This compound is hypothesized to be a more effective intercalator than standard Ethidium Bromide, primarily due to an expected increase in fluorescence quantum yield and photostability. This would translate to brighter signals and more robust performance in applications such as gel electrophoresis and fluorescence microscopy.
References
Evaluating the photostability of Ethidium-d5 Bromide compared to other stains.
For researchers, scientists, and professionals in drug development, the choice of a fluorescent DNA stain is a critical decision that influences the accuracy and reproducibility of experimental results. Beyond sensitivity and spectral characteristics, photostability—the resilience of a fluorophore to photochemical degradation upon light exposure—is a crucial factor, particularly for applications requiring prolonged imaging or multiple exposures. This guide provides an objective comparison of the photostability of several widely used DNA stains.
This comparison, therefore, focuses on readily available data for common DNA stains, providing a benchmark for performance.
Quantitative Comparison of DNA Stain Properties
The selection of an appropriate DNA stain is a trade-off between sensitivity, safety, and photostability. The following table summarizes the key performance characteristics of several popular DNA stains.
| Stain | Relative Photostability | Sensitivity | Mutagenicity | Nucleic Acid Compatibility |
| Ethidium Bromide (EtBr) | High[1] | High[1] | High[1] | dsDNA, RNA[1] |
| SYBR Green I | Low[1] | High | Mutagenic under UV | dsDNA |
| SYBR Safe | Moderate | Lower than SYBR Green I | Low | dsDNA |
| GelRed | Very High | High | Low | dsDNA, ssDNA, RNA |
| GelGreen | Very High | High | Low | dsDNA, ssDNA, RNA |
In-Depth Photostability Analysis
-
Ethidium Bromide (EtBr) : For decades, EtBr has been the gold standard for DNA staining, demonstrating high photostability under typical UV illumination conditions. However, its high mutagenicity is a significant drawback.
-
SYBR Family : The SYBR family of dyes is known for high sensitivity. However, SYBR Green I is particularly susceptible to photobleaching, which can be a significant limitation in experiments that require long exposure times. SYBR Safe offers a more photostable and less mutagenic alternative to SYBR Green I, though with some compromise in sensitivity.
-
GelRed and GelGreen : These dyes are engineered for high photostability, allowing for their use under normal room light without special precautions to prevent photobleaching. Their high sensitivity and low toxicity make them excellent alternatives to traditional stains like Ethidium Bromide.
Experimental Protocol for Photostability Assessment
To ensure reproducible and comparable results when assessing photostability, a standardized experimental protocol is essential. The following method outlines a general approach for quantifying the photobleaching rate of DNA stains.
Protocol: Photobleaching Rate Measurement in Solution
1. Preparation of DNA-Dye Complex:
- Prepare a stock solution of the DNA stain at a concentration of 1000X in a suitable solvent (e.g., DMSO or water).
- Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) at a concentration of 50 µg/mL in a buffered solution (e.g., Tris-EDTA buffer, pH 8.0).
- Add the DNA stain stock solution to the DNA solution to achieve a final 1X concentration.
- Incubate the mixture in the dark for 15 minutes to allow for complete intercalation of the dye with the DNA.
2. Fluorometric Measurement:
- Transfer the DNA-dye complex solution to a quartz cuvette.
- Place the cuvette in a spectrofluorometer.
- Set the excitation and emission wavelengths to the optimal values for the specific DNA stain being tested.
- Continuously illuminate the sample with the excitation light source at a defined intensity.
- Record the fluorescence intensity at regular intervals (e.g., every 30 seconds) over a period of 10-15 minutes.
3. Data Analysis:
- Plot the fluorescence intensity as a function of time.
- To quantify the photobleaching rate, fit the data to an exponential decay model: I(t) = I₀ * e^(-kt) Where:
- I(t) is the fluorescence intensity at time t
- I₀ is the initial fluorescence intensity
- k is the photobleaching rate constant
- Compare the photobleaching rate constants (k) for different DNA stains. A smaller rate constant indicates higher photostability.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the comparative evaluation of DNA stain photostability.
Caption: Experimental workflow for comparing DNA stain photostability.
References
A Comparative Guide to the Cross-Reactivity of Ethidium-d5 Bromide and Its Alternatives with Single-Stranded Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ethidium-d5 Bromide and its common alternatives—SYBR Green II and OliGreen—for the detection and quantification of single-stranded nucleic acids (ssDNA and ssRNA). The selection of an appropriate fluorescent dye is critical for accurate results in various molecular biology applications. This document summarizes key performance data, offers detailed experimental protocols for binding affinity determination, and presents visual workflows to aid in your research decisions.
Introduction to this compound and Its Alternatives
This compound is a deuterated analog of Ethidium Bromide (EtBr), a well-established intercalating agent used for nucleic acid staining. The deuteration is primarily for use as an internal standard in mass spectrometry-based applications and is not expected to significantly alter its nucleic acid binding properties. Therefore, the performance characteristics of Ethidium Bromide are used as a proxy for this compound in this guide. While EtBr is known for its affinity for double-stranded DNA (dsDNA), it also exhibits cross-reactivity with single-stranded nucleic acids, albeit with lower efficiency.[1]
In recent years, alternative dyes have been developed to offer higher sensitivity, greater specificity for single-stranded nucleic acids, and improved safety profiles. This guide focuses on two such popular alternatives:
-
SYBR Green II: A highly sensitive fluorescent dye for staining RNA and ssDNA in gels.[2] It exhibits a significantly higher quantum yield when bound to RNA compared to dsDNA.[3]
-
OliGreen: An ultrasensitive fluorescent nucleic acid stain specifically designed for quantifying oligonucleotides and ssDNA in solution.[4]
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for Ethidium Bromide, SYBR Green II, and OliGreen in their interaction with single-stranded nucleic acids.
| Parameter | Ethidium Bromide | SYBR Green II | OliGreen |
| Binding Affinity (Kd) | ~10-4 - 10-6 M (ssDNA) | Higher affinity for RNA than EtBr | Not explicitly found |
| Quantum Yield (Φ) | ~0.07 (with RNA) | ~0.54 (with RNA) | Not explicitly found |
| Fluorescence Enhancement | Lower than with dsDNA (~20-25x) | >10-fold greater than EtBr with RNA | Large fluorescence enhancement with ssDNA |
| Excitation Max (nm) | ~526 (bound to nucleic acid) | ~497 (bound to RNA) | ~500 (bound to nucleic acid) |
| Emission Max (nm) | ~605 (bound to nucleic acid) | ~520 (bound to RNA) | ~525 (bound to nucleic acid) |
| Detection Limit | ~1.5 ng/band (ssRNA in gel) | ~100 pg/band (ssDNA in gel) | ~100 pg/mL (ssDNA in solution) |
| Specificity | Binds dsDNA, ssDNA, and RNA | Preferential for RNA/ssDNA over dsDNA | Highly specific for ssDNA and oligonucleotides |
Experimental Protocol: Fluorescence Titration Assay for Binding Affinity Determination
This protocol outlines a method to determine the dissociation constant (Kd) of a fluorescent dye with a single-stranded nucleic acid.
1. Materials and Reagents:
- Fluorescent dye stock solution (e.g., this compound, SYBR Green II, or OliGreen) of known concentration.
- Single-stranded DNA or RNA of known concentration and sequence.
- Assay Buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
- Fluorometer with appropriate excitation and emission filters.
- Micro-volume cuvettes or a microplate reader.
2. Experimental Procedure:
- Prepare a series of nucleic acid dilutions: From a concentrated stock, prepare a series of dilutions of the ssDNA or ssRNA in the assay buffer. The concentration range should span below and above the expected Kd.
- Prepare the dye solution: Dilute the fluorescent dye stock solution in the assay buffer to a fixed final concentration. This concentration should be low enough to ensure that the dye itself does not cause significant background fluorescence and is in a concentration range suitable for the instrument's detection limits.
- Titration: To a fixed volume of the diluted dye solution, add increasing volumes of the nucleic acid dilutions. Allow the mixture to equilibrate for a set amount of time (e.g., 5 minutes) at a constant temperature, protected from light.
- Fluorescence Measurement: Measure the fluorescence intensity of each sample at the dye's optimal excitation and emission wavelengths.
- Data Analysis:
- Correct for any background fluorescence from the buffer and the free dye.
- Plot the change in fluorescence intensity as a function of the nucleic acid concentration.
- Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the Kd.
3. Data Interpretation: The Kd value represents the concentration of the nucleic acid at which half of the dye molecules are bound. A lower Kd value indicates a higher binding affinity.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in evaluating these dyes, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Navigating the Safe Disposal of Ethidium-d5 Bromide in the Laboratory
Ethidium-d5 Bromide, a deuterated analog of the widely used nucleic acid stain Ethidium Bromide, requires meticulous handling and disposal due to its presumed mutagenic properties. While not always classified as a hazardous waste, its potential to alter genetic material necessitates stringent disposal protocols to ensure the safety of laboratory personnel and the environment.[1][2] Adherence to these procedures is crucial for minimizing exposure risks and maintaining a safe research environment.
Disposal Procedures for this compound Waste
The appropriate disposal method for this compound waste is contingent on its concentration and physical form. Waste streams should be segregated into liquids, gels, contaminated solids, and sharps.
Liquid Waste Management:
Aqueous solutions containing this compound must be treated to remove or degrade the compound before disposal. The concentration of the solution is a key determinant in the disposal pathway.
-
Low Concentration Solutions (<10 µg/mL): Some institutional guidelines permit the disposal of small quantities of aqueous solutions with a concentration below 10 µg/mL (10 ppm) directly into the sanitary sewer system.[1][3] However, it is imperative to consult and strictly follow local and institutional regulations, as drain disposal is often prohibited.[4]
-
High Concentration Solutions (>10 µg/mL): Solutions exceeding a concentration of 10 µg/mL require treatment prior to disposal. Two primary methods for treating aqueous solutions are charcoal filtration and chemical deactivation.
-
Charcoal Filtration: This method involves passing the solution through an activated charcoal filter. The charcoal effectively adsorbs the Ethidium Bromide, rendering the filtrate non-hazardous and suitable for drain disposal. Commercially available kits, such as charcoal "tea" bags or filter funnel systems, simplify this process. The used charcoal filter is then considered hazardous waste and must be disposed of through a certified chemical waste program.
-
Chemical Deactivation: Chemical methods involve the degradation of Ethidium Bromide into less mutagenic compounds. The Lunn and Sansone method is a widely recognized protocol. This procedure should be conducted in a fume hood.
-
Solid Waste Management:
-
Gels: Electrophoresis gels contaminated with this compound should be collected in designated, leak-proof containers. For cost-effective disposal, some institutions recommend drying the gels in a fume hood to reduce their weight before packaging them for chemical waste pickup. Gels with a high concentration (>10 µg/mL) should be disposed of as chemical waste, while some guidelines allow for low-concentration gels (<10 µg/mL) to be disposed of in regular trash after being sealed in a plastic bag. Always check institutional policies.
-
Contaminated Solids: Items such as gloves, paper towels, and pipette tips that are visibly contaminated with this compound must be collected in a designated, clearly labeled container for hazardous waste. These items should not be placed in red biohazard bags.
-
Sharps: Needles, scalpels, and other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container that is specifically labeled for chemical contamination. These containers should not be autoclaved and must be disposed of through the chemical waste program.
Quantitative Data for Disposal and Decontamination
| Parameter | Value | Procedure |
| Liquid Disposal Threshold | < 10 µg/mL (10 ppm) | Permissible for drain disposal in some institutions (verify local regulations) |
| Charcoal Adsorption (Dilute Solutions) | 100 mg powdered charcoal per 100 mL solution | For solutions < 0.5 mg/mL. Stir for 1 hour. |
| Charcoal Adsorption (General) | 60 grams activated charcoal per 20 L buffer | Allow to sit for at least 48 hours to 1 week. |
| Lunn & Sansone Deactivation | For each 100 mL of solution (<0.05% w/v): | Add 20 mL of 5% hypophosphorous acid and 12 mL of 0.5 M sodium nitrite. Let stand for 20 hours, then neutralize. |
| Armour Deactivation | For each 1 mg of EtBr in solution (<0.034% w/v): | Add 10 mL of fresh bleach. Stir for at least 4 hours. |
| Surface Decontamination Solution | 4.2 g sodium nitrite and 20 mL of 5% hypophosphorous acid in 300 mL of water | Wash the contaminated area 6 times with paper towels soaked in the solution. |
Experimental Protocols
Charcoal Filtration Protocol for Aqueous Solutions:
-
Select a commercially available charcoal filtration system or prepare a filter funnel with activated charcoal.
-
Carefully pour the aqueous this compound solution through the charcoal filter.
-
Collect the filtrate. According to guidelines, this decontaminated filtrate can be poured down the drain.
-
Package the used charcoal filter, which is now considered hazardous waste, in a sealed plastic bag.
-
Label the bag as "Ethidium Bromide Contaminated Charcoal" and dispose of it through your institution's chemical waste program.
Lunn & Sansone Chemical Deactivation Protocol:
This procedure must be performed in a certified chemical fume hood.
-
For every 100 mL of aqueous this compound solution, add 20 mL of fresh 5% hypophosphorous acid.
-
Add 12 mL of fresh 0.5 M sodium nitrite solution.
-
Ensure the pH of the resulting solution is below 3.0.
-
Stir the solution briefly and allow it to react for a minimum of 20 hours.
-
After the reaction period, neutralize the solution by adding sodium bicarbonate.
-
The neutralized solution can then be safely rinsed down the sanitary sewer with a copious amount of water.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of different types of this compound waste.
This compound Waste Disposal Workflow
References
Essential Safety and Operational Guide for Handling Ethidium-d5 Bromide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent mutagens like Ethidium-d5 Bromide. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure research environment. Adherence to these guidelines will help minimize exposure risks and ensure responsible management of this chemical.
Ethidium bromide (EtBr) is a powerful mutagen that intercalates with DNA and can cause genetic damage.[1][2] It is crucial to treat this compound with the same level of caution. Exposure can occur through inhalation, ingestion, and skin absorption.[3] Therefore, stringent safety measures are necessary at every stage of handling, from preparation to disposal.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to protection, combining appropriate PPE with engineering controls, is critical. All operations involving this compound, especially when handling the powder form or preparing stock solutions, should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][5]
Table 1: Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Nitrile gloves are required. For prolonged work or with high concentrations, double gloving is recommended. Always inspect gloves before use and remove them without touching the outer surface. |
| Eye Protection | Safety Eyewear | Chemical splash goggles are mandatory. When visualizing gels with UV light, UV-blocking eyewear or a face shield must be used. |
| Body Protection | Lab Coat | A lab coat must be worn at all times. It should have long sleeves that are rolled down. |
| Respiratory Protection | Not generally required | All work with dry powder or potential for aerosol generation must be performed in a chemical fume hood. |
Standard Operating Procedure for Handling
A systematic workflow is essential to minimize the risk of contamination and exposure. The following diagram outlines the key steps for safely handling this compound in a laboratory setting.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination.
-
Minor Spills (<10 mL):
-
Ensure proper PPE is worn, including double nitrile gloves, a lab coat, and chemical splash goggles.
-
Use absorbent pads or paper towels to soak up the spill, working from the outside in.
-
Clean the area with a detergent solution. Do not use bleach , as it can react with Ethidium Bromide to form more hazardous compounds.
-
Use a UV lamp to check for any remaining contamination, which will fluoresce orange.
-
Collect all cleanup materials in a sealed bag for hazardous waste disposal.
-
-
Major Spills (>10 mL or spills of powder):
-
Evacuate the immediate area and alert others.
-
Restrict access to the contaminated area.
-
Contact your institution's Environmental Health & Safety (EHS) department for assistance.
-
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and health hazards. Ethidium bromide is not typically regulated as a hazardous waste, but its mutagenic properties warrant careful disposal.
-
Liquid Waste:
-
Aqueous solutions containing Ethidium Bromide should be collected in a dedicated, clearly labeled hazardous waste container.
-
Treatment methods such as charcoal filtration can be used to remove Ethidium Bromide from solutions. The filtrate may then be suitable for drain disposal, but the charcoal filter must be disposed of as hazardous waste.
-
-
Solid Waste:
-
Contaminated gels, gloves, paper towels, and other disposable labware should be collected in a separate, labeled container for solid hazardous waste. These items should not be placed in regular trash or biohazard bags.
-
Sharps contaminated with Ethidium Bromide must be placed in a designated sharps container labeled as chemical waste.
-
All waste must be disposed of through your institution's EHS program. Do not pour untreated Ethidium Bromide solutions down the drain.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
